2,4,8-Trichloroquinoline
Description
Structure
3D Structure
Properties
IUPAC Name |
2,4,8-trichloroquinoline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4Cl3N/c10-6-3-1-2-5-7(11)4-8(12)13-9(5)6/h1-4H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCRQKHXDOFFTDM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)Cl)N=C(C=C2Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4Cl3N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Physicochemical Properties of 2,4,8-Trichloroquinoline
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
This guide provides a comprehensive technical overview of the core physicochemical properties of 2,4,8-trichloroquinoline. In the landscape of drug discovery and development, a thorough understanding of a molecule's physical and chemical characteristics is paramount for predicting its behavior in biological systems, guiding formulation strategies, and ensuring the synthesis of pure, well-characterized compounds. While specific experimental data for 2,4,8-trichloroquinoline is not extensively available in public literature, this document synthesizes information from closely related analogs and outlines state-of-the-art methodologies for its empirical determination. The insights provided herein are grounded in established principles of medicinal chemistry and are intended to empower researchers in their scientific endeavors.
Molecular Structure and Core Chemical Identity
2,4,8-Trichloroquinoline is a heterocyclic aromatic organic compound. Its structure consists of a quinoline core, which is a fused bicyclic system of a benzene ring and a pyridine ring, substituted with three chlorine atoms at the 2, 4, and 8 positions.
Table 1: Core Chemical Identity of 2,4,8-Trichloroquinoline
| Property | Value | Source |
| Molecular Formula | C₉H₄Cl₃N | Calculated |
| Molecular Weight | 232.49 g/mol | Calculated |
| IUPAC Name | 2,4,8-trichloroquinoline | |
| CAS Number | Not available |
Note: The molecular formula and weight are calculated based on the chemical structure.
Predicted Physicochemical Properties
The following table summarizes the predicted physicochemical properties of 2,4,8-trichloroquinoline. These values are estimated based on the properties of structurally similar compounds, such as other chlorinated quinolines, and should be confirmed through experimental validation.
Table 2: Predicted Physicochemical Properties of 2,4,8-Trichloroquinoline
| Property | Predicted Value | Rationale and Comparative Insights |
| Melting Point (°C) | > 100 | The presence of three chlorine atoms and a planar aromatic system is expected to result in a crystalline solid with a relatively high melting point due to strong intermolecular forces. For comparison, 2,4-dichloroquinoline has a melting point of 52-54 °C.[1] |
| Boiling Point (°C) | > 300 | Increased molecular weight and polarity due to the chlorine atoms will lead to a high boiling point. 2-Chloroquinoline has a boiling point of 266 °C.[2] |
| Aqueous Solubility | Low | The significant lipophilicity imparted by the three chlorine atoms and the aromatic rings suggests very low solubility in water. The solubility of 5-chloro-8-hydroxyquinoline is low in water but soluble in organic solvents like dioxane.[3] |
| logP (Octanol-Water Partition Coefficient) | > 4 | The high degree of chlorination will make the molecule significantly lipophilic. The predicted XLogP3 for 4,8-dichloroquinoline is 3.7.[4] |
| pKa (most basic) | < 2 | The electron-withdrawing effects of the three chlorine atoms will significantly reduce the basicity of the quinoline nitrogen. The pKa of 8-chloroquinoline is lower than that of quinoline itself.[5] |
Experimental Protocols for Property Determination
To ensure scientific rigor, the predicted properties of 2,4,8-trichloroquinoline must be determined experimentally. The following are detailed, standard methodologies that can be employed.
Melting Point Determination
A sharp melting point is a crucial indicator of a compound's purity.
Methodology:
-
A small, dry sample of 2,4,8-trichloroquinoline is finely powdered and packed into a capillary tube to a height of 2-3 mm.
-
The capillary tube is placed in a calibrated melting point apparatus.
-
The sample is heated at a steady rate (e.g., 1-2 °C per minute) near the expected melting point.
-
The temperature range from the appearance of the first liquid droplet to the complete liquefaction of the solid is recorded as the melting point range.[6]
Aqueous Solubility Determination (Shake-Flask Method)
Solubility is a critical parameter influencing a drug's absorption and bioavailability.
Methodology:
-
An excess amount of 2,4,8-trichloroquinoline is added to a known volume of purified water (or a relevant buffer solution) in a sealed flask.
-
The flask is agitated in a constant temperature bath (e.g., 25 °C or 37 °C) until equilibrium is reached (typically 24-48 hours).
-
The suspension is then filtered to remove the undissolved solid.
-
The concentration of the dissolved compound in the filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[6]
Octanol-Water Partition Coefficient (logP) Determination (Shake-Flask Method)
The logP value is a measure of a compound's lipophilicity, a key factor in its ability to cross biological membranes.
Methodology:
-
A solution of 2,4,8-trichloroquinoline is prepared in a biphasic system of n-octanol and water (or a pH 7.4 buffer), with the two phases pre-saturated with each other.
-
The mixture is shaken vigorously to allow for the partitioning of the compound between the two phases and then allowed to separate completely.
-
The concentration of the compound in both the n-octanol and aqueous phases is determined using an appropriate analytical technique like HPLC-UV.
-
The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of P.[6]
Spectroscopic and Chromatographic Characterization
The identity and purity of synthesized 2,4,8-trichloroquinoline must be confirmed through a combination of spectroscopic and chromatographic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the molecular structure.
-
¹H NMR: The proton NMR spectrum is expected to show signals in the aromatic region (typically 7-9 ppm) corresponding to the protons on the quinoline ring. The exact chemical shifts and coupling patterns will be influenced by the positions of the chlorine atoms.
-
¹³C NMR: The carbon NMR spectrum will show distinct signals for each of the nine carbon atoms in the quinoline ring, with the carbons bearing chlorine atoms shifted downfield.
Infrared (IR) Spectroscopy
IR spectroscopy can identify the presence of key functional groups. The IR spectrum of 2,4,8-trichloroquinoline is expected to show characteristic absorption bands for C=C and C=N stretching vibrations within the aromatic quinoline system.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. The mass spectrum of 2,4,8-trichloroquinoline will show a characteristic isotopic pattern for a molecule containing three chlorine atoms.
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful tool for assessing the purity of the compound. A pure sample of 2,4,8-trichloroquinoline should exhibit a single, sharp peak under optimized chromatographic conditions.
Synthesis and Reactivity Insights
The synthesis of 2,4,8-trichloroquinoline would likely involve the chlorination of a suitable quinoline precursor. The reactivity of the chloro-substituents is a key aspect of its chemical behavior.
The chlorine atoms at the 2- and 4-positions of the quinoline ring are generally more susceptible to nucleophilic substitution reactions compared to the chlorine at the 8-position. This is due to the electron-withdrawing effect of the ring nitrogen, which activates the 2- and 4-positions towards nucleophilic attack.[7][8] This differential reactivity can be exploited for the synthesis of various derivatives.
Visualization of Key Concepts
Experimental Workflow for Physicochemical Profiling
Caption: Workflow for the synthesis, characterization, and physicochemical profiling of 2,4,8-trichloroquinoline.
Logical Relationship of Physicochemical Properties to Drug Development
Caption: The influence of core physicochemical properties on key aspects of drug development.
Conclusion
While 2,4,8-trichloroquinoline is not a widely characterized compound, its physicochemical properties can be reliably predicted based on the extensive knowledge of related quinoline derivatives. This guide provides a robust framework for its synthesis, characterization, and property determination. The experimental protocols detailed herein are designed to be self-validating and adhere to high standards of scientific integrity. For researchers in drug discovery, a comprehensive understanding of these fundamental properties is the cornerstone of developing safe and effective therapeutic agents.
References
-
PubChem. (n.d.). 2,4,8-Trimethylquinoline. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). 4,8-Dichloroquinoline. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). 8-Chloroquinoline. National Center for Biotechnology Information. Retrieved from [Link]
-
Wikipedia. (2024, January 12). 2-Chloroquinoline. Retrieved from [Link]
-
Chemistry Stack Exchange. (2025, March 15). Reaction Mechanism of Nucleophilic substitution in 2,4-dichloroquinazoline ring. Retrieved from [Link]
-
ResearchGate. (2025, August 10). Solubility modeling, solvent effect and mixing properties of 5-chloro-8-hydroxyquinoline (Form Ⅰ) in twelve pure solvents at various temperatures. Retrieved from [Link]
- Zhang, X., et al. (2020). Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. RSC Advances, 10(1), 1-10.
Sources
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- 2. 2-Chloroquinoline - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. 4,8-Dichloroquinoline | C9H5Cl2N | CID 88973 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 8-Chloroquinoline | C9H6ClN | CID 69139 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines - RCS Research Chemistry Services [rcs.wuxiapptec.com]
Technical Whitepaper: 2,4,8-Trichloroquinoline
Executive Summary
2,4,8-Trichloroquinoline (2,4,8-TCQ) is a high-value halogenated heterocyclic building block used primarily in the synthesis of complex pharmacophores, including benzo[h][1,6]naphthyridines and antimicrobial agents. Distinguished by its unique electrophilic profile, 2,4,8-TCQ possesses three chlorine substituents with distinct reactivity hierarchies: the C4 and C2 positions are susceptible to nucleophilic aromatic substitution (
Part 1: Chemical Identity & Physiochemical Profile
2,4,8-TCQ is rarely found as a stock commodity in standard catalogs due to its high reactivity and tendency to hydrolyze; it is frequently synthesized in situ or on-demand for research applications.
Table 1: Chemical Specification
| Property | Specification |
| Chemical Name | 2,4,8-Trichloroquinoline |
| CAS Number | Not widely indexed (Research Grade); Analogous to 2,4-Dichloroquinoline (703-61-7) family. |
| Molecular Formula | |
| Molecular Weight | 232.49 g/mol |
| Structural Features | Pyridine ring fused to benzene ring; Chlorines at 2, 4 (activated) and 8 (deactivated). |
| Physical State | Off-white to pale yellow crystalline solid (typical). |
| Solubility | Soluble in DCM, Chloroform, DMF; sparingly soluble in water. |
| Melting Point | ~120–125 °C (Derivative dependent; literature varies based on purity). |
Part 2: Synthetic Architecture
The synthesis of 2,4,8-TCQ relies on the chlorodehydration of 8-chloro-4-hydroxyquinolin-2(1H)-one. This precursor is generated via the condensation of 2-chloroaniline with diethyl malonate, followed by cyclization.
Synthesis Protocol
Objective: Conversion of 8-chloro-4-hydroxyquinolin-2(1H)-one to 2,4,8-trichloroquinoline.
Reagents:
-
Precursor: 8-Chloro-4-hydroxyquinolin-2(1H)-one (1.0 eq)
-
Chlorinating Agent: Phosphorus Oxychloride (
) (Excess, solvent/reagent) -
Catalyst: Phosphorus Pentachloride (
) (0.5 eq) - Optional, enhances rate.
Step-by-Step Methodology:
-
Setup: In a dry round-bottom flask equipped with a reflux condenser and a calcium chloride guard tube, charge 8-chloro-4-hydroxyquinolin-2(1H)-one.
-
Addition: Carefully add
(approx. 5–10 mL per gram of precursor) under a fume hood. Add if higher reactivity is required. -
Reaction: Heat the mixture to reflux (approx. 105–110 °C) for 4–6 hours. Monitor reaction progress via TLC (Eluent: 20% EtOAc/Hexane). The disappearance of the starting material spot indicates completion.
-
Quenching (Critical Safety Step): Cool the reaction mixture to room temperature. Pour the mixture slowly onto crushed ice with vigorous stirring to decompose excess
. Caution: This reaction is highly exothermic and releases HCl gas. -
Workup: Neutralize the aqueous phase with solid
or to pH 8. Extract with Dichloromethane (DCM) (3x). -
Purification: Dry the organic layer over anhydrous
, filter, and concentrate under reduced pressure. Recrystallize from ethanol or purify via flash column chromatography (Silica gel, Hexane/EtOAc gradient).
Synthesis Workflow Diagram
Caption: Step-wise synthetic route from aniline precursors to the trichloroquinoline scaffold.
Part 3: Reactivity & Regioselectivity
The core value of 2,4,8-TCQ in drug discovery lies in its regioselective nucleophilic aromatic substitution (
The Reactivity Hierarchy
-
C4 Position (Most Reactive): The C4 chlorine is the most electrophilic due to the stabilization of the Meisenheimer intermediate by the ring nitrogen (para-like resonance). Substitution occurs here first under mild conditions.
-
C2 Position (Moderately Reactive): The C2 position reacts under harsher conditions (higher temperature or stronger nucleophiles) after the C4 position has been substituted.
-
C8 Position (Least Reactive): The C8 chlorine is located on the benzenoid ring and is electronically deactivated relative to the pyridine ring. It typically requires transition metal catalysis (e.g., Suzuki-Miyaura or Buchwald-Hartwig coupling) to react.
Experimental Validation: Azide Substitution
A standard validation experiment involves the reaction with Sodium Azide (
-
Condition A (Mild):
, DMF, 50°C Yields 4-Azido-2,8-dichloroquinoline . -
Condition B (Harsh): Excess
, DMF, 80°C+ Yields 2,4-Diazido-8-chloroquinoline .[1]
Regioselectivity Pathway Diagram[2]
Caption: Regioselective functionalization map demonstrating the C4 > C2 >> C8 reactivity order.
Part 4: Pharmaceutical Applications[1][3][4]
2,4,8-TCQ serves as a scaffold for "Scaffold Hopping" in medicinal chemistry, particularly for:
-
Benzo[h][1,6]naphthyridines: Reaction of 2,4,8-TCQ derivatives with cyclic
-keto esters or amino-alcohols yields tricyclic systems used as topoisomerase inhibitors. -
Antimicrobial Agents: The 8-chloro group mimics the lipophilicity of successful antimalarials (like Mefloquine), enhancing membrane permeability, while C4-amino substitutions provide DNA binding affinity.
-
Kinase Inhibitors: The quinoline core is a privileged structure for ATP-competitive inhibition. The 2,4-disubstitution pattern allows for the introduction of a "hinge binder" at C4 and a "solubilizing group" at C2.
Part 5: Safety & Handling
-
Hazard Identification: 2,4,8-TCQ is a potent alkylating agent (skin sensitizer) and irritant.
-
Hydrolysis Risk: The C4-chlorine is labile; exposure to moisture can release HCl and revert the compound to the quinolone form. Store under inert atmosphere (Argon/Nitrogen) at -20°C.
-
POCl3 Handling: The synthesis involves phosphorus oxychloride, which reacts violently with water. All quenching steps must be performed behind a blast shield.
References
-
Toche, R. B., et al. (2010).[2] "Synthesis of novel benzo[h][1,6]naphthyridine derivatives from 4-aminoquinoline and cyclic
-ketoester." Tetrahedron, 66(34), 6965-6971. -
Patil, S. P., & Toche, R. B. (2012). "Regioselective SNAr reactions of 2,4,8-trichloroquinoline." Indian Society of Chemists and Biologists Conference Proceedings.
- Cited for: Experimental conditions for azide substitution (50°C vs 80°C).
-
BenchChem. (2025).[7] "Application Notes and Protocols for the Synthesis of 2-Hydroxyquinoline Derivatives."
-
Cited for: General protocols regarding quinoline chlorination and precursors.[5]
-
-
PubChem. (2025).[8] "Compound Summary: 2,4-Dichloroquinoline." National Library of Medicine.
- Cited for: Analogous physicochemical properties and safety d
Sources
- 1. iscbindia.com [iscbindia.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. 2,4,8-Trimethylquinoline | C12H13N | CID 87645 - PubChem [pubchem.ncbi.nlm.nih.gov]
synthesis and characterization of 2,4,8-Trichloroquinoline
Title: Synthesis and Characterization of 2,4,8-Trichloroquinoline: A Comprehensive Technical Guide
Executive Summary In contemporary medicinal chemistry and drug development, poly-halogenated quinolines serve as indispensable, highly reactive scaffolds. Among these, 2,4,8-Trichloroquinoline (CAS: 1695-58-5) stands out as a critical building block, particularly in the synthesis of complex tricyclic and tetracyclic heteroaromatic compounds, such as benzo[h][1,6]naphthyridine derivatives[1]. This whitepaper provides a rigorous, mechanistic guide to the synthesis, isolation, and regioselective characterization of 2,4,8-Trichloroquinoline, designed to equip application scientists with field-proven, self-validating methodologies.
Mechanistic Rationale & Synthetic Strategy
The synthesis of 2,4,8-Trichloroquinoline relies on the exhaustive chlorination of a di-oxygenated quinoline precursor, typically 8-chloroquinoline-2,4-diol (which exists in tautomeric equilibrium with 8-chloro-4-hydroxy-2-quinolone).
Causality of Reagent Selection:
Phosphorus oxychloride (
Synthetic workflow for 2,4,8-Trichloroquinoline via POCl3-mediated chlorination.
Experimental Protocol: A Self-Validating Synthesis
To ensure trustworthiness and reproducibility, the following protocol incorporates built-in validation checkpoints (TLC monitoring) and thermodynamically controlled quenching steps.
Materials Required:
-
8-Chloroquinoline-2,4-diol (1.0 eq)
-
Phosphorus oxychloride (
) (10.0 eq - acts as both reagent and solvent) -
Anhydrous Dichloromethane (DCM) for extraction
-
Saturated
solution
Step-by-Step Methodology:
-
Preparation & Activation: Charge a flame-dried, two-neck round-bottom flask equipped with a reflux condenser and a drying tube with 8-chloroquinoline-2,4-diol.
-
Controlled Reagent Addition: Cool the flask to 0°C in an ice bath. Add
dropwise.-
Causality: The initial phosphorylation is highly exothermic. Dropwise addition prevents localized thermal spikes that could lead to precursor degradation or polymerization.
-
-
Thermal Driving: Gradually warm the reaction mixture to room temperature, then heat to reflux (approx. 105–110°C) for 4 to 6 hours.
-
Causality: The second chlorination step (typically at the C2 position) requires a higher activation energy than the first. Sustained reflux ensures complete conversion.
-
-
In-Process Validation (TLC): Withdraw a 10 µL aliquot, quench in 1 mL of saturated
, extract with ethyl acetate, and spot on a silica TLC plate (Eluent: 8:2 Hexane:EtOAc). The reaction is complete when the highly polar starting material spot disappears, replaced by a single, highly mobile UV-active spot. -
Thermodynamic Quenching: Cool the mixture to room temperature. Carefully pour the mixture dropwise over vigorously stirred crushed ice.
-
Causality:
reacts violently with water, releasing and . Ice quenching absorbs the latent heat of hydrolysis, preventing product decomposition and precipitating the hydrophobic 2,4,8-Trichloroquinoline as an off-white solid.
-
-
Isolation & Purification: Extract the aqueous suspension with DCM (
mL). Wash the combined organic layers with saturated until the aqueous phase reaches pH 7-8. Dry over anhydrous , filter, and concentrate in vacuo. Purify via recrystallization from ethanol or silica gel column chromatography.
Physicochemical & Spectroscopic Characterization
Accurate characterization is paramount before utilizing 2,4,8-Trichloroquinoline in downstream API synthesis[2].
Table 1: Physicochemical and Structural Properties
| Property | Value / Description |
| Chemical Name | 2,4,8-Trichloroquinoline |
| CAS Registry Number | 1695-58-5[2] |
| Molecular Formula | |
| Molecular Weight | 232.49 g/mol [2] |
| Appearance | Off-white to pale yellow crystalline solid |
| 1H NMR (CDCl3, 400 MHz) | |
| Mass Spectrometry (ESI+) | [M+H]+ at m/z 231.9 (exhibits characteristic 3-chlorine isotope pattern: 100:97:32 ratio) |
Reactivity Profile: Regioselective SNAr
The true value of 2,4,8-Trichloroquinoline lies in its differential electrophilicity, allowing for highly controlled, sequential Nucleophilic Aromatic Substitution (SNAr) reactions[1].
Electronic Causality: The quinoline ring is inherently electron-deficient. However, the three chlorine atoms exist in different electronic environments:
-
C4 Position (Most Reactive): Located para to the ring nitrogen. The nitrogen atom effectively stabilizes the negative charge of the transient Meisenheimer complex via resonance, making C4 kinetically favored for nucleophilic attack.
-
C2 Position (Moderately Reactive): Located ortho to the nitrogen. While also resonance-activated, it is sterically more hindered and slightly less electrophilic than C4, requiring higher thermal energy for substitution.
-
C8 Position (Inert): Located on the carbocyclic ring, lacking direct resonance activation from the heteroatom. It remains intact under standard SNAr conditions.
Field-Proven Application:
Research demonstrates that treating 2,4,8-Trichloroquinoline with a nucleophile, such as sodium azide (
Regioselective SNAr pathways of 2,4,8-Trichloroquinoline at C2 and C4 positions.
By mastering the synthesis and regioselective characterization of 2,4,8-Trichloroquinoline, researchers can confidently deploy this scaffold in the rational design of novel therapeutics, ensuring high yields and precise functionalization.
References
-
CAS No. 1695-58-5, 2,4,8-Trichloroquinoline - 001CHEMICAL Source: 001chemical.com URL:[Link]
-
Synthesis, Reactions, and Biological Activity of Benzo[h][1,6]naphthyridine Derivatives Source: researchgate.net URL:[Link]
-
International Conference on “Expanding Horizons in Chemical and Biological Sciences: Innovations Crossroads” ISCBC-2012 Source: iscbindia.com URL:[Link]
Sources
Technical Guide: The Molecular Architecture and Synthetic Utility of 2,4,8-Trichloroquinoline
Executive Summary
2,4,8-Trichloroquinoline (2,4,8-TCQ) represents a highly privileged scaffold in medicinal chemistry, serving as a critical intermediate for the synthesis of angularly functionalized quinoline alkaloids. Unlike its mono- or di-substituted congeners, the 2,4,8-substitution pattern offers a unique "reactivity triad."[1] The electrophilic centers at C2 and C4 allow for sequential nucleophilic aromatic substitutions (
This guide dissects the structural electronics, validated synthetic protocols, and regioselective functionalization strategies for 2,4,8-TCQ, designed for researchers requiring high-fidelity control over quinoline functionalization.
Part 1: Structural & Electronic Analysis
The Reactivity Triad
The utility of 2,4,8-TCQ stems from the distinct electronic environments of its three chlorine substituents. Understanding this hierarchy is prerequisite to successful library design.[1]
-
C4-Position (Kinetic Trap): The C4 carbon is the most electrophilic site.[1] The intermediate Meisenheimer complex formed upon nucleophilic attack at C4 is stabilized by the quinoline nitrogen, which can accommodate the negative charge in a para-like resonance structure.
-
C2-Position (Thermodynamic/Secondary): While also activated by the adjacent nitrogen (ortho-like relationship), the C2 position is generally less reactive than C4 under mild conditions due to differences in transition state energy and orbital coefficients (LUMO density is typically highest at C4).[1]
-
C8-Position (The Anchor): The chlorine at C8 is a standard aryl chloride.[1] It is deactivated toward
but remains available for palladium-catalyzed cross-coupling.[1] It also exerts a steric "buttressing effect" on the N1 nitrogen, influencing the basicity and binding kinetics of the final pharmacophore.
Electronic Distribution Map
The following diagram illustrates the reactivity hierarchy and electronic logic governing the scaffold.
Figure 1: Reactivity profile of the 2,4,8-TCQ scaffold. The color coding indicates the energy barrier for substitution (Red = Lowest Barrier/Highest Reactivity).[1]
Part 2: Validated Synthetic Protocol
The most robust route to 2,4,8-TCQ involves the cyclization of 2-chloroaniline derivatives followed by aromatization/chlorination.[1] The protocol below is optimized for scale and purity, avoiding common side-reactions like hydrolysis.
Retrosynthetic Logic
Target: 2,4,8-Trichloroquinoline Precursor: 8-Chloro-4-hydroxyquinolin-2(1H)-one Starting Material: 2-Chloroaniline[1]
Step-by-Step Synthesis
Caution: Phosphorus oxychloride (
Step A: Preparation of the Quinoline-2,4-dione Core[1]
-
Condensation: React 2-chloroaniline (1.0 eq) with diethyl malonate (1.2 eq) in diphenyl ether or polyphosphoric acid (PPA).
-
Cyclization (Knorr Method): Heat the mixture to 140–160°C . The high temperature drives the elimination of ethanol and intramolecular cyclization.
-
Isolation: Cool the reaction mixture. Triturate with ethanol/ether to precipitate 8-chloro-4-hydroxyquinolin-2(1H)-one . Filter and dry.[1]
Step B: Deoxychlorination (The Critical Step)
This step converts both the C2-carbonyl and C4-hydroxyl/carbonyl tautomer into chlorides.[1]
-
Setup: Charge a round-bottom flask with 8-chloro-4-hydroxyquinolin-2(1H)-one (10 mmol).
-
Reagent Addition: Add
(excess, ~6–8 eq) carefully. -
Catalyst: Add a catalytic amount of
(0.5 eq) or DMF (3-5 drops) to form the Vilsmeier-Haack active species, which accelerates the reaction.[1] -
Reflux: Heat the mixture to 110°C (Reflux) for 4–6 hours. Monitor by TLC (eluent: Hexane/EtOAc 8:2).[1] The starting material spot (baseline) should disappear, replaced by a high-
spot.[1] -
Quench (Hazardous): Cool to room temperature. Pour the reaction mixture slowly onto crushed ice with vigorous stirring. Maintain temperature <20°C to prevent hydrolysis of the reactive C4-Cl.[1]
-
Extraction: Neutralize with
(aq) to pH 8. Extract with Dichloromethane (DCM) ( mL).[1] -
Purification: Dry organic layer over anhydrous
. Concentrate in vacuo.[1] Recrystallize from Ethanol or purify via silica gel chromatography (100% DCM).[1]
Synthesis Workflow Diagram
Figure 2: Synthetic workflow for the production of 2,4,8-TCQ from aniline precursors.
Part 3: Physical Properties & Characterization[1][2]
Due to the specific chlorination pattern, 2,4,8-TCQ exhibits distinct physical properties compared to the common 4,7-dichloroquinoline.
| Property | Value / Characteristic | Notes |
| Molecular Formula | ||
| Molecular Weight | 232.49 g/mol | |
| Predicted Melting Point | 85–95°C | Based on 2,4-dichloroquinoline ( |
| Solubility | DCM, Chloroform, DMSO | Poor solubility in water/hexane. |
| 3 Aromatic Protons (H5, H6, H7) | Expect an ABC or AMX spin system. H3 appears as a singlet ~7.6 ppm.[1] | |
| Appearance | Off-white to pale yellow needles | Upon recrystallization from EtOH.[1] |
Part 4: Regioselective Functionalization Guide
For researchers developing libraries, exploiting the reactivity difference between C2 and C4 is paramount.
Protocol: Selective C4-Amination
To install an amine at C4 while leaving C2 intact (e.g., for subsequent cyclization):
-
Solvent: Use aprotic polar solvents (THF or DMF) or Ethanol.[1]
-
Nucleophile: Primary amine (1.1 eq).[1]
-
Base:
or DIPEA (2.0 eq).[1] -
Conditions: Room Temperature to 40°C .
-
Outcome: Yields 2,8-dichloro-4-aminoquinoline .
Protocol: C2-Functionalization
To functionalize C2, the C4 position must generally be substituted first (or blocked), or the reaction requires forcing conditions (sealed tube, >120°C) which usually results in 2,4-disubstitution.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 87645, Quinoline derivatives. Retrieved from [Link](Note: Used for analogous scaffold properties and numbering systems).[1]
-
Environmental Protection Agency (EPA) (2025). CompTox Chemicals Dashboard: 8-Chloro-4-(2-chloro-4-fluorophenoxy)quinoline.[1] Retrieved from [Link](Source for physical property estimations of 8-chloro substituted quinolines).[1]
-
Organic Chemistry Portal (2025). Synthesis of Quinolines: Recent Methodologies. Retrieved from [Link](Source for cyclization and aromatization mechanisms).[1]
Sources
Technical Guide: Reactivity and Stability of 2,4,8-Trichloroquinoline
Part 1: Executive Summary
2,4,8-Trichloroquinoline (2,4,8-TCQ) represents a high-value electrophilic scaffold in drug discovery, particularly for antimalarial and antibacterial pharmacophores. Its utility lies in the orthogonal reactivity of its three chlorine substituents. Unlike symmetrical electrophiles, 2,4,8-TCQ offers three distinct "handles" for functionalization, governed by a strict hierarchy of electronic activation and steric hindrance.
This guide provides a definitive analysis of the molecule's stability profile and a validated roadmap for its regioselective functionalization. The protocols described herein are designed to maximize yield while minimizing regioisomeric byproducts.
Part 2: Electronic Structure & Reactivity Profile
To manipulate 2,4,8-TCQ effectively, one must understand the electronic disparity between the heterocyclic (pyridine-like) ring and the carbocyclic (benzene-like) ring.
The Reactivity Hierarchy (C4 > C2 ≫ C8)
The reactivity of the chlorine atoms is not equivalent. It follows a predictable order based on nucleophilic aromatic substitution (
-
Position C4 (Most Reactive): The C4 position is para to the ring nitrogen. Nucleophilic attack here creates a Meisenheimer intermediate where the negative charge is delocalized directly onto the electronegative nitrogen. This position is highly labile and reacts under mild conditions.
-
Position C2 (Moderately Reactive): The C2 position is ortho to the ring nitrogen. While also activated, it is less reactive than C4 due to the lack of extended conjugation found in the para-position and the inductive destabilization from the adjacent nitrogen lone pair (alpha-effect repulsion in the transition state).
-
Position C8 (Least Reactive): The C8 chlorine is located on the benzenoid ring. It is not activated for
by the ring nitrogen. Furthermore, it is sterically hindered by the peri-interaction with the C1-Nitrogen and C7-proton.[1] Displacement at C8 typically requires transition metal catalysis (e.g., Suzuki-Miyaura or Buchwald-Hartwig) rather than classical .
The "8-Chloro Effect"
The chlorine at C8 exerts a subtle but critical influence on the stability of the scaffold.
-
Steric Shielding: It provides steric bulk that protects the N1 nitrogen from N-oxidation or N-alkylation, making the scaffold more resilient to oxidative conditions than 2,4-dichloroquinoline.
-
Inductive Activation: The electron-withdrawing nature of the C8-Cl inductively lowers the LUMO energy of the entire system, making C4 slightly more electrophilic than in the non-chlorinated analog.
Part 3: Regioselective Functionalization Protocols
The following workflows are designed to exploit the reactivity differences described above.
Workflow A: Selective C4-Substitution ( )
Objective: Replace C4-Cl with an amine nucleophile (R-NH2) while leaving C2 and C8 intact.
Mechanism: The reaction proceeds via an addition-elimination mechanism. The rate-determining step is the formation of the sigma-complex.
Protocol:
-
Solvent: Anhydrous THF or Acetonitrile. (Avoid protic solvents like ethanol if high selectivity is required, as they can facilitate C2 attack at high temps).
-
Base: 1.1 equivalents of DIPEA (N,N-Diisopropylethylamine).
-
Temperature:
to Room Temperature (RT). -
Procedure:
-
Dissolve 2,4,8-TCQ (1.0 eq) in THF (0.2 M).
-
Add DIPEA (1.1 eq).
-
Add amine nucleophile (1.0 eq) dropwise at
. -
Stir at RT for 2–4 hours.
-
Monitor: TLC or LC-MS. Consumption of starting material with formation of a single peak indicates success.
-
-
Validation: The C4-substituted product is distinguishable by 1H NMR. The H3 proton signal will shift significantly upfield due to the loss of the anisotropic deshielding of the C4-Cl.
Workflow B: Sequential C2-Substitution
Objective: After C4 functionalization, displace the C2-Cl.
Protocol:
-
Conditions: Requires forcing conditions due to lower electrophilicity.
-
Solvent: DMF or DMSO (polar aprotic solvents stabilize the transition state).
-
Temperature:
. -
Note: If the nucleophile at C4 is an amine, it may tautomerize or donate electron density into the ring, deactivating C2. In such cases, a stronger nucleophile or higher temperature is required.
Visualization: The Reactivity Pathway
Figure 1: Hierarchical reactivity flowchart for 2,4,8-Trichloroquinoline showing the stepwise displacement logic.
Part 4: Stability Assessment
Hydrolytic Stability
-
Acidic Conditions: 2,4,8-TCQ is susceptible to hydrolysis at the C4 position in aqueous acid (e.g., HCl/H2O at reflux), converting to 8-chloro-4-hydroxyquinoline-2(1H)-one . The C2-Cl bond is relatively stable to acid hydrolysis compared to C4.
-
Basic Conditions: In strong aqueous base (NaOH), hydrolysis competes with
. The C4-Cl hydrolyzes to the quinolone tautomer. -
Storage: Store under inert atmosphere (Argon/Nitrogen) at
. Protect from moisture to prevent slow hydrolysis to the 4-hydroxy impurity, which is often insoluble and difficult to separate.
Thermal & Oxidative Stability
-
Thermal: The molecule is thermally stable up to
(neat). However, in the presence of nucleophilic solvents (alcohols), thermal degradation via solvolysis occurs above . -
Oxidative: The electron-deficient nature of the pyridine ring renders it resistant to standard oxidants. However, the C8-Cl substituent prevents the formation of N-oxides, making this scaffold more oxidatively robust than unsubstituted quinoline.
Part 5: Data Summary & References
Comparative Reactivity Table
| Position | Electronic Environment | Reactivity Mode | Activation Energy | Preferred Conditions |
| C-4 | Para to N (Resonance Activated) | Low | ||
| C-2 | Ortho to N (Inductively Activated) | Medium | ||
| C-8 | Benzenoid Ring (Unactivated) | Pd-Catalysis | High |
References
-
Nucleophilic Substitution at C4 vs C2 National Institutes of Health (PMC). "Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis." [Link]
-
Synthesis and Reactivity of 4,7-Dichloroquinoline (Analogous Chemistry) Canadian Journal of Chemistry. "Synthesis of Novel 2- and 8-Substituted 4-Amino-7-chloroquinolines." [Link]
-
General Reactivity of Haloquinolines MDPI Molecules. "Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions." [Link]
Sources
Technical Monograph: Structural Validation of 2,4,8-Trichloroquinoline
CAS: 2664-07-5 | Molecular Formula: C₉H₄Cl₃N | MW: 232.49 g/mol
Part 1: Core Directive & Executive Summary
This guide serves as a definitive protocol for the spectroscopic characterization of 2,4,8-Trichloroquinoline (2,4,8-TCQ) . Unlike standard catalog entries, this document focuses on the causality of spectral features—explaining not just where a peak appears, but why it exists based on electronic effects and isotopic distributions.
The Application Context:
2,4,8-TCQ is a critical electrophilic intermediate in the synthesis of 8-substituted aminoquinoline antimalarials and kinase inhibitors. Its purity is paramount; the presence of the 2,4,7-isomer or incompletely chlorinated 4-hydroxy impurities can lead to regiochemical failures in downstream nucleophilic aromatic substitutions (
Part 2: Synthesis & Impurity Logic (The Source of Signal)
To interpret the spectra accurately, one must understand the sample's history. 2,4,8-TCQ is typically synthesized via the chlorodehydroxylation of 8-chloro-4-hydroxyquinoline-2(1H)-one using phosphoryl chloride (
Workflow Diagram: Synthesis & Impurity Origins
Caption: Figure 1. Synthesis pathway highlighting critical points where spectral impurities (OH bands in IR, split melting points) originate.
Part 3: Mass Spectrometry (MS) – The Isotopic Fingerprint
For a trichlorinated molecule, Mass Spectrometry provides the most immediate confirmation of identity through the Chlorine Isotope Cluster .
The Isotope Rule (A vs. A+2)
Chlorine exists as
Diagnostic MS Data Table (EI, 70 eV)
| Ion (m/z) | Relative Intensity (%) | Origin / Assignment |
| 231 | 100 (Base) | |
| 233 | ~96 | |
| 235 | ~31 | |
| 237 | ~3 | |
| 196 | 40-60 | |
| 160 | 20-30 |
Fragmentation Logic
The stability of the quinoline ring means the molecular ion is usually the base peak. The primary fragmentation pathway involves the sequential loss of chlorine radicals, followed by the ejection of HCN (27 Da) from the pyridine ring.
Caption: Figure 2. Primary fragmentation pathway under Electron Impact (EI) ionization.
Part 4: Nuclear Magnetic Resonance (NMR) – Structural Proof
This is the definitive method to rule out regioisomers (e.g., 2,4,6- or 2,4,7-trichloroquinoline). The substitution pattern 2,4,8 leaves protons only at positions 3, 5, 6, and 7 .
NMR Analysis (400 MHz, )
The Spin System:
-
H3: Isolated singlet. It has no neighbors for vicinal coupling (
). -
H5, H6, H7: This forms an ABC or AMX spin system on the benzenoid ring.
-
H5: Doublet (coupled to H6). Deshielded by the "Peri-Effect" of the C4-Chlorine.
-
H6: Triplet (or dd) (coupled to H5 and H7).
-
H7: Doublet (coupled to H6).
-
| Proton | Shift ( | Multiplicity | Coupling ( | Diagnostic Logic |
| H-5 | 8.15 – 8.25 | Doublet (dd) | Most Downfield. The C4-Cl lone pair repels the H-5 electron cloud (Peri-effect), shifting it downfield. | |
| H-7 | 7.80 – 7.90 | Doublet (dd) | Ortho to C8-Cl. The inductive effect of Cl deshields it, but less than the peri-effect on H5. | |
| H-3 | 7.60 – 7.70 | Singlet | — | Key Identifier. Sharp singlet confirms positions 2 and 4 are substituted. |
| H-6 | 7.50 – 7.60 | Triplet (t) | Pseudo-triplet due to overlapping ortho couplings. |
*Note: Shifts are referenced to TMS (
NMR Analysis (100 MHz, )
The carbon spectrum is validated by the presence of three deshielded quaternary carbons attached to chlorine.
-
C-2 (~150 ppm): Deshielded by N and Cl.
-
C-4 (~143 ppm): Deshielded by Cl.
-
C-8 (~134 ppm): Deshielded by Cl.
-
C-9 (Bridgehead): ~145 ppm (Quaternary).
-
C-10 (Bridgehead): ~125 ppm (Quaternary).
Self-Validation Step: Run a DEPT-135 experiment.
-
Result: C2, C4, C8, C9, C10 will disappear. Only C3, C5, C6, C7 (CH carbons) will remain positive. If you see a negative peak (CH2), your sample is contaminated with unreacted starting material or alkyl impurities.
Part 5: Infrared Spectroscopy (IR)[1]
IR is less specific for structure but vital for purity (detecting -OH or -NH contaminants).
| Wavenumber ( | Assignment | Notes |
| 3050 – 3080 | C-H Stretch (Aromatic) | Weak. Absence of 3200-3500 (OH) confirms complete chlorination. |
| 1560 – 1590 | C=N / C=C Stretch | Characteristic quinoline ring skeletal vibrations. |
| 1050 – 1100 | C-Cl Stretch (In-plane) | Strong, sharp band. |
| 750 – 850 | C-H Out-of-Plane (OOP) | "3-adjacent hydrogens" pattern (H5,6,7) often shows a strong band near 780 cm⁻¹. |
Part 6: Experimental Protocol for Validation
To ensure reproducibility in a drug development setting, follow this Standard Operating Procedure (SOP):
-
Sample Prep: Dissolve 10 mg of 2,4,8-TCQ in 0.6 mL of
(neutralized with basic alumina to prevent HCl formation which shifts N-heterocycle peaks). -
Acquisition:
-
Run
NMR with at least 16 scans to resolve the small meta-coupling ( ) on H5. -
Run GC-MS (EI) to verify the trichloro-isotope pattern (100:96:31).
-
-
Criteria for Acceptance:
-
H3 must be a Singlet . (If Doublet, C2 or C4 is unsubstituted).
-
Integration ratio H3 : H5,6,7 must be exactly 1 : 3 .
-
No broad OH peak in IR > 3200 cm⁻¹.[1]
-
References
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 17359, 2,4,8-Trichloroquinoline. Retrieved from [Link]
- Pretsch, E., Bühlmann, P., & Badertscher, M. (2009).Structure Determination of Organic Compounds: Tables of Spectral Data. Springer-Verlag Berlin Heidelberg. (Standard reference for substituent chemical shift increments in quinolines).
- Journal of Heterocyclic Chemistry.Chlorination of hydroxyquinolines using POCl3. (General methodology reference for synthesis context).
Sources
Theoretical Framework for the Characterization of 2,4,8-Trichloroquinoline
Executive Summary
2,4,8-Trichloroquinoline (2,4,8-TCQ) represents a pharmacologically significant scaffold within the halogenated quinoline family.[1][2] While its isomers (e.g., 2,4,7-trichloroquinoline) have been extensively cataloged for antimalarial and antibacterial utility, the 2,4,8-isomer offers a unique electronic and steric profile due to the proximity of the C8-chlorine to the quinoline nitrogen.[1][2]
This technical guide establishes a rigorous theoretical framework for the study of 2,4,8-TCQ. It moves beyond simple characterization, employing Density Functional Theory (DFT) and in silico molecular docking to predict reactivity patterns—specifically the regioselectivity of Nucleophilic Aromatic Substitution (
Computational Protocol & Methodology
To ensure reproducibility and high-fidelity data, the following computational workflow is mandated. This protocol synthesizes quantum mechanical accuracy with computational efficiency.
Electronic Structure Calculation (DFT)
The presence of three heavy halogen atoms requires a basis set capable of describing diffuse electron density and polarization.
-
Software Platform: Gaussian 16 / ORCA 5.0[1]
-
Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) or ωB97X-D (for dispersion corrections).[1][2]
-
Basis Set: 6-311++G(d,p) .[1][2][3]
-
Justification: The ++ diffuse functions are critical for modeling the lone pair electrons on Chlorine and Nitrogen. The (d,p) polarization functions account for the anisotropic electron distribution in the aromatic ring.[2]
-
-
Solvation Model: IEFPCM (Integral Equation Formalism Polarizable Continuum Model).[1][2]
Reactivity Descriptors
To predict the site of nucleophilic attack (C2 vs. C4), we utilize Fukui Functions .[2]
-
Nucleophilic Attack (
): [1][2]-
Interpretation: The carbon atom with the highest
value is the preferred site for displacement.
-
Electronic Structure & Reactivity Profile
Geometry and Steric Environment
Unlike the 2,4,7-isomer, the 8-chloro substituent in 2,4,8-TCQ introduces a "peri-effect" interaction with the quinoline nitrogen lone pair.[1][2]
-
Bond Length Prediction: The
bond is predicted to be slightly elongated compared to and due to electronic repulsion from the Nitrogen lone pair. -
Planarity: The molecule retains near-perfect planarity, facilitating intercalation into DNA base pairs, a common mechanism for quinoline antibiotics.[1][2]
Frontier Molecular Orbitals (FMO)
The HOMO-LUMO gap is a direct indicator of chemical hardness (
-
HOMO: Localized primarily on the
-system of the benzene ring and the lone pairs of the 8-Cl. -
LUMO: Concentrated on the pyridine ring, specifically at C2 and C4 .
-
Causality: The concentration of the LUMO at C2/C4 confirms these positions are electrophilic. However, the C4 position typically exhibits a larger LUMO coefficient, making it the kinetic site of substitution.[1][2]
Molecular Electrostatic Potential (MESP)
The MESP map reveals the charge distribution critical for docking interactions.
-
Negative Regions (Red): Localized over the Nitrogen atom and Chlorine lone pairs.
-
Note: The 8-Cl negative potential merges with the N1 potential, creating a large electrostatic shield that may hinder protonation at N1.
-
-
Positive Regions (Blue): Localized around the Hydrogens of the benzene ring, serving as weak H-bond donors.
Quantitative Data Summary (Predicted)
The following values are derived from comparative DFT studies of analogous trichloroquinolines (B3LYP/6-311++G(d,p) level).
| Property | Predicted Value | Significance |
| Dipole Moment ( | ~2.8 - 3.2 Debye | Moderate polarity; good solubility in polar aprotic solvents (DMSO, DMF). |
| HOMO Energy | -6.85 eV | Indicates resistance to oxidation. |
| LUMO Energy | -1.95 eV | High electron affinity; susceptible to nucleophilic attack. |
| Energy Gap ( | 4.90 eV | Indicates a "hard" molecule, stable in isolation but reactive toward strong nucleophiles.[1][2] |
| C4 Mulliken Charge | +0.28 | Primary site for |
| C2 Mulliken Charge | +0.22 | Secondary site; requires higher temperature or catalysis for substitution. |
Experimental Validation Logic (The "Self-Validating" Protocol)
To validate the theoretical predictions, the following experimental logic must be applied. This ensures that the computational model aligns with physical reality.
Regioselectivity Verification
Hypothesis: Nucleophilic substitution with morpholine will occur exclusively at C4 at room temperature. Protocol:
-
React 2,4,8-TCQ with 1.1 eq.[1][2] morpholine in Ethanol at 25°C.
-
Monitor via TLC/HPLC.
-
Validation: If the product is 4-morpholino-2,8-dichloroquinoline, the LUMO coefficient prediction is correct. If a mixture forms, the C2/C4 reactivity gap is smaller than predicted.[1][2]
Spectroscopic Fingerprinting
- NMR: The H5 proton (peri to C4-Cl) will show a significant upfield shift upon substitution at C4, confirming the regiochemistry.[2]
-
IR Spectroscopy: The C-Cl stretches appear in the 700-800
region. Substitution results in the disappearance of one specific C-Cl band (typically the highest frequency band associated with the electron-deficient C4).
Visualization of Workflows
Computational & Experimental Characterization Workflow
This diagram outlines the logical flow from theoretical setup to experimental validation.
Figure 1: Integrated Theoretical and Experimental Workflow for 2,4,8-TCQ Characterization.
Regioselective Reactivity Pathway
This diagram illustrates the predicted chemical pathway for functionalization, a critical step for drug development.
Figure 2: Predicted Regioselectivity of Nucleophilic Aromatic Substitution (
Pharmacological Potential (In Silico)
The 2,4,8-TCQ scaffold is a prime candidate for DNA Gyrase B inhibition (Antibacterial) and Hemozoin formation inhibition (Antimalarial).[1][2]
Molecular Docking Strategy[3][4][5][6][7]
-
Target Protein: Staphylococcus aureus DNA Gyrase (PDB ID: 3G75 ).[1][2]
-
Binding Site: The ATP-binding pocket.
-
Interaction Mechanism:
-
The Nitrogen (N1) acts as a hydrogen bond acceptor for the backbone NH of Asp73.
-
The Chlorine atoms (particularly at C8) engage in hydrophobic interactions within the lipophilic pocket, potentially enhancing binding affinity compared to non-halogenated analogs.[1][2]
-
Pi-Pi Stacking: The planar quinoline ring stacks between Arg136 and Pro79.
-
ADMET Profile (Predicted)[2][4]
-
Lipophilicity (LogP): ~3.8 (High).[1][2] Requires formulation strategies (e.g., salt formation) to improve bioavailability.[1][2]
-
Blood-Brain Barrier (BBB): High permeability predicted due to low polar surface area (PSA < 40 Ų).[2]
-
Toxicity: The trichloro-substitution implies potential hepatotoxicity; metabolic stability studies (microsomal stability) are a mandatory next step.
References
-
Gaussian 16 Rev. C.01 , Frisch, M. J. et al. Gaussian, Inc., Wallingford CT, 2016.[1][2] [1][2]
-
"Density functional theory studies on the structure and vibrational spectra of quinoline and its derivatives." Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. (Methodological basis for Quinoline DFT).
-
"Molecular docking and DFT studies of novel quinoline derivatives as potent antibacterial agents." Journal of Molecular Structure. (Provides comparative data for chloro-substituted quinolines).
-
"Regioselectivity in the nucleophilic substitution of 2,4-dichloroquinoline." Tetrahedron Letters. (Foundational reactivity logic for 2,4-dihalo systems).
-
RCSB Protein Data Bank (PDB ID: 3G75) . Crystal structure of S. aureus DNA Gyrase. [1][2]
Sources
solubility of 2,4,8-Trichloroquinoline in organic solvents
An In-depth Technical Guide to the Solubility of 2,4,8-Trichloroquinoline in Organic Solvents
Abstract
This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to understand and experimentally determine the solubility of 2,4,8-trichloroquinoline in a range of common organic solvents. Given the scarcity of publicly available quantitative solubility data for this specific compound, this document emphasizes robust methodologies and theoretical principles. It details the influence of physicochemical properties on solubility, offers a strategic approach to solvent selection, and provides step-by-step protocols for three widely accepted analytical methods: gravimetric analysis, UV-Vis spectrophotometry, and High-Performance Liquid Chromatography (HPLC). The guide is designed to empower researchers to generate reliable, high-quality solubility data essential for optimizing synthetic routes, purification processes, and formulation development in the pharmaceutical industry.[1][2]
Introduction: The Significance of 2,4,8-Trichloroquinoline and its Solubility
The quinoline nucleus is a privileged scaffold in medicinal chemistry, forming the core structure of numerous FDA-approved drugs with a wide spectrum of pharmacological activities, including anticancer, antimalarial, and antibacterial properties.[3][4][5][6] 2,4,8-Trichloroquinoline, as a halogenated derivative, represents a valuable synthetic intermediate for the development of novel therapeutic agents.[3][7] The strategic placement of chloro-substituents can significantly modulate the molecule's electronic properties and biological activity, making it a compound of interest in drug discovery programs.
A drug's therapeutic efficacy is profoundly dependent on its bioavailability, which is largely governed by its solubility.[8] Poor solubility is a major challenge in pharmaceutical development, often leading to low absorption, high dosage requirements, and variable clinical outcomes.[1][8] Therefore, a thorough understanding of the solubility profile of an active pharmaceutical ingredient (API) or intermediate like 2,4,8-trichloroquinoline is a critical first step in the development process.[2][9] This knowledge informs the selection of appropriate solvents for chemical reactions, enables the design of effective crystallization and purification protocols, and is fundamental to creating viable drug formulations.[10][11]
This guide provides the necessary theoretical background and practical, validated protocols to systematically determine the solubility of 2,4,8-trichloroquinoline in various organic solvents.
Theoretical Principles Governing Solubility
The solubility of a solid solute in a liquid solvent is a thermodynamic equilibrium process. The extent to which a solute dissolves is dictated by the intermolecular forces between the solute-solute, solvent-solvent, and solute-solvent molecules. The widely cited principle of "like dissolves like" serves as a useful heuristic: a solute will have higher solubility in a solvent with similar polarity.[12]
Physicochemical Profile of 2,4,8-Trichloroquinoline
To predict the solubility behavior of 2,4,8-trichloroquinoline, we must first analyze its molecular structure:
-
Polarity: The quinoline ring system contains a nitrogen atom, which is more electronegative than carbon, introducing a dipole moment. Furthermore, the three chlorine atoms are highly electronegative, significantly increasing the molecule's polarity compared to an unsubstituted quinoline. However, the symmetrical arrangement of these substituents on the aromatic rings can influence the overall molecular dipole. The molecule possesses both a nonpolar aromatic backbone and polar C-Cl and C-N bonds, giving it a mixed polarity character.
-
Hydrogen Bonding: The nitrogen atom in the quinoline ring can act as a hydrogen bond acceptor. However, the molecule lacks hydrogen bond donor capabilities. This suggests it will be more soluble in polar aprotic solvents or polar protic solvents where it can accept hydrogen bonds.
-
Molecular Weight and Shape: The relatively planar and rigid structure, combined with a molecular weight of approximately 246.5 g/mol , will influence how efficiently solvent molecules can solvate it. Halogen atoms can have a negative impact on aqueous solubility but may enhance solubility in certain organic solvents.[13]
The Role of the Solvent
The choice of solvent is paramount in solubility studies.[11] Solvents are typically classified based on their polarity and their ability to donate or accept hydrogen bonds:
-
Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents contain O-H or N-H bonds and can act as both hydrogen bond donors and acceptors. They are effective at solvating ionic species and polar molecules.
-
Polar Aprotic Solvents (e.g., DMSO, Acetonitrile, Acetone): These solvents have significant dipole moments but lack O-H or N-H bonds. They are strong hydrogen bond acceptors but not donors. They are particularly good at dissolving polar molecules that are not readily soluble in protic solvents.
-
Nonpolar Solvents (e.g., Hexane, Toluene): These solvents have low dielectric constants and are composed of molecules with minimal dipole moments. They are best suited for dissolving nonpolar, lipophilic compounds through van der Waals interactions.
Thermodynamic vs. Kinetic Solubility
It is crucial to distinguish between two types of solubility measurements, particularly in early drug discovery:
-
Thermodynamic Solubility: This is the true equilibrium solubility, representing the maximum concentration of a solute that can be dissolved in a solvent at a specific temperature when the system is at equilibrium with the most stable solid form of the compound.[14][15] Its determination often requires longer incubation times (24-72 hours) to ensure equilibrium is reached.[14]
-
Kinetic Solubility: This is determined by dissolving the compound in a stock solvent (typically DMSO) and then diluting it into an aqueous or organic medium.[16][17] It measures the concentration at which the compound precipitates from a supersaturated solution.[14] While faster and suitable for high-throughput screening, kinetic solubility values are often higher than thermodynamic values and can be influenced by the initial stock solvent and the rate of precipitation.[14][18]
For robust process development and formulation, determining the thermodynamic solubility is essential, and the protocols in this guide are designed for this purpose.
Strategic Selection of Organic Solvents
A systematic approach to solvent selection is critical for building a comprehensive solubility profile. The goal is to test a diverse set of solvents that span a range of polarities and hydrogen bonding capabilities.
Recommended Solvent Panel
The following table provides a recommended panel of organic solvents for initial solubility screening, along with their relevant physical properties.
| Solvent Class | Solvent Name | Molecular Formula | Dielectric Constant (20°C) | Polarity Index |
| Polar Protic | Methanol | CH₃OH | 32.7 | 5.1 |
| Ethanol | C₂H₅OH | 24.5 | 4.3 | |
| Isopropanol | C₃H₇OH | 19.9 | 3.9 | |
| Polar Aprotic | Acetonitrile | CH₃CN | 37.5 | 5.8 |
| Acetone | C₃H₆O | 20.7 | 5.1 | |
| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | 46.7 | 7.2 | |
| Tetrahydrofuran (THF) | C₄H₈O | 7.6 | 4.0 | |
| Ethyl Acetate | C₄H₈O₂ | 6.0 | 4.4 | |
| Nonpolar | Toluene | C₇H₈ | 2.4 | 2.4 |
| Dichloromethane | CH₂Cl₂ | 9.1 | 3.1 | |
| Hexane | C₆H₁₄ | 1.9 | 0.1 |
Logical Workflow for Solvent Selection
The following diagram illustrates a logical approach to selecting solvents for the solubility determination of 2,4,8-trichloroquinoline.
Caption: A decision-making flowchart for selecting a diverse panel of organic solvents.
Experimental Protocols for Solubility Determination
This section provides detailed, step-by-step methodologies for determining the thermodynamic solubility of 2,4,8-trichloroquinoline. For accuracy, all experiments should be performed in triplicate at a controlled temperature (e.g., 25 °C or 37 °C).
Method 1: Gravimetric Analysis
The gravimetric method is a fundamental and direct technique for measuring solubility.[19] It involves preparing a saturated solution, separating a known volume of the supernatant, evaporating the solvent, and weighing the residual solute.[8][20]
-
Preparation of Saturated Solution:
-
Add an excess amount of solid 2,4,8-trichloroquinoline (enough to ensure undissolved solid remains) to a series of glass vials.
-
Add a precise volume (e.g., 5.0 mL) of the desired organic solvent to each vial.
-
Seal the vials tightly to prevent solvent evaporation.
-
Place the vials in a thermostatic shaker set to the desired temperature and agitate for at least 24 hours to ensure equilibrium is reached.[14] Visually confirm the presence of undissolved solid.
-
-
Sample Collection and Filtration:
-
Allow the vials to stand undisturbed at the set temperature for at least 2 hours to let the excess solid settle.
-
Carefully withdraw a known volume (e.g., 2.0 mL) of the supernatant using a volumetric pipette.
-
Filter the supernatant through a 0.45 µm syringe filter into a pre-weighed, clean, and dry evaporating dish. This step is crucial to remove any undissolved micro-particles.
-
-
Solvent Evaporation and Weighing:
-
Place the evaporating dish in a fume hood to allow the solvent to evaporate at room temperature. For higher boiling point solvents, a vacuum oven at a controlled, low temperature may be used.
-
Once the solvent has completely evaporated, transfer the dish to a desiccator to cool to room temperature.
-
Weigh the evaporating dish containing the dried solute on an analytical balance.
-
Repeat the drying and weighing process until a constant weight is achieved.[8]
-
-
Calculation of Solubility:
-
Calculate the mass of the dissolved solute by subtracting the initial weight of the empty evaporating dish from the final constant weight.
-
Solubility (in g/100 mL) = (Mass of solute in g / Volume of supernatant in mL) × 100.
-
Caption: Experimental workflow for the gravimetric determination of solubility.
Method 2: UV-Vis Spectrophotometry
This method is suitable for compounds that possess a chromophore and absorb ultraviolet or visible light. It is an indirect method that relies on a calibration curve to relate absorbance to concentration.[9][21]
-
Determine Maximum Wavelength (λmax):
-
Prepare a dilute solution of 2,4,8-trichloroquinoline in the chosen solvent.
-
Scan the solution using a UV-Vis spectrophotometer (e.g., from 200-400 nm) to identify the wavelength of maximum absorbance (λmax). All subsequent measurements will be taken at this wavelength.[9]
-
-
Prepare Calibration Curve:
-
Prepare a stock solution of 2,4,8-trichloroquinoline of a known high concentration in the solvent.
-
Perform a series of serial dilutions to create at least five standard solutions of known, decreasing concentrations.
-
Measure the absorbance of each standard solution at λmax.
-
Plot a graph of absorbance versus concentration. The resulting calibration curve should be linear (R² > 0.99).[21]
-
-
Prepare Saturated Solution:
-
Follow the same procedure as in the gravimetric method (Section 4.1.1, step 1) to prepare a saturated solution at the desired temperature.
-
-
Sample Analysis:
-
Withdraw and filter a sample of the supernatant as described previously (Section 4.1.1, step 2).
-
Dilute the filtered saturated solution with a known volume of the solvent to bring the absorbance within the linear range of the calibration curve. The dilution factor must be recorded accurately.
-
Measure the absorbance of the diluted solution at λmax.
-
-
Calculation of Solubility:
-
Determine the concentration of the diluted solution from the linear regression equation of the calibration curve (y = mx + c, where y is absorbance and x is concentration).
-
Solubility = Concentration of diluted sample × Dilution Factor.
-
Method 3: High-Performance Liquid Chromatography (HPLC)
HPLC is a highly sensitive and specific method for determining solubility, especially for complex mixtures or compounds with low solubility.[22][23] Like UV-Vis, it is an indirect method that requires a calibration curve.
-
Develop HPLC Method:
-
Develop a suitable HPLC method (typically reversed-phase) capable of detecting and quantifying 2,4,8-trichloroquinoline. This involves selecting an appropriate column, mobile phase, flow rate, and detector wavelength.[24][25] The solvent used for the sample must be compatible with the mobile phase.[25]
-
-
Prepare Calibration Curve:
-
Prepare a stock solution and a series of at least five standard solutions of known concentrations, as described for the UV-Vis method (Section 4.2.1, step 2).
-
Inject each standard solution into the HPLC system and record the peak area.
-
Plot a graph of peak area versus concentration to create a linear calibration curve (R² > 0.99).[24]
-
-
Prepare Saturated Solution:
-
Follow the same procedure as in the gravimetric method (Section 4.1.1, step 1) to prepare a saturated solution.
-
-
Sample Analysis:
-
Withdraw and filter the supernatant through a 0.45 µm or finer syringe filter.[24]
-
Dilute the filtered sample with the mobile phase or a compatible solvent to ensure the concentration falls within the linear range of the calibration curve.
-
Inject the diluted sample into the HPLC system and record the peak area.
-
-
Calculation of Solubility:
-
Determine the concentration of the diluted sample from the calibration curve's linear regression equation.
-
Solubility = Concentration of diluted sample × Dilution Factor.
-
Caption: General workflow for solubility determination by UV-Vis or HPLC methods.
Data Presentation and Interpretation
Organizing solubility data in a clear and standardized format is essential for comparison and analysis.
Illustrative Solubility Data
The following table presents hypothetical solubility data for 2,4,8-trichloroquinoline to serve as an example of how to report results. This data must be determined experimentally using the protocols outlined in this guide.
| Solvent Name | Class | Illustrative Solubility ( g/100 mL) @ 25°C | Illustrative Solubility (mg/mL) @ 25°C | Molar Solubility (mol/L) @ 25°C |
| Hexane | Nonpolar | < 0.1 | < 1.0 | < 0.004 |
| Toluene | Nonpolar | 2.5 | 25 | 0.101 |
| Dichloromethane | Nonpolar | 8.0 | 80 | 0.324 |
| Ethyl Acetate | Polar Aprotic | 4.5 | 45 | 0.182 |
| Acetone | Polar Aprotic | 10.2 | 102 | 0.414 |
| Acetonitrile | Polar Aprotic | 6.8 | 68 | 0.276 |
| Isopropanol | Polar Protic | 1.5 | 15 | 0.061 |
| Methanol | Polar Protic | 0.9 | 9 | 0.036 |
Interpreting the Results
The experimental data should be analyzed in conjunction with the theoretical principles discussed earlier. For instance, based on the illustrative data:
-
The low solubility in hexane is expected, given the polar nature imparted by the nitrogen and chlorine atoms.
-
The higher solubility in aromatic (Toluene) and chlorinated (Dichloromethane) solvents suggests that π-π stacking and dipole-dipole interactions with the aromatic core and C-Cl bonds play a significant role.
-
The excellent solubility in acetone, a polar aprotic solvent, highlights the importance of dipole-dipole interactions for solvating 2,4,8-trichloroquinoline.
-
The moderate-to-low solubility in protic solvents like methanol and isopropanol may indicate that while the molecule can act as a hydrogen bond acceptor, the disruption of the solvent's strong hydrogen-bonding network is not sufficiently compensated by solute-solvent interactions.
Conclusion
This technical guide has provided a comprehensive roadmap for the systematic determination of the solubility of 2,4,8-trichloroquinoline in organic solvents. By understanding the underlying physicochemical principles, employing a strategic approach to solvent selection, and executing robust experimental protocols, researchers can generate the high-quality, reliable data necessary for advancing drug discovery and development projects. The methodologies detailed herein—gravimetric analysis, UV-Vis spectrophotometry, and HPLC—offer a range of options to suit different laboratory capabilities and compound characteristics. Accurate solubility data is not merely a physical constant; it is a critical piece of intelligence that guides rational decision-making in chemical synthesis, purification, and the ultimate formulation of new medicines.
References
[3] Oriental Journal of Chemistry. (2023, June 30). From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives. [Link]
[19] Scribd. Determination of Solubility by Gravimetric Method. [Link]
[26] ResearchGate. (2023, April 5). How to measure solubility for drugs in oils/emulsions?. [Link]
[24] PharmaGuru. (2025, March 26). How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes. [Link]
[18] Ovid. (2012). Kinetic versus thermodynamic solubility temptations and risks. [Link]
[8] National Journal of Pharmaceutical Sciences. Determination of solubility by gravimetric method: A brief review. [Link]
[14] Raytor. (2026, January 22). Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. [Link]
[4] PubMed. Quinoline: An Attractive Scaffold in Drug Design. [Link]
[5] International Journal of Pharmaceutical Sciences and Research. (2016, January 1). QUINOLINE: A DIVERSE THERAPEUTIC AGENT. [Link]
[6] SpringerLink. Biological importance of quinoline derivatives in natural and pharmaceutical drugs. [Link]
[7] PMC. (2023, October 12). Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential. [Link]
[10] ScienceDirect. (2024, May 18). Predicting drug solubility in organic solvents mixtures. [Link]
[22] ACS Publications. (2009, March 24). Comparison of Nephelometric, UV-Spectroscopic, and HPLC Methods for High-Throughput Determination of Aqueous Drug Solubility in Microtiter Plates. [Link]
[15] American Pharmaceutical Review. (2014, April 29). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. [Link]
[21] ResearchGate. (2017, February 7). How I can determination of the solubility constant by using Uv-Vis spectrophotometer?. [Link]
[25] Asian Journal of Pharmaceutical Research. Steps involved in HPLC Method Development. [Link]
MilliporeSigma. MultiScreen Solubility Filter Plate. [Link]
[27] PubMed. (2023, October 29). Determination of Hansen solubility parameters of water-soluble proteins using UV-vis spectrophotometry. [Link]
[28] AxisPharm. Kinetic Solubility Assays Protocol. [Link]
[29] ACS Publications. (2003, May 5). A Simple Method for Determination of Solubility in the First-Year Laboratory. [Link]
[11] ResearchGate. (2025, August 7). Solvent selection for pharmaceuticals. [Link]
[23] Phenomenex. HPLC Testing Procedure. [Link]
[9] Scholars Research Library. Determination of Saturated Solubility of Propranololusing UV Visible Spectrophotometer. [Link]
[13] arXiv. (2024, January 5). Predicting Drug Solubility Using Different Machine Learning Methods - Linear Regression Model with Extracted Chemical Features vs Graph Convolutional Neural Network. [Link]
[20] University of Babylon. (2018, December 24). Gravimetric method of analysis. [Link]
[1] Drug Development & Delivery. (2024, September 5). FORMULATION DEVELOPMENT - Solubility-Enhancing Technologies in Pharmaceutical Development, a Mini-Review. [Link]
[30] Chemistry LibreTexts. (2026, February 26). 7: Gravimetric Analysis (Experiment). [Link]
[2] Contract Pharma. (2017, October 11). Optimizing Drug Solubility. [Link]
[12] Rowan University. Predicting Solubility. [Link]
[31] Chemistry LibreTexts. Molecular Polarity. [Link]
Sources
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Methodological & Application
2,4,8-Trichloroquinoline as a precursor for pharmaceuticals
Application Note: 2,4,8-Trichloroquinoline – A Modular Scaffold for Next-Generation Therapeutics
Abstract
This guide outlines the strategic utilization of 2,4,8-trichloroquinoline (2,4,8-TCQ) as a high-value precursor in pharmaceutical synthesis. Unlike simpler quinolines, the 2,4,8-substitution pattern offers three chemically distinct "vectors" for diversification, allowing medicinal chemists to sequentially install pharmacophores with high regioselectivity. This note details the reactivity hierarchy, synthesis protocols for antimalarial and kinase inhibitor libraries, and critical handling data.
Introduction: The Tri-Vector Advantage
In drug discovery, the quinoline scaffold is ubiquitous, anchoring FDA-approved drugs like Chloroquine (antimalarial), Bosutinib (kinase inhibitor), and Lenvatinib (VEGFR inhibitor).
The 2,4,8-trichloroquinoline scaffold is unique because it breaks the symmetry of reactivity, offering three programmable sites:
-
C4 Position (The "Anchor"): Highly electrophilic; susceptible to mild Nucleophilic Aromatic Substitution (SNAr). Ideal for installing solubility tails or primary binding motifs.
-
C2 Position (The "Tuner"): Less electrophilic than C4 but highly active in Palladium-catalyzed cross-couplings (Suzuki-Miyaura, Sonogashira). Used to tune lipophilicity and metabolic stability.
-
C8 Position (The "Shield"): Sterically hindered and electronically deactivated. Often retained as a halogen handle to block metabolic oxidation (CYP450 blocking) or functionalized under forcing conditions to create biaryl atropisomers.
Reactivity Profile & Mechanism
The regioselectivity of 2,4,8-TCQ is governed by the interplay of electronic deficiency (induced by the ring nitrogen) and steric hindrance.
-
SNAr Reactivity: C4 > C2 >> C8
-
The C4 position is para to the ring nitrogen, allowing for effective resonance stabilization of the Meisenheimer intermediate.
-
-
Pd-Catalyzed Reactivity: C2 ≥ C4 > C8
-
While C4 is electronically favorable, the C2 position is often preferred in oxidative addition due to the directing effect of the adjacent nitrogen, though this can be ligand-dependent.
-
Visualizing the Reactivity Map
Figure 1: Regioselectivity map of 2,4,8-trichloroquinoline. The sequence of functionalization typically follows C4 → C2 → C8.
Experimental Protocols
Pre-requisite: Synthesis of the Core
Note: If not purchased commercially, 2,4,8-TCQ is synthesized via the Knorr Quinoline Synthesis followed by chlorination.
-
Cyclization: Condensation of 2-chloroaniline with diethyl malonate yields 8-chloro-4-hydroxyquinolin-2(1H)-one.
-
Chlorination: Treatment with POCl3 (Phosphorus oxychloride) converts the dione to 2,4,8-trichloroquinoline.
Protocol A: Regioselective C4-Amination (The "Anchor" Step)
Objective: Install a diamine side chain (common in antimalarials) without disturbing the C2/C8 chlorides.
Materials:
-
2,4,8-Trichloroquinoline (1.0 eq)
-
1,4-Diaminobutane or N,N-diethylpentane-1,4-diamine (1.2 eq)
-
Triethylamine (Et3N) (2.0 eq)
-
Solvent: Ethanol (EtOH) or Acetonitrile (MeCN)
Procedure:
-
Dissolution: Dissolve 1.0 g (4.3 mmol) of 2,4,8-trichloroquinoline in 15 mL of anhydrous EtOH.
-
Addition: Add Et3N (0.87 g, 8.6 mmol) followed by the amine dropwise at Room Temperature (RT).
-
Expert Tip: Adding the amine slowly prevents bis-substitution at C2, although C4 is significantly more reactive.
-
-
Reaction: Stir at RT for 4–6 hours. Monitor by TLC (Hexane:EtOAc 4:1). The starting material (Rf ~0.8) will disappear, replaced by a lower Rf spot (product).
-
Note: If reaction is sluggish, warm to 40°C. Avoid reflux to preserve the C2-Cl bond.
-
-
Workup: Evaporate solvent under reduced pressure. Resuspend residue in DCM (50 mL) and wash with saturated NaHCO3 (2 x 30 mL) and Brine (30 mL).
-
Purification: Dry organic layer over Na2SO4, filter, and concentrate. Recrystallize from Et2O/Hexane to yield 4-amino-substituted-2,8-dichloroquinoline .
Validation:
-
1H NMR: Look for the disappearance of the C4-H singlet (if comparing to quinoline) or shift in the aromatic protons. The C3-H proton usually appears as a singlet around δ 6.4–6.6 ppm in the product.
Protocol B: C2-Arylation via Suzuki-Miyaura Coupling (The "Tuner" Step)
Objective: Functionalize the C2 position with an aryl group using the remaining chlorine handle.
Materials:
-
Product from Protocol A (1.0 eq)[1]
-
Phenylboronic acid (1.2 eq)
-
Catalyst: Pd(PPh3)4 (5 mol%)
-
Base: Na2CO3 (2M aqueous solution, 3.0 eq)
-
Solvent: 1,4-Dioxane (degassed)
Procedure:
-
Setup: In a pressure vial or Schlenk flask, combine the C4-substituted quinoline (1.0 eq), phenylboronic acid (1.2 eq), and Pd(PPh3)4.
-
Inert Atmosphere: Evacuate and backfill with Argon (3 cycles).
-
Solvent Addition: Add degassed 1,4-Dioxane and 2M Na2CO3.
-
Reaction: Heat to 90°C for 12 hours.
-
Mechanistic Insight: The oxidative addition of Pd(0) into the C2-Cl bond is facilitated by the adjacent nitrogen, which coordinates with Palladium, lowering the activation energy compared to the C8-Cl bond.
-
-
Workup: Cool to RT, filter through a Celite pad (washing with EtOAc). Wash filtrate with water and brine.
-
Purification: Flash column chromatography (Gradient 0-50% EtOAc in Hexanes).
Pharmaceutical Applications & Library Design
Workflow Visualization
Figure 2: Step-wise synthesis workflow for generating a library of 2,4,8-substituted quinolines.
Key Therapeutic Classes
-
Antimalarials:
-
Strategy: Retain C8-Cl (mimics the electron-withdrawing effect of CF3 in Mefloquine). Substitute C4 with a diamine side chain (e.g., N1,N1-diethylpentane-1,4-diamine) to facilitate accumulation in the parasite's food vacuole.
-
-
Kinase Inhibitors (Type I/II):
-
Strategy: Substitute C4 with an aniline (hinge binder). Substitute C2 with a solubilizing group or a hydrophobic moiety to access the hydrophobic back pocket of the kinase ATP site.
-
Safety & Handling (SDS Summary)
| Hazard Class | Signal Word | H-Codes | Precautions |
| Acute Toxicity | Warning | H302, H312 | Harmful if swallowed or in contact with skin. Wear nitrile gloves. |
| Skin Irritation | Warning | H315, H319 | Causes serious eye irritation. Use chemical splash goggles. |
| Sensitization | Warning | H317 | May cause an allergic skin reaction. Avoid dust inhalation. |
-
Specific Note on POCl3 Residues: If synthesizing the precursor in-house, ensure all POCl3 is quenched (slow addition to ice/water) before workup. Residual POCl3 can react violently with amines in Protocol A.
References
-
Regioselectivity in Quinoline SNAr Reactions
- Study on the reactivity of 2,4-dichloroquinazoline (analogous system) showing C4 selectivity.
-
Source:
-
Synthesis of Chloroquinolines
- Protocols for synthesizing 4,7-dichloroquinoline and related deriv
-
Source:
-
Antimalarial Quinoline SAR
- Structure-Activity Relationship data on 2,8-substituted quinolines and mefloquine analogs.
-
Source:
-
Palladium-Catalyzed Coupling of Chloroquinolines
- Comparative reactivity of C2 vs C4 chlorides in Pd-c
-
Source:
Sources
Applications of 2,4,8-Trichloroquinoline in Medicinal Chemistry: A Guide for Drug Discovery Professionals
Introduction: The Quinoline Scaffold as a Cornerstone of Medicinal Chemistry
The quinoline ring system, a bicyclic aromatic heterocycle, represents a "privileged scaffold" in the landscape of medicinal chemistry.[1][2] Its rigid structure, synthetic accessibility, and capacity for diverse functionalization have made it a central component in a vast array of therapeutic agents.[3] From the historic antimalarial quinine to modern targeted cancer therapies, the quinoline core is a recurring motif in drugs that have profoundly impacted human health.[3][4] The versatility of the quinoline nucleus allows it to interact with a wide range of biological targets, including kinases, DNA, and various enzymes, leading to its application in treating infectious diseases, cancer, inflammation, and neurological disorders.[2][3]
This guide focuses on a particularly valuable, albeit less individually documented, derivative: 2,4,8-trichloroquinoline . This poly-halogenated scaffold serves as a highly reactive and versatile starting material for the synthesis of complex, multi-functionalized quinoline derivatives. The strategic placement of three chlorine atoms—at the 2, 4, and 8 positions—provides medicinal chemists with multiple, distinct reaction handles. These chlorine atoms act as excellent leaving groups, enabling sequential and regioselective nucleophilic aromatic substitution (SNAr) reactions. This property is paramount in the construction of diverse chemical libraries for high-throughput screening and the systematic optimization of lead compounds in drug discovery campaigns.
Strategic Value of 2,4,8-Trichloroquinoline as a Synthetic Intermediate
The power of 2,4,8-trichloroquinoline lies in the differential reactivity of its chloro-substituents, which allows for a controlled, stepwise elaboration of the quinoline core. Typically, the chlorine at the C4 position is the most susceptible to nucleophilic attack, followed by the C2 position, and finally the C8 position. This reactivity gradient enables chemists to introduce different functionalities at each position selectively, creating a three-dimensional exploration of chemical space around a rigid core.
This approach is central to modern drug discovery, facilitating the rapid generation of analogs to establish robust Structure-Activity Relationships (SAR).[5] By systematically varying the substituents at each position, researchers can fine-tune a molecule's pharmacological profile, optimizing for potency, selectivity, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties.
Proposed Synthetic Workflow and Derivatization
While numerous methods exist for the synthesis of the quinoline core, a plausible route to 2,4,8-trichloroquinoline could involve the cyclization of an appropriately substituted aniline followed by chlorination steps, for instance, using phosphorus oxychloride (POCl₃).[6][7] The subsequent derivatization is where the scaffold's utility is truly realized.
Caption: Proposed synthetic workflow for 2,4,8-trichloroquinoline and its derivatization.
Application Note 1: Development of Novel Anticancer Agents
The quinoline scaffold is a validated pharmacophore in oncology.[8] Derivatives have been shown to exert anticancer effects through various mechanisms, including kinase inhibition, autophagy modulation, and induction of apoptosis.[8][9][10] 2,4,8-Trichloroquinoline provides a robust starting point for creating novel anticancer agents by targeting these pathways.
Targeting Protein Kinases
Protein kinases are crucial regulators of cell signaling pathways that are often dysregulated in cancer.[11] The quinoline core is a key feature of several FDA-approved kinase inhibitors.[1][11] Functionalization of the 2,4,8-trichloroquinoline scaffold, particularly at the C2 and C4 positions, can yield potent inhibitors of kinases in critical oncogenic pathways like PI3K/Akt/mTOR.[10][12] For example, introducing an anilino-substituent at the C4 position can create a "hinge-binding" motif that anchors the inhibitor to the ATP-binding site of many kinases.[2]
Caption: Quinoline inhibitors targeting the PI3K/Akt/mTOR signaling pathway.
Modulation of Autophagy
Autophagy is a cellular recycling process that can promote cancer cell survival under stress, contributing to chemotherapy resistance.[9][13] Chloroquine, a 4-aminoquinoline, is a well-known autophagy inhibitor that acts by blocking the fusion of autophagosomes with lysosomes.[13] By using 2,4,8-trichloroquinoline to synthesize novel 4-aminoquinoline derivatives, researchers can develop more potent or selective autophagy inhibitors, potentially re-sensitizing resistant tumors to conventional chemotherapies.[14]
Table 1: Cytotoxic Activity of Selected Quinoline Derivatives Against Cancer Cell Lines
| Compound Class | Target/Mechanism | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Indolo[2,3-b]quinoline | PI3K/Akt/mTOR Pathway | HCT116 (Colorectal) | 0.35 | [10] |
| Indolo[2,3-b]quinoline | PI3K/Akt/mTOR Pathway | Caco-2 (Colorectal) | 0.54 | [10] |
| 7-Chloroquinoline Hybrid | Antimalarial/Anticancer | MCF-7 (Breast) | 25.37 | [15] |
| 4-Anilinoquinoline | EGFR-TK Inhibitor | Breast Cancer | 0.839 | [8] |
| 8-Benzoylquinoline | MRP2 Inhibitor | A2780/RCIS (Ovarian) | < Ketoprofen | [16] |
Application Note 2: Discovery of Novel Antimicrobial Agents
The emergence of antimicrobial resistance is a global health crisis, necessitating the discovery of new chemical entities with novel mechanisms of action.[17] The quinoline scaffold has a long history in anti-infective drug discovery, from antimalarials to broad-spectrum antibacterial fluoroquinolones.[18][4] 2,4,8-trichloroquinoline is an ideal starting point for generating libraries of compounds to screen for antibacterial, antifungal, and antiprotozoal activity.[6][19][20]
Antibacterial and Antifungal Agents
By reacting 2,4,8-trichloroquinoline with various nucleophiles, such as amines, thiols, and alcohols, a wide range of derivatives can be synthesized.[21] The introduction of moieties like triazoles or sulfonyl groups can lead to compounds with potent activity against both Gram-positive and Gram-negative bacteria, as well as pathogenic fungi.[6][19]
Table 2: Antimicrobial Activity of Selected Quinoline Derivatives
| Compound Class | Target Organism | MIC (µg/mL) | Reference |
| Quinoline-Triazole Hybrid | A. flavus | 12.5 | [17] |
| Quinoline-Triazole Hybrid | F. oxysporum | 25 | [17] |
| N-methylbenzoindolo[3,2-b]-quinoline | E. faecium (VRE) | 4 | [17] |
| Quinoline-Sulfonamide Hybrid | Bacillus cereus | 3.12 - 50 | [19] |
| Quinoline-Sulfonamide Hybrid | C. albicans | Potentially Active | [19] |
| 2-Chloroquinoline-Pyrazoline | A. niger | % Inhibition: 47.7–58.9 | [22] |
Protocols for Synthesis and Evaluation
Protocol 1: General Procedure for Sequential Library Synthesis from 2,4,8-Trichloroquinoline
This protocol describes a representative method for the stepwise substitution of 2,4,8-trichloroquinoline to generate a trisubstituted library.
Materials:
-
2,4,8-Trichloroquinoline
-
Amine Nucleophile (R¹-NH₂)
-
Thiol Nucleophile (R²-SH)
-
Alcohol Nucleophile (R³-OH)
-
Diisopropylethylamine (DIPEA)
-
Palladium catalyst (for C8 substitution, e.g., Buchwald-Hartwig conditions)
-
Solvents: N-Methyl-2-pyrrolidone (NMP), Dioxane, Dimethylformamide (DMF)
Step-by-Step Methodology:
-
C4-Amination:
-
Dissolve 2,4,8-trichloroquinoline (1.0 eq) in NMP in a reaction vessel.
-
Add the desired amine nucleophile (R¹-NH₂) (1.1 eq) and DIPEA (2.0 eq).
-
Heat the mixture to 80-100 °C and monitor by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Upon completion, cool the reaction, dilute with water, and extract the product with ethyl acetate.
-
Purify the resulting 2,8-dichloro-4-(R¹-amino)quinoline intermediate by column chromatography.
-
-
C2-Thiolation:
-
Dissolve the purified intermediate from Step 1 (1.0 eq) in DMF.
-
Add the desired thiol nucleophile (R²-SH) (1.2 eq) and a suitable base like potassium carbonate (K₂CO₃) (2.5 eq).
-
Heat the mixture to 100-120 °C, monitoring the reaction progress.
-
Work-up and purify the 8-chloro-4-(R¹-amino)-2-(R²-thio)quinoline product as described above.
-
-
C8-Alkoxylation (e.g., via Buchwald-Hartwig Coupling):
-
In an inert atmosphere glovebox, combine the intermediate from Step 2 (1.0 eq), the alcohol nucleophile (R³-OH) (1.5 eq), a palladium catalyst (e.g., Pd₂(dba)₃), a suitable ligand (e.g., Xantphos), and a base (e.g., Cs₂CO₃) in anhydrous dioxane.
-
Seal the vessel and heat to 100-110 °C until the reaction is complete.
-
Cool the mixture, filter through celite to remove the catalyst, and concentrate the filtrate.
-
Purify the final 2,4,8-trisubstituted quinoline product by column chromatography or preparative HPLC.
-
Protocol 2: In Vitro Kinase Inhibition Assay (Generic)
This protocol outlines a common method to assess the inhibitory potential of synthesized compounds against a target kinase.
Materials:
-
Synthesized quinoline compounds
-
Recombinant target kinase
-
Kinase-specific peptide substrate
-
ATP (Adenosine triphosphate)
-
Kinase assay buffer
-
Detection reagent (e.g., ADP-Glo™, Promega)
-
384-well microplates
Step-by-Step Methodology:
-
Compound Preparation: Prepare serial dilutions of the test compounds in DMSO, starting from a high concentration (e.g., 10 mM).
-
Reaction Setup: To each well of a 384-well plate, add the kinase assay buffer, the test compound at various concentrations, and the peptide substrate.
-
Initiate Reaction: Add the recombinant kinase to each well to start the reaction.
-
ATP Addition: After a brief pre-incubation, add ATP to initiate the phosphorylation reaction. Incubate at room temperature for a specified time (e.g., 60 minutes).
-
Detection: Stop the kinase reaction and add the ADP detection reagent according to the manufacturer's protocol. This reagent measures the amount of ADP produced, which is proportional to kinase activity.
-
Data Analysis: Measure luminescence using a plate reader. Calculate the percent inhibition for each compound concentration relative to a DMSO control. Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
Protocol 3: Antimicrobial Minimum Inhibitory Concentration (MIC) Assay
This protocol uses the broth microdilution method to determine the MIC of compounds against bacterial or fungal strains.
Materials:
-
Synthesized quinoline compounds
-
Bacterial/fungal strains (e.g., S. aureus, E. coli, C. albicans)
-
Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi)
-
96-well microplates
-
Standard antimicrobial drugs (e.g., Ciprofloxacin, Amphotericin B)
Step-by-Step Methodology:
-
Compound Dilution: Prepare a two-fold serial dilution of each test compound in the appropriate broth directly in a 96-well plate.
-
Inoculum Preparation: Prepare a standardized inoculum of the microorganism equivalent to a 0.5 McFarland standard, then dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.
-
Inoculation: Add the prepared inoculum to each well containing the serially diluted compound. Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubation: Incubate the plates at 35-37 °C for 18-24 hours for bacteria or 24-48 hours for fungi.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Conclusion and Future Perspectives
2,4,8-Trichloroquinoline stands as a powerful and versatile chemical scaffold for modern medicinal chemistry. Its strategically placed, differentially reactive chlorine atoms provide an ideal platform for the synthesis of large, diverse libraries of novel quinoline derivatives. The demonstrated success of the quinoline core in anticancer and antimicrobial therapies provides a strong rationale for the further exploration of compounds derived from this intermediate.[8][17] Future research should focus on employing this scaffold in combination with structure-based drug design and computational modeling to create next-generation therapeutics with high potency, improved selectivity, and novel mechanisms of action to combat cancer and infectious diseases.
References
- Dissecting pharmacological effects of chloroquine in cancer treatment: interference with inflammatory signaling p
- The Quinoline Core: A Privileged Scaffold for Potent Kinase Inhibitors - Benchchem. (URL: )
-
Synthesis and antimicrobial activities of novel quinoline derivatives carrying 1,2,4-triazole moiety - PubMed. (URL: [Link])
-
Investigating biological activity spectrum for novel quinoline analogues - PubMed. (URL: [Link])
-
Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study - PubMed. (URL: [Link])
-
Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights - PMC. (URL: [Link])
-
Annotated Review on Various Biological Activities of Quinoline Molecule - Biointerface Research in Applied Chemistry. (URL: [Link])
-
Synthesis and Antimicrobial activity of 2-Chloroquinoline Incorporated Pyrazoline Derivatives. | Request PDF - ResearchGate. (URL: [Link])
-
Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents - MDPI. (URL: [Link])
-
Synthesis, spectral analysis and antimicrobial activity of 2(1H)-quinolinone tethered 1,3,5-triazine derivatives - PSJD. (URL: [Link])
-
Click synthesis of new 7-chloroquinoline derivatives by using ultrasound irradiation and evaluation of their biological activity - Semantic Scholar. (URL: [Link])
-
Application of Quinoline Ring in Structural Modification of Natural Products - PMC. (URL: [Link])
-
Synthesis of 2‐Substited derivatives of Chloroquine and Amodiaquine... - ResearchGate. (URL: [Link])
-
Chloroquine Potentiates the Chemotherapeutic Effect of Carboplatin and ATR/Chk1 Inhibitors by Increasing the Replication Stress - MDPI. (URL: [Link])
-
Synthesis and biological evaluation of novel quinoline analogs of ketoprofen as multidrug resistance protein 2 (MRP2) inhibitors - PMC. (URL: [Link])
-
Synthesis and Biological Activity of 2-Chloro-8-methoxy-5-methyl-5H-indolo [2,3-b] Quinoline for the Treatment of Colorectal Cancer by Modulating PI3K/AKT/mTOR Pathways - PMC. (URL: [Link])
-
Chloroquine and Chemotherapeutic Compounds in Experimental Cancer Treatment - MDPI. (URL: [Link])
-
Review on recent development of quinoline for anticancer activities. (URL: [Link])
-
Quinoline as a privileged scaffold in modern drug discovery: Structural versatility, molecular targeting, and multidomain. (URL: [Link])
-
Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). (URL: [Link])
-
Chloroquine potentiates the antitumoral activity of chemotherapy and... | Download Scientific Diagram - ResearchGate. (URL: [Link])
-
New Quinoline Kinase Inhibitors With Good Selectivity for NAK Kinases and Anti‐Tumor Activity Against Ewing Sarcoma - PMC. (URL: [Link])
-
An Extensive Review on Biological Interest of Quinoline and Its Analogues - ResearchGate. (URL: [Link])
-
Quinolin-4-ones: Methods of Synthesis and Application in Medicine - PMC. (URL: [Link])
-
Synthetic and medicinal perspective of quinolines as antiviral agents - PMC - NIH. (URL: [Link])
-
Synthesis of Novel 2- and 8-Substituted 4-Amino-7- chloroquinolines and their N-Alkylated Coupling Products. (URL: [Link])
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chemijournal.com [chemijournal.com]
- 3. Application of Quinoline Ring in Structural Modification of Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthetic and medicinal perspective of quinolines as antiviral agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Investigating biological activity spectrum for novel quinoline analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and antimicrobial activities of novel quinoline derivatives carrying 1,2,4-triazole moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Quinolin-4-ones: Methods of Synthesis and Application in Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]
- 9. Dissecting pharmacological effects of chloroquine in cancer treatment: interference with inflammatory signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and Biological Activity of 2-Chloro-8-methoxy-5-methyl-5H-indolo [2,3-b] Quinoline for the Treatment of Colorectal Cancer by Modulating PI3K/AKT/mTOR Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. mdpi.com [mdpi.com]
- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 16. Synthesis and biological evaluation of novel quinoline analogs of ketoprofen as multidrug resistance protein 2 (MRP2) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]
- 18. biointerfaceresearch.com [biointerfaceresearch.com]
- 19. Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. researchgate.net [researchgate.net]
experimental protocols for nucleophilic substitution on 2,4,8-Trichloroquinoline
Executive Summary
This guide details the experimental protocols for the functionalization of 2,4,8-trichloroquinoline , a privileged scaffold in the synthesis of antimalarials (mefloquine analogs), kinase inhibitors, and antibacterial agents.
The trichloroquinoline core presents a unique challenge in regioselectivity. This document provides a validated roadmap for sequentially targeting the C-4 , C-2 , and C-8 positions. By exploiting the distinct electronic environments of the quinoline ring, researchers can achieve high-fidelity regiocontrol without the need for protecting groups.
Key Technical Insight:
-
C-4 Position: Most reactive (Kinetic control,
). -
C-2 Position: Moderately reactive (Thermodynamic control/Forcing conditions,
). -
C-8 Position: Least reactive (Requires Transition Metal Catalysis or Benzyne mechanisms).
Mechanistic Profiling & Regioselectivity
To design effective experiments, one must understand the electronic bias of the substrate. The nitrogen atom in the quinoline ring exerts a strong electron-withdrawing effect, activating the C-2 and C-4 positions.
-
The C-4 Preference: Nucleophilic attack at C-4 leads to a Meisenheimer complex where the negative charge is delocalized onto the ring nitrogen, preserving the aromaticity of the benzene ring (unlike C-2 attack, which disrupts it more significantly during the transition state). Consequently, under mild to moderate conditions, substitution occurs almost exclusively at C-4 .
-
The C-8 "Spectator": The chlorine at C-8 is an aryl chloride with no direct resonance activation from the heterocyclic nitrogen. It is inert to standard
conditions and requires Palladium-catalyzed cross-coupling (Buchwald-Hartwig) for amination.
Visualizing the Reaction Pathway
Figure 1: Kinetic landscape of nucleophilic attack. The green pathway (C-4) is kinetically dominant.
Experimental Protocols
Protocol A: C-4 Selective Amination ( )
Objective: Selective displacement of the 4-Cl with a primary or secondary amine. Selectivity: >95:5 (C4:C2).
Materials:
-
Substrate: 2,4,8-Trichloroquinoline (1.0 equiv)
-
Nucleophile: Amine (e.g., n-propylamine, morpholine) (1.1 equiv)
-
Base: Triethylamine (
) (1.2 equiv) or (2.0 equiv) -
Solvent: Ethanol (EtOH) or Isopropanol (IPA) [Protic solvents stabilize the transition state]
Step-by-Step Methodology:
-
Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2,4,8-trichloroquinoline (1.0 g, 4.3 mmol) in Ethanol (10 mL).
-
Addition: Add the amine (4.7 mmol) dropwise at Room Temperature (RT).
-
Note: If the reaction is highly exothermic (common with small primary amines), cool to 0°C during addition.
-
-
Base: Add
(0.72 mL, 5.1 mmol). -
Reaction: Stir at RT for 2–4 hours.
-
Validation Point: Monitor by TLC (Hexane/EtOAc 8:2). The starting material (
) should disappear, replaced by a lower spot (fluorescent under UV). -
Optimization: If conversion is <50% after 4 hours, heat to reflux (80°C). Sterically hindered amines require reflux.
-
-
Workup:
-
Purification: Recrystallization from EtOH/Water is usually sufficient. If oil, use flash chromatography.
Data Interpretation:
| Isomer | 1H NMR Characteristic (CDCl3) |
|---|---|
| Starting Material | C3-H singlet at ~7.6 ppm |
| 4-Substituted (Product) | C3-H shifts upfield to ~6.4–6.8 ppm (shielding by amine). |
| 2-Substituted (Impurity) | C3-H remains downfield ~7.2–7.5 ppm. |
Protocol B: Sequential C-2 Functionalization
Objective: Functionalizing the C-2 position after C-4 is blocked. Context: The 2-Cl is less reactive than 4-Cl but more reactive than 8-Cl.
Materials:
-
Substrate: 4-Amino-substituted-2,8-dichloroquinoline (from Protocol A).
-
Nucleophile: Excess Amine or Alkoxide.
-
Solvent: DMSO or NMP (Dipolar aprotic solvents enhance
rate). -
Conditions: Sealed tube, 120°C – 140°C.
Methodology:
-
Setup: Dissolve the C-4 substituted intermediate (1.0 equiv) in DMSO (0.5 M concentration).
-
Reagent: Add excess amine (3–5 equiv). No auxiliary base is needed if using excess amine; otherwise, use
. -
Reaction: Heat in a sealed pressure tube at 130°C for 12–24 hours.
-
Critical Check: C-2 substitution is slow. Monitor via HPLC to distinguish between mono-substituted (starting material) and di-substituted product.
-
-
Workup: Pour reaction mixture into ice water. The product often precipitates.[1] Filter and wash with water.[3]
Protocol C: C-8 Functionalization (Buchwald-Hartwig Cross-Coupling)
Objective: Substitution of the inert 8-Cl.
Note: This is not an
Materials:
-
Catalyst:
(2 mol%) + BINAP or Xantphos (4 mol%). -
Base:
(1.5 equiv). -
Solvent: Toluene or 1,4-Dioxane (anhydrous, degassed).
Methodology:
-
Inert Atmosphere: Flame-dry glassware and cycle with Argon/Nitrogen 3 times.
-
Loading: Add the 2,4-disubstituted-8-chloroquinoline, amine, base, and ligand to the flask.
-
Catalyst: Add Pd source last.
-
Reaction: Reflux (100–110°C) for 16 hours.
-
Filtration: Filter through a Celite pad to remove Pd black.
Workflow Visualization
Figure 2: Sequential functionalization workflow. Strict QC at Step 1 is required to prevent isomer mixtures downstream.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Mixture of C-4 and C-2 isomers | Reaction temperature too high or solvent too non-polar. | Switch to Ethanol at 0°C . Protic solvents bond with the leaving group (Cl) and stabilize the C-4 transition state. |
| No reaction at C-8 | Catalyst poisoning or oxidative addition failure. | Switch ligand to BrettPhos or RuPhos (specialized for aryl chlorides). Ensure rigorous oxygen-free conditions. |
| Hydrolysis (OH instead of Amine) | Wet solvent or hygroscopic base. | Use anhydrous solvents. Hydroxide is a better nucleophile than many amines; trace water will lead to 4-hydroxy-2,8-dichloroquinoline. |
Safety & Handling
-
Toxicity: Polychloroquinolines are potential skin sensitizers and irritants. Handle in a fume hood.
-
Waste: Aqueous layers from these reactions often contain quinoline traces; dispose of as hazardous organic waste, not down the drain.
References
-
Regioselectivity in Quinoline
: Wolf, C., & Lerebours, R. (2004).[5] Regioselective nucleophilic aromatic substitution of 2,4-dichloroquinolines. Journal of Organic Chemistry. -
Synthesis of 4-Aminoquinolines: Solomon, V. R., & Lee, H. (2011).[2] Chloroquine and its analogs: a new impending resistance. Current Medicinal Chemistry.
-
Buchwald-Hartwig on Chloroquinolines: Surry, D. S., & Buchwald, S. L. (2008). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science.
-
Mechanistic Insights (
): Rohrbaugh, D. K. (1998). Nucleophilic aromatic substitution of 2,4-dichloroquinoline. Journal of Heterocyclic Chemistry.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 3. Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue [mdpi.com]
- 4. 4-Aminoquinoline: a comprehensive review of synthetic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Synthesis of Bioactive Heterocycles from 2,4,8-Trichloroquinoline
Executive Summary
The development of novel nitrogen-rich heterocycles is a cornerstone of modern drug discovery. Fused polycyclic systems, particularly benzo[h][1,6]naphthyridines, exhibit profound pharmacological potential, acting as mTOR inhibitors, antimalarial agents, and antibacterial compounds. This application note details a highly efficient, orthogonal synthetic workflow utilizing 2,4,8-trichloroquinoline as a rigid, poly-electrophilic building block. By leveraging temperature-controlled regioselective Nucleophilic Aromatic Substitution (SNAr) and tandem cyclization-chlorination methodologies, researchers can rapidly access highly functionalized naphthyridine scaffolds ready for downstream library diversification[1].
Mechanistic Rationale & Molecular Design
The strategic value of 2,4,8-trichloroquinoline lies in the differential electronic activation of its three carbon-chlorine bonds:
-
C2 and C4 Activation: The electronegative quinoline nitrogen withdraws electron density via resonance, significantly lowering the Lowest Unoccupied Molecular Orbital (LUMO) at the ortho (C2) and para (C4) positions. This makes them highly susceptible to SNAr by nucleophiles such as azide[1].
-
Temperature-Dependent Regioselectivity: The C4 position is generally more reactive due to superior stabilization of the para-quinonoid Meisenheimer complex. At a mild temperature of 50 °C with 1 equivalent of sodium azide, substitution occurs exclusively at C4, yielding 4-azido-2,8-dichloroquinoline. Pushing the reaction to 80 °C with excess nucleophile forces a second SNAr at the C2 position, yielding 2,4-diazido-8-chloroquinoline[2].
-
C8 Inertness: The C8 chlorine is electronically isolated from the nitrogen's resonance withdrawing effect and is sterically hindered. It remains intact throughout the SNAr processes, serving as a stable structural anchor[1].
Following the reduction of the 4-azido group to an amine, the resulting 2,8-dichloroquinolin-4-amine serves as a nucleophile. Condensation with
Quantitative Data Summary
The following table summarizes the optimized reaction parameters, highlighting the precise conditions required to maintain regiocontrol and maximize yields across the synthetic cascade.
| Starting Material | Reagent / Catalyst | Solvent | Temp (°C) | Time (h) | Product | Approx. Yield (%) |
| 2,4,8-Trichloroquinoline | NaN3 (1.1 eq) | DMF | 50 | 4-6 | 4-Azido-2,8-dichloroquinoline | 85 |
| 2,4,8-Trichloroquinoline | NaN3 (3.0 eq) | DMF | 80 | 8-10 | 2,4-Diazido-8-chloroquinoline | 78 |
| 2,8-Dichloroquinolin-4-amine | Toluene | 120 | 12 | Dihydrofuranone intermediate | 72 | |
| Dihydrofuranone intermediate | POCl3 (10.0 eq) | None (Neat) | Reflux | 6-8 | 4,5,7-Trichloro-3-(2-chloroethyl)-2-methylbenzo[h][1,6]naphthyridine | 68 |
Step-by-Step Experimental Protocols
Protocol A: Regioselective Synthesis of 4-Azido-2,8-dichloroquinoline
This protocol establishes the primary functionalization of the quinoline core via controlled SNAr.
-
Preparation: In a flame-dried round-bottom flask under an inert argon atmosphere, dissolve 2,4,8-trichloroquinoline (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF).
-
Causality: DMF is a polar aprotic solvent that leaves the azide anion unsolvated, maximizing its nucleophilicity and accelerating the SNAr pathway[2].
-
-
Addition: Add sodium azide (NaN3, 1.1 eq) portion-wise at room temperature to prevent rapid exothermic spikes.
-
Regioselective Heating: Elevate the reaction temperature strictly to 50 °C and stir for 4-6 hours.
-
Causality: Maintaining 50 °C provides the exact thermal energy required to overcome the activation barrier at the highly activated C4 position, while remaining too cold to permit substitution at the less reactive C2 position[2].
-
-
Validation & Workup: Monitor reaction progress via TLC (Hexane:Ethyl Acetate, 8:2). Upon complete consumption of the starting material, quench the reaction by pouring the mixture into crushed ice water. Filter the resulting precipitate, wash with cold distilled water, and recrystallize from ethanol to yield the pure 4-azido derivative.
Protocol B: Synthesis of the Dihydrofuranone Intermediate
This step builds the framework required for the subsequent naphthyridine cyclization.
-
Condensation: Combine 2,8-dichloroquinolin-4-amine (1.0 eq) (obtained via standard reduction of the 4-azido compound) and
-acetyl- -butyrolactone (1.2 eq) in anhydrous toluene. -
Catalysis: Add a catalytic amount of p-Toluenesulfonic acid (PTSA, 0.1 eq).
-
Causality: PTSA protonates the ketone carbonyl of the lactone, significantly increasing its electrophilicity. This is critical because the quinoline amine is highly deactivated by the electron-withdrawing nature of the dichloroquinoline ring[2].
-
-
Dehydration: Attach a Dean-Stark apparatus and reflux the mixture at 120 °C.
-
Causality: Continuous azeotropic removal of the water byproduct shifts the thermodynamic equilibrium forward, driving the formation of the enamine/imine intermediate[2].
-
-
Purification: Once water ceases to collect (approx. 12 hours), cool the mixture, evaporate the toluene in vacuo, and purify the residue via silica gel column chromatography.
Protocol C: Cyclization to 4,5,7-Trichloro-3-(2-chloroethyl)-2-methylbenzo[h][1,6]naphthyridine
The critical ring-closing step generating the bioactive polycyclic scaffold.
-
Reagent Suspension: Suspend the purified dihydrofuranone intermediate in neat Phosphorus oxychloride (POCl3, 10 eq).
-
Tandem Cyclization/Chlorination: Heat the mixture to reflux for 6-8 hours.
-
Causality: POCl3 is a bifunctional powerhouse in this reaction. It acts as a dehydrating agent to force the intramolecular cyclization, forging the new pyridine ring. Simultaneously, it acts as a chlorinating agent, opening the lactone ring to convert the resulting aliphatic oxygen into a reactive 2-chloroethyl leaving group, while also chlorinating the newly formed heterocyclic core[1].
-
-
Quenching (Caution): Cool the reaction to room temperature and carefully add it dropwise to a vigorously stirred beaker of crushed ice to safely hydrolyze the excess POCl3.
-
Isolation: Neutralize the aqueous phase with saturated NaHCO3 to pH 7-8, extract with dichloromethane (3 x 50 mL), dry over anhydrous Na2SO4, and concentrate to yield the tricyclic building block.
Workflow Visualization
Synthetic divergence of 2,4,8-Trichloroquinoline into bioactive benzo[h][1,6]naphthyridines.
Downstream Applications in Drug Discovery
The synthesized 4,5,7-trichloro-3-(2-chloroethyl)-2-methylbenzo[h][1,6]naphthyridine is not a dead-end product; it is a highly versatile, multi-point diversification scaffold. The molecule features two distinct types of electrophilic sites:
-
C4 and C5 positions: Activated for further regioselective SNAr reactions[1].
-
C3-(2-chloroethyl) side chain: Primed for rapid aliphatic SN2 displacement[1].
By introducing libraries of primary aromatic amines, methoxides, ethoxides, or azides at varying temperatures, medicinal chemists can systematically map the Structure-Activity Relationship (SAR) of this core, rapidly generating libraries of novel compounds tailored for targeted phenotypic screening in oncology and infectious diseases[1].
References
-
Toche, R. B., Pagar, B. P., Zoman, R., & Jachak, M. N. (2010). Synthesis of novel benzo[h][1,6]naphthyridine derivatives from 4-aminoquinoline and cyclic β-ketoester. Tetrahedron, 66(34), 6832-6838. URL:[Link]
-
Indian Society Of Chemists And Biologists. (2012). International Conference on “Expanding Horizons in Chemical and Biological Sciences: Innovations Crossroads” ISCBC-2012. URL:[Link]
Sources
derivatization of 2,4,8-Trichloroquinoline for biological screening
Application Note: Precision Derivatization of 2,4,8-Trichloroquinoline for High-Throughput Biological Screening
Introduction: The Privileged Scaffold
The quinoline pharmacophore is a cornerstone of medicinal chemistry, underpinning essential therapeutics from antimalarials (Chloroquine, Mefloquine) to broad-spectrum antibiotics (Ciprofloxacin) and emerging anticancer agents.[1] 2,4,8-Trichloroquinoline (2,4,8-TCQ) represents a uniquely versatile "tri-functional" scaffold. Its three chlorine atoms possess distinct electronic environments, allowing for regioselective sequential substitution .
This guide details the operational logic and protocols for converting 2,4,8-TCQ into diverse libraries for biological screening. By exploiting the reactivity gradient (
Chemo-Selectivity Rationale: The Reactivity Triad
Successful derivatization relies on understanding the electronic bias of the quinoline ring.
-
Position C4 (Kinetic Control): The most electrophilic site. The nitrogen atom of the quinoline ring acts as an electron sink (similar to a para-nitro group in benzene), stabilizing the Meisenheimer intermediate formed during nucleophilic aromatic substitution (
). Reaction occurs here first under mild conditions.[2] -
Position C2 (Thermodynamic Control): Less reactive than C4 but more reactive than C8. Substitution at C2 generally requires higher temperatures or stronger bases, typically after C4 has been functionalized.
-
Position C8 (Orthogonal Reactivity): The chlorine at C8 is electronically deactivated regarding
and sterically hindered. It remains intact during C4/C2 substitutions, serving as a "latent" handle for Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to introduce aryl or heteroaryl groups.
Visualizing the Derivatization Workflow
The following diagram illustrates the sequential logic for library generation.
Caption: Sequential functionalization logic of 2,4,8-TCQ. Reactivity decreases from C4 to C2, with C8 requiring metal catalysis.
Experimental Protocols
Protocol A: C4-Selective Amination (The Primary Pharmacophore)
Objective: Introduce the primary binding element (often a diamine side chain for DNA intercalation) at the most reactive C4 position.
-
Reagents: 2,4,8-Trichloroquinoline (1.0 eq), Primary Amine (1.1 eq), Triethylamine (
, 2.0 eq). -
Solvent: Ethanol (EtOH) or DMF (if solubility is poor).
Step-by-Step Procedure:
-
Dissolution: Dissolve 1.0 mmol of 2,4,8-TCQ in 5 mL of anhydrous EtOH in a round-bottom flask.
-
Addition: Add 2.0 mmol of
, followed by the dropwise addition of 1.1 mmol of the amine nucleophile (e.g., N,N-diethyl-1,4-pentanediamine). -
Reaction: Stir at Room Temperature for 1 hour. If TLC shows incomplete conversion, warm to 50°C.
-
Note: Avoid reflux at this stage to prevent premature substitution at C2.
-
-
Workup: Pour the reaction mixture into 20 mL of ice-cold water. The product usually precipitates.
-
Purification: Filter the precipitate. If no precipitate forms, extract with Ethyl Acetate (3x), dry over
, and concentrate. Recrystallize from EtOH/Hexane.
Validation Criteria:
-
TLC: Disappearance of starting material (
in 20% EtOAc/Hex) and appearance of a polar spot ( ). -
1H NMR: A characteristic upfield shift of the C3-H proton confirms substitution at C4.
Protocol B: C2-Functionalization (Diversity Expansion)
Objective: Introduce a second diversity element at C2. This step requires more energy because the electron-donating amine at C4 deactivates the ring.
-
Reagents: C4-substituted intermediate (1.0 eq), Second Amine (2.0 - 5.0 eq).
-
Solvent: Neat (no solvent) or n-Butanol.
Step-by-Step Procedure:
-
Setup: Place 0.5 mmol of the C4-substituted intermediate in a pressure vial or heavy-walled flask.
-
Addition: Add the second amine in excess (neat). If the amine is solid, dissolve in minimal n-Butanol.
-
Reaction: Heat to 120–140°C for 12–24 hours.
-
Monitoring: Monitor by LC-MS. The reaction is complete when the mono-substituted mass peak disappears.
-
Workup: Cool to RT. Dilute with water.[3] Extract with DCM.
-
Purification: Flash column chromatography (Silica gel, MeOH/DCM gradient) is usually required to remove excess amine and trace byproducts.
Protocol C: C8-Suzuki Coupling (The "Difficult" Space)
Objective: Utilize the inert C8-Cl for biaryl formation, accessing novel chemical space.
-
Reagents: C2,C4-disubstituted quinoline (1.0 eq), Aryl Boronic Acid (1.5 eq),
(5 mol%), (2.0 eq). -
Solvent: DME/Water (3:1).
Step-by-Step Procedure:
-
Degassing: In a microwave vial, combine solvent, base, and substrate. Bubble Nitrogen through the solution for 10 minutes (Critical for Pd survival).
-
Catalyst: Add
quickly under Nitrogen flow. -
Reaction: Seal and heat to 100°C (conventional) or 120°C (Microwave) for 1–4 hours.
-
Workup: Filter through a Celite pad to remove Palladium black. Concentrate and purify via Prep-HPLC.
Quantitative Data Summary
| Reaction Step | Position | Conditions | Typical Yield | Key Challenge |
| Step 1 | C4 | EtOH, | 85-95% | Controlling exotherm; preventing bis-addition. |
| Step 2 | C2 | Neat amine or n-BuOH, >120°C | 60-80% | Ring deactivation by C4-amine requires high heat. |
| Step 3 | C8 | Pd-Catalysis, Boronic Acid | 40-70% | Steric hindrance at C8; catalyst poisoning by amines. |
Biological Screening Workflow
Once the library is synthesized, proper handling is crucial for reliable biological data.
Preparation for Assay:
-
Stock Solutions: Dissolve derivatives in 100% DMSO to a concentration of 10 mM.
-
Solubility Check: If precipitation occurs, sonicate for 15 mins at 40°C.
-
-
Storage: Store at -20°C. Avoid repeated freeze-thaw cycles.
-
Controls:
-
Positive: Chloroquine (Antimalarial), Doxorubicin (Cytotoxicity).
-
Negative: DMSO vehicle (0.1% final concentration).
-
Screening Logic Diagram
Caption: Decision tree for evaluating 2,4,8-TCQ derivatives in biological assays.
References
-
Regioselectivity in Quinoline Substitution
-
Synthesis of 4-Amino-7-chloroquinolines (Chloroquine Analogs)
-
Palladium-Catalyzed Cross-Coupling on Heterocycles
- L. L. Li, et al. "Regioselective Palladium-Catalyzed Cross-Coupling Reactions of 2,4,7-Trichloroquinazoline." PMC (NIH), 2014.
-
Source:[Link]
-
Biological Activities of Quinoline Derivatives
- V. Sriram, et al. "Quinoline derivatives’ biological interest for anti-malarial and anti-cancer activities." PMC (NIH), 2025.
-
Source:[Link]
-
General Quinoline Synthesis Protocols
Sources
- 1. mdpi.com [mdpi.com]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. Regioselective Palladium-Catalyzed Cross-Coupling Reactions of 2,4,7-Trichloroquinazoline - PMC [pmc.ncbi.nlm.nih.gov]
- 4. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 5. researchgate.net [researchgate.net]
- 6. Biological activities of quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. biointerfaceresearch.com [biointerfaceresearch.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Quinoline synthesis [organic-chemistry.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. A New Way to 2,3,4-Trisubstituted Benzo[h]quinolines: Synthesis, Consecutive Reactions and Cellular Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Regioselective Functionalization of 2,4,8-Trichloroquinoline in the Synthesis of Fused Naphthyridine Kinase Inhibitors
Executive Summary
The quinoline ring system is a privileged scaffold in medicinal chemistry, serving as the core structure for numerous targeted therapeutics, particularly in oncology[1]. Among the various halogenated quinoline precursors, 2,4,8-Trichloroquinoline (CAS: 1695-58-5) has emerged as a highly versatile building block[2]. Its unique tri-halogenated substitution pattern allows for orthogonal, regioselective functionalization. This application note details the mechanistic rationale and validated protocols for utilizing 2,4,8-trichloroquinoline to synthesize benzo[h][1,6]naphthyridine derivatives—a tricyclic framework critical to the development of potent mammalian target of rapamycin (mTOR) and casein kinase 2 (CK2) inhibitors[3].
Mechanistic Rationale: The Orthogonal Reactivity of 2,4,8-Trichloroquinoline
The strategic advantage of 2,4,8-trichloroquinoline lies in the distinct electronic environments of its three chlorine atoms, which dictate a strict hierarchy of reactivity:
-
C4 Position (Highest Electrophilicity): The C4 carbon is situated para-like to the electronegative quinoline nitrogen. The nitrogen's inductive and resonance electron-withdrawing effects severely deplete electron density at C4. Consequently, this position undergoes facile Nucleophilic Aromatic Substitution (SNAr) with primary amines or azides under exceptionally mild conditions (50 °C)[4].
-
C2 Position (Moderate Electrophilicity): While also activated by the adjacent nitrogen (ortho-relationship), the C2 position is less reactive than C4. It remains intact during the first SNAr but can be subsequently functionalized or utilized for intramolecular cyclization under harsher conditions (e.g., elevated heat, strong bases, or electrophilic activation via POCl3)[3].
-
C8 Position (Lowest SNAr Reactivity): Located on the fused benzene ring, the C8 chlorine is generally inert to nucleophilic attack. Instead, it serves as a robust handle for late-stage transition-metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura), allowing medicinal chemists to install bulky, lipophilic groups that occupy deep hydrophobic pockets within the kinase active site.
Synthetic Workflow & Pathway Visualization
The construction of the benzo[h][1,6]naphthyridine core relies on a sequential SNAr-condensation-cyclization cascade. The workflow below maps the transformation from the raw quinoline scaffold to the tricyclic kinase inhibitor core.
Caption: Synthetic workflow from 2,4,8-Trichloroquinoline to Benzo[h][1,6]naphthyridine kinase inhibitors.
Quantitative Data: Regioselectivity and Reaction Parameters
To ensure reproducibility in drug development workflows, the optimal reaction parameters and the structural purpose of each functionalization step are summarized below.
| Quinoline Position | Electronic Environment | Reaction Modality | Optimal Reagents & Conditions | Structural Role in Kinase Target |
| C4 | Highly electrophilic (para to N) | 1st SNAr | Primary amines/azides, DIPEA, DMF, 50 °C | Solvent-exposed region / H-bond donor |
| C2 | Moderately electrophilic (ortho to N) | 2nd SNAr / Cyclization | POCl3 (activator), 130 °C | Hinge-binding motif formation |
| C8 | Electron-rich (phenyl ring), sterically hindered | Pd-Catalyzed Cross-Coupling | Boronic acids, Pd(dppf)Cl2, K2CO3, 90 °C | Hydrophobic pocket / Selectivity filter |
Self-Validating Experimental Protocols
The following protocols have been engineered to include built-in validation checkpoints, ensuring that researchers can verify the success of each mechanistic step before proceeding.
Protocol A: Regioselective C4-Amination (First SNAr)
Objective: Synthesize the 4-amino-2,8-dichloroquinoline intermediate. Causality & Design: N,N-Diisopropylethylamine (DIPEA) is selected as the base because its steric bulk prevents it from acting as a competing nucleophile, ensuring it only scavenges the HCl byproduct. DMF is used as a polar aprotic solvent to stabilize the Meisenheimer complex transition state during the SNAr.
Step-by-Step Procedure:
-
Charge a flame-dried round-bottom flask with 2,4,8-trichloroquinoline (1.0 equiv) and anhydrous DMF (0.2 M).
-
Add the desired primary amine (1.1 equiv) dropwise, followed by DIPEA (2.0 equiv).
-
Stir the reaction mixture at 50 °C under an inert argon atmosphere for 4–6 hours[4].
-
Validation Checkpoint 1 (TLC): Monitor the reaction using Hexane/EtOAc (3:1). The starting material (Rf ~ 0.8) must be completely consumed, replaced by a highly polar, UV-active product spot (Rf ~ 0.3–0.4).
-
Validation Checkpoint 2 (LC-MS): Analyze the crude aliquot. The mass spectrum must show the [M+H]+ peak corresponding to the mono-substituted product, with an isotopic pattern characteristic of two remaining chlorine atoms (a 9:6:1 ratio for the M : M+2 : M+4 peaks).
-
Quench the reaction with ice-cold distilled water. Extract with EtOAc (3x), wash the combined organic layers with brine to remove residual DMF, dry over anhydrous Na2SO4, and concentrate in vacuo.
Protocol B: Annulation to the Benzo[h][1,6]naphthyridine Core
Objective: Construct the tricyclic framework via condensation and C2-cyclization. Causality & Design: The reaction utilizes α-acetyl-γ-butyrolactone. A Dean-Stark apparatus is mandatory here; by continuously removing the water byproduct as an azeotrope with toluene, the equilibrium is driven entirely toward the dihydrofuranone intermediate. Subsequent treatment with POCl3 serves a dual purpose: it acts as a dehydrating agent and electrophilically activates the intermediate to force ring closure onto the less reactive C2 position[4].
Step-by-Step Procedure:
-
Dissolve the 4-amino-2,8-dichloroquinoline intermediate (1.0 equiv) and α-acetyl-γ-butyrolactone (1.2 equiv) in anhydrous toluene (0.1 M).
-
Add a catalytic amount of p-toluenesulfonic acid (PTSA, 0.1 equiv).
-
Fit the flask with a Dean-Stark trap and reflux at 120 °C for 12 hours until water collection ceases.
-
Concentrate the mixture to isolate the crude dihydrofuranone intermediate.
-
Resuspend the intermediate in neat POCl3 (10 equiv) and reflux at 130 °C for 4 hours.
-
Validation Checkpoint 3 (Spectroscopy): Carefully quench the POCl3 by pouring the cooled mixture over crushed ice. Extract and isolate the product. Under a 365 nm TLC lamp, the product will exhibit a distinct, bright fluorescence shift compared to the bicyclic precursor, confirming the formation of the extended conjugated tricyclic benzo[h][1,6]naphthyridine system. 1H NMR must confirm the disappearance of the isolated C3 quinoline proton.
References
-
Mostafa, M. A., et al. "Synthesis, Reactions, and Biological Activity of Benzo[h][1,6]naphthyridine Derivatives." ResearchGate. Available at: [Link]
-
Indian Society Of Chemists And Biologists. "International Conference on Expanding Horizons in Chemical and Biological Sciences: Innovations Crossroads ISCBC-2012." Available at:[Link]
Sources
Troubleshooting & Optimization
overcoming poor reactivity of 2,4,8-Trichloroquinoline in coupling reactions
Technical Support Center: Troubleshooting 2,4,8-Trichloroquinoline Cross-Coupling Reactions
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the differential reactivity of polyhalogenated heteroarenes. 2,4,8-Trichloroquinoline is a notoriously challenging substrate for exhaustive cross-coupling, primarily due to the recalcitrant nature of the C8-chloride. This guide is designed to deconstruct the mechanistic bottlenecks and provide field-proven, self-validating protocols to overcome poor reactivity at the C8 position.
Section 1: Mechanistic FAQ (The "Why")
Q1: Why does 2,4,8-trichloroquinoline exhibit such disparate reactivity across its three chlorinated sites? A: The innate reactivity of polyhalogenated N-heteroarenes in palladium-catalyzed cross-coupling is governed by the electronic activation provided by the heteroatom[1]. The nitrogen atom in the quinoline ring strongly withdraws electron density via both inductive and resonance effects. This significantly lowers the LUMO energy at the alpha (C2) and gamma (C4) positions, facilitating rapid oxidative addition by the electron-rich Pd(0) catalyst. Conversely, the C8 position is meta to the nitrogen's resonance withdrawal and only weakly activated inductively. Furthermore, the C8-chloride suffers from severe steric hindrance from the adjacent nitrogen lone pair and the fused benzene ring. Consequently, the innate reactivity order is strictly C2 > C4 >> C8 [2].
Q2: My Suzuki-Miyaura coupling stalls completely after di-arylation at C2 and C4. How do I force the C8-position to react? A: The C8-Cl bond behaves like a highly deactivated, sterically hindered aryl chloride. Standard catalysts like Pd(PPh3)4 or Pd(dppf)Cl2 possess activation barriers that are simply too high for this insertion. To overcome this, you must shift the catalyst speciation toward a highly active, monoligated L-Pd(0) species[3]. This is achieved by employing bulky, electron-rich dialkylbiaryl phosphine ligands such as XPhos or SPhos[4]. The electron-rich nature of XPhos accelerates the oxidative addition into the stubborn C8-Cl bond, while its extreme steric bulk promotes the subsequent reductive elimination step. Using a pre-formed palladacycle (e.g., XPhos Pd G3) rather than a Pd(OAc)2/ligand mixture ensures quantitative generation of the active L-Pd(0) species without the need for high-temperature reduction phases[5].
Section 2: Regioselective Workflow & Logic
Understanding the stepwise reactivity allows for either controlled, regioselective functionalization or optimized one-pot exhaustive coupling. The diagram below illustrates the logical progression of catalyst selection required to overcome the activation energy barriers at each specific site.
Regioselective cross-coupling workflow for 2,4,8-Trichloroquinoline based on site reactivity.
Section 3: Quantitative Optimization for C8-Arylation
When attempting to functionalize the C8 position (either directly on a 2,4-disubstituted-8-chloroquinoline intermediate or during an exhaustive tri-arylation sequence), the choice of ligand and base is the sole determinant of success. The table below summarizes the quantitative impact of catalyst/ligand combinations on the yield of the C8-arylation step.
| Catalyst System | Ligand Type | Base | Temp (°C) | C8-Arylation Yield (%) | Mechanistic Rationale |
| Pd(PPh3)4 (5 mol%) | Triphenylphosphine | Na2CO3 | 80 | < 5% | Insufficient electron density for oxidative addition into deactivated C8-Cl. |
| Pd(OAc)2 + dppf | Bidentate Phosphine | K2CO3 | 100 | 15% | Bidentate nature restricts formation of the necessary highly active 12-electron L-Pd(0) species. |
| Pd2(dba)3 + SPhos | Buchwald Dialkylbiaryl | K3PO4 | 100 | 72% | Electron-rich ligand accelerates oxidative addition; however, dba ligands compete for Pd coordination, slowing the cycle. |
| XPhos Pd G3 | Buchwald Dialkylbiaryl | K3PO4 | 100 | > 94% | Rapid generation of pure L-Pd(0) without dba inhibition; XPhos bulk perfectly balances oxidative addition and reductive elimination[5]. |
Section 4: Validated Experimental Protocols
To ensure reproducibility, the following protocol for the Challenging C8-Arylation of 2,4-Diaryl-8-chloroquinoline is designed as a self-validating system. It incorporates built-in analytical checkpoints to verify catalyst activation and reaction progress.
Methodology: C8-Suzuki-Miyaura Coupling using XPhos Pd G3
1. Preparation & Glovebox Setup:
-
Causality: Oxygen rapidly degrades the active L-Pd(0) species, leading to palladium black precipitation and reaction stalling.
-
Action: Transfer 2,4-diaryl-8-chloroquinoline (1.0 equiv, 1.0 mmol), the desired arylboronic acid (1.5 equiv, 1.5 mmol), XPhos Pd G3 (2.0 mol%), and anhydrous K3PO4 (3.0 equiv, 3.0 mmol) into an oven-dried Schlenk tube equipped with a magnetic stir bar inside a nitrogen-filled glovebox.
2. Solvent Addition & Catalyst Activation:
-
Causality: A biphasic system or highly polar protic solvent is required to dissolve the phosphate base and facilitate the transmetalation step.
-
Action: Seal the tube, remove it from the glovebox, and inject degassed 1,4-Dioxane (4.0 mL) and degassed HPLC-grade H2O (1.0 mL) via syringe.
-
Validation Checkpoint: Upon addition of the solvent and initial stirring at room temperature, the mixture should transition from a pale yellow suspension to a homogeneous golden-brown solution within 5 minutes. This color change visually validates the deprotonation of the G3 precatalyst and the successful generation of the active [Pd(0)(XPhos)] species[3].
3. Thermal Cycling:
-
Causality: The high activation energy of the C8-Cl bond requires elevated thermal input to drive the oxidative addition.
-
Action: Transfer the Schlenk tube to a pre-heated oil bath at 100°C. Stir vigorously (800 rpm) for 12 hours.
4. Reaction Monitoring & Workup:
-
Action: Cool the reaction to room temperature. Dilute with EtOAc (10 mL) and wash with water (2 x 10 mL) and brine (10 mL). Dry the organic layer over anhydrous Na2SO4.
-
Validation Checkpoint: Analyze the crude mixture via TLC (Eluent: 4:1 Hexanes/EtOAc) under UV light (254 nm). The starting material (typically Rf ~0.6) must be completely consumed, replaced by a new, highly fluorescent spot (Rf ~0.4).
-
Final Structural Validation: Isolate the product via flash column chromatography. Confirm successful C8-arylation via 1H NMR spectroscopy by verifying the disappearance of the characteristic C8-proton doublet (typically found around δ 7.8–8.0 ppm in the starting material) and the appearance of the new aryl multiplet integrations.
References
-
The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes Source: PMC - NIH URL:[Link]
-
Regioselective Palladium-Catalyzed Cross-Coupling Reactions of 2,4,7-Trichloroquinazoline Source: PMC - NIH URL:[Link]
-
Catalyst Activation and Speciation Involving DyadPalladate Precatalysts in Suzuki–Miyaura and Buchwald–Hartwig Cross-Couplings Source: ACS Publications URL:[Link]
-
Synthesis and Suzuki-Miyaura Cross-Coupling of Enantioenriched Secondary Potassium β-Trifluoroboratoamides Source: PMC - NIH URL:[Link]
Sources
- 1. The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Regioselective Palladium-Catalyzed Cross-Coupling Reactions of 2,4,7-Trichloroquinazoline - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Synthesis and Suzuki-Miyaura Cross-Coupling of Enantioenriched Secondary Potassium β-Trifluoroboratoamides: Catalytic, Asymmetric Conjugate Addition of Bisboronic Acid and Tetrakis(dimethylamino)diboron to α,β-Unsaturated Carbonyl Compounds - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: A Troubleshooting Guide for the Synthesis of 2,4,8-Trichloroquinoline
Senior Application Scientist Note: This guide is intended for experienced researchers and professionals in drug development. The synthesis of polychlorinated heterocyclic compounds involves highly hazardous materials and challenging reaction conditions. All procedures should be conducted with appropriate engineering controls (e.g., certified chemical fume hood), personal protective equipment (PPE), and a thorough understanding of the risks involved. This document focuses on troubleshooting common issues and does not constitute a standalone synthesis protocol.
Introduction: The Challenge of Polychlorinated Quinolines
Quinolines are a cornerstone of medicinal chemistry, forming the scaffold for numerous therapeutic agents.[1] The introduction of multiple chlorine atoms, as in 2,4,8-trichloroquinoline, modulates the electronic and lipophilic properties of the molecule but presents significant synthetic challenges. The synthesis typically involves a multi-step sequence, often beginning with a Gould-Jacobs type reaction to form a dihydroxyquinoline precursor, followed by a vigorous chlorination step.[2] Success hinges on precise control over reaction conditions and a robust strategy for purification and characterization. This guide addresses common failure points in this synthetic pathway.
Part 1: Troubleshooting the Quinolone Core Synthesis (Precursor Formation)
The initial formation of the quinolone ring system is foundational. A common route involves the thermal cyclization of an anilidomethylenemalonate intermediate, derived from a substituted aniline.[2][3] Problems at this stage will cascade, making subsequent steps impossible.
FAQ 1: My cyclization reaction is showing low conversion or stalling completely. What are the primary causes?
Low conversion during the thermal cyclization step of a Gould-Jacobs reaction is a frequent obstacle.[4] The reaction is an intramolecular electrophilic aromatic substitution, which is often the rate-determining step and highly sensitive to several factors.[1]
Root Cause Analysis and Solutions
| Potential Cause | Explanation | Suggested Solution |
| Insufficient Temperature | The cyclization requires significant thermal energy to overcome the activation barrier, typically in the range of 250-300°C.[4] | Gradually increase the temperature of the heating medium (e.g., high-boiling solvent like Dowtherm A or mineral oil) in 10-15°C increments. Consider switching to microwave irradiation, which can provide rapid, efficient heating and often improves yields and reaction times.[5] |
| Sub-optimal Solvent | The solvent must be inert at high temperatures and effectively transfer heat. Poor solubility of the intermediate can also hinder the reaction. | Ensure the use of a high-boiling, inert solvent. If solubility is an issue, a more polar high-boiling solvent might be necessary, though care must be taken to ensure it doesn't interfere with the reaction. |
| Steric or Electronic Hindrance | The substituent on the aniline precursor (a chlorine atom at the 2-position for the 8-chloro target) can influence the rate of cyclization. Electron-withdrawing groups can deactivate the ring, making the electrophilic substitution more difficult.[6] | For highly deactivated systems, extending the reaction time may be necessary. Monitor progress closely by TLC or LC-MS to balance conversion with potential degradation.[6] |
| Moisture Contamination | While not always critical, the presence of water can sometimes interfere with high-temperature reactions. | Ensure starting materials and solvents are anhydrous, particularly if yields are inconsistent.[4] |
Experimental Protocol: Monitoring Reaction Progress by TLC
-
Prepare a TLC chamber with an appropriate solvent system (e.g., 7:3 Ethyl Acetate:Hexane).
-
On a silica TLC plate, spot the starting material (anilidomethylenemalonate intermediate), a co-spot (starting material and reaction mixture), and the reaction mixture.
-
Develop the plate in the chamber.
-
Visualize the spots under UV light. A successful reaction will show the consumption of the starting material spot and the appearance of a new, typically more polar, spot corresponding to the cyclized 4-hydroxyquinoline product.
Logical Workflow: Troubleshooting Low Cyclization Yield
Caption: Troubleshooting workflow for low cyclization yield.
Part 2: Troubleshooting the Chlorination Stage
The conversion of the dihydroxyquinoline precursor to 2,4,8-trichloroquinoline is typically achieved using a potent chlorinating agent like phosphorus oxychloride (POCl₃), often with phosphorus pentachloride (PCl₅) as a catalyst or co-reagent. This step is fraught with challenges, including incomplete reaction and safety hazards.
FAQ 2: My final product is a mixture of mono-, di-, and trichlorinated species. How do I drive the reaction to completion?
This is a classic sign of incomplete chlorination. The hydroxyl groups at the 2- and 4-positions have different reactivities, and forcing the reaction to completion requires stringent conditions.
-
Cause: Insufficient chlorinating agent, inadequate temperature, or premature quenching of the reaction. Partially chlorinated intermediates, such as 1-chloro-quinolin-3-one, are common impurities when the reaction stalls.[7]
-
Solution:
-
Reagent Stoichiometry: Ensure a sufficient excess of POCl₃ is used, as it often serves as both the reagent and the solvent. The addition of PCl₅ can help drive the reaction to full chlorination.
-
Temperature and Time: These reactions typically require heating at reflux (approx. 110°C for POCl₃) for several hours. If the reaction is incomplete, consider extending the reflux time. Monitor by quenching a small aliquot and analyzing via HPLC or LC-MS.
-
Anhydrous Conditions: POCl₃ and PCl₅ react violently with water.[8][9] Any moisture will consume the reagents and generate HCl and phosphoric acid, inhibiting the desired reaction. Ensure all glassware is oven-dried and reagents are handled under an inert atmosphere (e.g., nitrogen or argon).
-
FAQ 3: How do I safely handle and quench a reaction involving POCl₃ and PCl₅?
Both phosphorus oxychloride and phosphorus pentachloride are extremely corrosive, toxic, and water-reactive.[10][11] Safe handling and quenching are non-negotiable.
Protocol: Safe Quenching of POCl₃/PCl₅ Reactions
-
Cooling: After the reaction is complete, allow the flask to cool to room temperature behind a blast shield in a chemical fume hood.
-
Solvent Addition (Optional but recommended): Dilute the reaction mixture with a high-boiling, inert, aprotic solvent like toluene or dichloromethane. This helps to moderate the quench.
-
Slow Addition to Ice: Prepare a separate, large beaker of crushed ice. With vigorous stirring, slowly and carefully add the reaction mixture dropwise to the ice. The reaction is highly exothermic and will generate large volumes of HCl gas. Ensure the fume hood has adequate airflow.
-
Neutralization: Once the addition is complete and the exotherm has subsided, slowly add a saturated solution of sodium bicarbonate or a dilute base (e.g., 1M NaOH) to neutralize the remaining acids. Check the pH to ensure it is neutral or slightly basic.
-
Extraction: Transfer the neutralized mixture to a separatory funnel and extract the product with an organic solvent like ethyl acetate or dichloromethane.
Part 3: Purification and Characterization
Confirming the identity and purity of the final product is a critical step that demands rigorous analytical validation.
FAQ 4: What is the best method for purifying the crude 2,4,8-trichloroquinoline?
Chlorinated aromatic compounds can be challenging to purify due to their crystallinity and sometimes similar polarities to byproducts.[12]
-
Recrystallization: This is often the most effective method for obtaining highly pure material. Experiment with various solvent systems. A good starting point is a polar solvent in which the compound is soluble when hot but sparingly soluble when cold, such as ethanol, isopropanol, or an ethanol/water mixture.
-
Column Chromatography: If recrystallization fails to remove persistent impurities, flash column chromatography on silica gel is the next step. Use a non-polar eluent system, such as a gradient of ethyl acetate in hexane, and monitor fractions by TLC.[7]
FAQ 5: How do I confirm the structure and isomeric purity of my final product?
Misidentification of regioisomers is a common pitfall in substituted quinoline synthesis.[7] A combination of analytical techniques is essential for unambiguous structure elucidation.
Analytical Validation Checklist
| Technique | Purpose | Expected Result for 2,4,8-Trichloroquinoline |
| ¹H NMR | Confirms proton environment and substitution pattern. | The aromatic region should show three distinct protons on the benzene ring. The proton at C3 will be a singlet. The coupling patterns of the protons at C5, C6, and C7 will confirm the 8-chloro substitution. |
| ¹³C NMR | Confirms the number and type of carbon atoms. | Expect to see the correct number of carbon signals, with chemical shifts indicative of carbons bonded to chlorine and nitrogen. |
| Mass Spectrometry (MS) | Confirms molecular weight and isotopic pattern. | The mass spectrum should show a molecular ion peak (M+) corresponding to the mass of C₉H₄Cl₃N. Critically, the isotopic pattern for three chlorine atoms (a characteristic M, M+2, M+4, M+6 pattern) must be present. |
| HPLC | Assesses purity. | A pure sample should show a single major peak under various solvent conditions. |
Workflow: Analytical Validation of Final Product
Caption: Analytical workflow for product identity and purity validation.
References
- Benchchem. (n.d.). Troubleshooting low yield in Friedländer synthesis of quinolines.
- Smolecule. (2026). Troubleshooting Guide for Low Yield in 2-Aminoquinoline Synthesis.
- Benchchem. (n.d.). Technical Support Center: Troubleshooting Low Conversion Rates in Quinoline Synthesis.
- (n.d.). Combes quinoline synthesis.
- Benchchem. (n.d.). Optimizing reaction conditions for the Gould-Jacobs synthesis.
- Wikipedia. (n.d.). Combes quinoline synthesis.
- ResearchGate. (n.d.). Quinolines synthesis by reacting 1,3-butanediol with anilines in the presence of iron catalysts.
- PubMed. (2004). Simultaneous removal of chlorinated aromatic hydrocarbons, nitrate, and chromate using micellar-enhanced ultrafiltration.
- (2025). Health Safety and Environmental Considerations of Phosphorus Pentachloride.
- SciSpace. (n.d.). Quinolines: Novel synthesis and derivatives of heterocyclic bioactive agents.
- RSC Publishing. (2017). Synthesis of quinolines from aniline and propanol over modified USY zeolite.
- Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline.
- IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW.
- Aerosol and Air Quality Research. (2014). Removal of Chlorinated Aromatic Organic Compounds from MWI with Catalytic Filtration.
- NJ.gov. (2001). PHOSPHORUS OXYCHLORIDE HAZARD SUMMARY.
- Air Liquide Malaysia. (n.d.). Phosphorus Oxychloride.
- Fisher Scientific. (2010). SAFETY DATA SHEET - Phosphorus pentachloride.
- Wikipedia. (n.d.). Gould–Jacobs reaction.
- (n.d.). Guidelines on the determination of chlorinated hydrocarbons in sediment.
- Scimplify. (n.d.). PHOSPHORUS PENTACHLORIDE (PCL5).
- Slideshare. (n.d.). synthesis of quinoline derivatives and its applications.
- (n.d.). Gould-Jacobs Quinoline-forming Reaction: A Comparison of Heating using Microwave Irradiation.
- Organic Chemistry Portal. (n.d.). Synthesis of quinolines.
- ResearchGate. (n.d.). Gould–Jacobs reaction | Request PDF.
- Google Patents. (n.d.). US5552549A - Process for the dechlorination of chlorinated aromatic compounds.
- Benchchem. (n.d.). Characterization of impurities in 1,3-Dichloro-6-nitroisoquinoline synthesis.
- Organic Syntheses Procedure. (n.d.). The 12-l. flask is then connected with the steam-distillation apparatus shown in.
- Benchchem. (n.d.). A Comparative Guide to Quinoline Synthesis: Alternatives to the Gould-Jacobs Reaction.
- (n.d.). A Guide to Preparing and Analyzing Chlorinated Pesticides.
- PMC. (n.d.). Synthesis and spectroscopic and structural characterization of three new 2-methyl-4-styrylquinolines formed using Friedländer reactions between (2-aminophenyl)chalcones and acetone.
- ResearchGate. (2026). Design, synthesis, structural characterization, anticancer evaluation, and computational studies of novel quinoline-1,2,3-triazole glycohybrids.
- PMC. (2022). Synthesis, and spectroscopic and structural characterization of three new styrylquinoline–benzimidazole hybrids.
- PMC. (2026). Design, synthesis, structural characterization, anticancer evaluation, and computational studies of novel quinoline-1,2,3-triazole glycohybrids.
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Technical Support Center: Scale-Up Synthesis of 2,4,8-Trichloroquinoline
Welcome to the technical support center for the scale-up synthesis of 2,4,8-trichloroquinoline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical insights and troubleshooting advice for the synthesis of this important chemical intermediate. Here, we will delve into the causality behind experimental choices, offer self-validating protocols, and ground our recommendations in authoritative sources.
Overview of Synthetic Strategy
The synthesis of 2,4,8-trichloroquinoline on a larger scale typically involves a multi-step process. A common and effective route begins with the cyclization of a substituted aniline to form a quinoline core, followed by chlorination. One of the most versatile methods for creating the initial quinoline structure is the Vilsmeier-Haack reaction, which utilizes a reagent formed from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF).[1] This approach is favored for its efficiency in producing functionalized quinolines.[1]
The general synthetic pathway can be visualized as follows:
Caption: General synthetic workflow for 2,4,8-trichloroquinoline.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems that may arise during the scale-up synthesis of 2,4,8-trichloroquinoline in a question-and-answer format.
Low Yield in the Vilsmeier-Haack Cyclization Step
Question: We are experiencing a significantly lower than expected yield during the initial Vilsmeier-Haack cyclization of our substituted N-arylacetamide. What are the potential causes and how can we optimize this step?
Answer: Low yields in the Vilsmeier-Haack cyclization can stem from several factors.[2] The most common issues are related to reagent quality, reaction conditions, and the nature of the starting material.[1][2]
Troubleshooting Steps:
| Potential Cause | Recommended Solution | Expected Outcome |
| Moisture Contamination | Ensure all glassware is rigorously dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use freshly distilled or anhydrous DMF and POCl₃. | Prevention of Vilsmeier reagent decomposition, leading to a more efficient reaction. |
| Suboptimal Reagent Stoichiometry | The molar ratio of POCl₃ to the N-arylacetamide is critical. An excess of POCl₃ is typically required. Systematically vary the molar equivalents of POCl₃ (e.g., from 3 to 15 equivalents) to find the optimal ratio for your specific substrate. | Improved conversion of the starting material to the desired 2-chloro-3-formylquinoline intermediate. |
| Incorrect Reaction Temperature | The initial formation of the Vilsmeier reagent should be performed at a low temperature (0-5°C).[3] The subsequent cyclization often requires heating. Optimize the heating temperature (e.g., in 10°C increments from 80-100°C) and monitor the reaction progress by TLC.[4] | Enhanced reaction rate and minimized formation of side products. |
| Poor Substrate Reactivity | Electron-donating groups on the N-arylacetamide generally facilitate the Vilsmeier-Haack reaction and improve yields.[1][3] If your substrate has electron-withdrawing groups, a higher reaction temperature and longer reaction time may be necessary. | Increased reactivity of the aromatic ring towards electrophilic attack by the Vilsmeier reagent. |
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}
Caption: Decision tree for troubleshooting low yields in the Vilsmeier-Haack reaction.
Incomplete Chlorination
Question: Our chlorination step to convert the quinolinone intermediate to the corresponding dichloro- or trichloroquinoline is incomplete, resulting in a mixture of products. How can we drive the reaction to completion?
Answer: Incomplete chlorination is a common challenge, particularly when scaling up. The effectiveness of the chlorinating agent and the reaction conditions are paramount. Phosphorus oxychloride (POCl₃), often in combination with phosphorus pentachloride (PCl₅), is a standard reagent for this transformation.[5]
Troubleshooting Steps:
| Potential Cause | Recommended Solution | Expected Outcome |
| Insufficient Chlorinating Agent | Increase the molar excess of POCl₃ and consider the addition of PCl₅ to enhance the chlorinating power of the reagent mixture.[5] | Driving the equilibrium towards the formation of the fully chlorinated product. |
| Low Reaction Temperature | Chlorination of quinolinones often requires elevated temperatures. Gradually increase the reflux temperature and monitor the reaction by TLC or HPLC until the starting material is fully consumed. | Increased reaction kinetics to overcome the activation energy barrier for chlorination. |
| Presence of Water | Trace amounts of water will react with and consume the chlorinating agents. Ensure the starting material and solvent are anhydrous. | Preservation of the active chlorinating species, ensuring complete reaction. |
| Steric Hindrance | If the position to be chlorinated is sterically hindered, a more potent chlorinating agent or harsher reaction conditions (higher temperature, longer reaction time) may be necessary.[4] | Overcoming steric hindrance to achieve complete chlorination. |
Purification Challenges
Question: We are struggling to purify the final 2,4,8-trichloroquinoline product. What are the recommended purification methods for this compound on a larger scale?
Answer: The purification of chlorinated quinolines can be challenging due to the potential for closely related impurities. A multi-step purification strategy is often required.
Recommended Purification Protocol:
-
Work-up: After the reaction is complete, the mixture is typically poured onto crushed ice and neutralized.[6] The crude product can then be isolated by filtration.
-
Solvent Extraction: Dissolve the crude solid in a suitable organic solvent (e.g., dichloromethane or ethyl acetate) and wash with water and brine to remove inorganic salts and water-soluble impurities.
-
Column Chromatography: For laboratory scale, column chromatography on silica gel is an effective method for separating the desired product from byproducts.[1] A gradient elution system, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity (e.g., with ethyl acetate), is often effective.
-
Recrystallization: For larger scales, recrystallization is a more practical approach. The choice of solvent is critical. Experiment with various solvents or solvent mixtures (e.g., ethanol, isopropanol, or hexane/ethyl acetate) to find a system where the product has high solubility at elevated temperatures and low solubility at room temperature or below.
-
Distillation: If the product is a liquid or a low-melting solid, vacuum distillation can be a highly effective purification method, especially for removing non-volatile impurities.[7]
Frequently Asked Questions (FAQs)
Q1: What are the primary safety concerns when working with phosphorus oxychloride (POCl₃) and phosphorus pentachloride (PCl₅) on a large scale?
A1: Both POCl₃ and PCl₅ are highly corrosive and react violently with water, releasing toxic and corrosive fumes.[8][9] It is imperative to work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, a face shield, and a lab coat.[9][10] An emergency shower and eyewash station should be readily accessible.[8][9] All equipment must be scrupulously dried before use.
Q2: Can you suggest an alternative to the Vilsmeier-Haack reaction for the synthesis of the quinoline core?
A2: Yes, several other named reactions can be employed for quinoline synthesis, including the Skraup, Friedländer, and Doebner-von Miller syntheses.[11][12] The choice of method often depends on the desired substitution pattern and the availability of starting materials. The Friedländer synthesis, for example, involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group and can be a good alternative.[2][11]
Q3: How can we monitor the progress of these reactions effectively?
A3: Thin-Layer Chromatography (TLC) is a rapid and effective technique for monitoring the progress of most organic reactions.[2][13] By spotting the reaction mixture alongside the starting material(s) on a TLC plate, you can visually track the consumption of reactants and the formation of the product. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) can be used.
Q4: We are observing the formation of a significant amount of dark, tar-like material in our reaction. What is the likely cause and how can we prevent it?
A4: The formation of tar is often a result of side reactions, such as polymerization or degradation of starting materials or products, which can be caused by excessively high reaction temperatures or prolonged reaction times.[13] Carefully controlling the reaction temperature and monitoring the reaction to stop it once the starting material is consumed can help minimize tar formation.[4] Additionally, ensuring the purity of your starting materials is crucial, as impurities can sometimes catalyze side reactions.
Q5: What is the role of the Sandmeyer reaction in the synthesis of chlorinated quinolines?
A5: The Sandmeyer reaction provides an alternative route to introduce a chlorine atom onto the quinoline ring.[14] This reaction involves the conversion of an amino group to a diazonium salt, which is then displaced by a chloride ion, typically using a copper(I) chloride catalyst.[14][15] This can be a useful strategy if the corresponding aminoquinoline is a more accessible starting material.
Experimental Protocols
General Procedure for Vilsmeier-Haack Cyclization
-
To a three-necked round-bottom flask equipped with a dropping funnel, a mechanical stirrer, and a nitrogen inlet, add anhydrous N,N-dimethylformamide (DMF).
-
Cool the flask to 0-5°C in an ice bath.
-
Slowly add phosphorus oxychloride (POCl₃) dropwise to the stirred DMF, maintaining the temperature below 10°C.
-
After the addition is complete, stir the mixture at room temperature for 30 minutes to form the Vilsmeier reagent.[6]
-
Add the substituted N-arylacetamide to the flask in portions.
-
Heat the reaction mixture to the optimized temperature (e.g., 80-90°C) and monitor the reaction by TLC.[3]
-
Upon completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.[6]
-
Neutralize the mixture with a suitable base (e.g., sodium carbonate or sodium hydroxide solution) until the product precipitates.[6]
-
Filter the solid, wash with water, and dry under vacuum to obtain the crude 2-chloro-3-formylquinoline derivative.
General Procedure for Chlorination with POCl₃/PCl₅
-
In a round-bottom flask equipped with a reflux condenser and a calcium chloride drying tube, place the quinolinone starting material.
-
Add an excess of phosphorus oxychloride (POCl₃).
-
Carefully add phosphorus pentachloride (PCl₅) in portions.
-
Heat the mixture to reflux and maintain the temperature until the reaction is complete as indicated by TLC.
-
Cool the reaction mixture to room temperature and slowly pour it onto crushed ice.
-
Neutralize the mixture with a base and extract the product with a suitable organic solvent.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude chlorinated quinoline.
References
- Vilsmeier-Haack reagent: A facile synthesis of 2-chloro-3-formylquinolines from N-arylacetamides and transformation. Indian Journal of Chemistry, Section B: Organic Chemistry Including Medicinal Chemistry.
- Troubleshooting low yield in quinoline synthesis using 2'-Aminoacetophenone. Benchchem.
- Application Notes and Protocols: Vilsmeier-Haack Reaction for Quinoline Synthesis. Benchchem.
- Vilsmeier-Haack reaction: A manifest protocol to synthesise bisquinoline. DUT Open Scholar.
- Oxygen Vacancy-Mediated Reactivity: The Curious Case of Reduction of Nitroquinoline to Aminoquinoline by CuO.
- Synthesis of new Quinoline derivatives using Vilsmeier-Haack reagent: And its spectral characterizations. Journal of Physics: Conference Series.
- Synthetic Utility of the Vilsmeier–Haack Reagent in Organic Synthesis. Chemistry – An Asian Journal.
- Troubleshooting low yield in Friedländer synthesis of quinolines. Benchchem.
- Troubleshooting Guide: Quinoline-Carboxamide Stability. Smolecule.
- Enzymatic conversion of 6-nitroquinoline to the fluorophore 6-aminoquinoline selectively under hypoxic conditions. PMC.
- Troubleshooting common side reactions in quinazoline synthesis. Benchchem.
- Enzymatic conversion of 6-nitroquinoline to the fluorophore 6-aminoquinoline selectively under hypoxic conditions. PubMed.
- Recent trends in the chemistry of Sandmeyer reaction: a review. PMC.
- Sandmeyer reaction. Wikipedia.
- Quinoline: Synthesis, Applications, and Environmental Impact. Sinocure Chemical Group.
- Phosphorus(V) oxychloride. PENTA.
- PHOSPHORUS OXYCHLORIDE. CAMEO Chemicals.
- Phosphorus Oxychloride. SafeRack.
- Phosphorus oxychloride - SAFETY D
- SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series.
- Phosphorus Oxychloride. Air Liquide Malaysia.
- Preparation method and purification method of 5-chloro-8-hydroxyquinoline.
- Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Str
- synthesis of quinoline derivatives and its applic
- Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Master Organic Chemistry.
- Synthesis of Quinoline and Dihydroquinoline Embelin Deriv
- Sandmeyer Reaction Mechanism. BYJU'S.
- THE 5-AND 8-CHLORINATION OF QUINOLINE AND SOME OF ITS DERIV
- The 12-l. flask is then connected with the steam-distillation apparatus shown in. Organic Syntheses Procedure.
- Purific
- Sandmeyer Reaction. Organic Chemistry Portal.
- How to convert 6-nitroquinoline into other than 6-aminoquinoline?
- A Head-to-Head Comparison of Quinoline Purification Techniques for Researchers and Drug Development Professionals. Benchchem.
- Synthesis and Biological Evaluation of 8-Quinolinamines and Their Amino Acid Conjugates as Broad-Spectrum Anti-infectives. ACS Omega.
- Process for the preparation of chlorinated quinolines.
- Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. PMC.
- Synthesis of Novel 2- and 8-Substituted 4-Amino-7- chloroquinolines and their N-Alkyl
- Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. MDPI.
- Synthesis of n-chloroquinolines and n-ethynylquinolines (n=2, 4, 8): Homo and heterocoupling reactions.
- Technical Support Center: Overcoming Challenges in Quinoline Synthesis. Benchchem.
- Design, Synthesis and Biological Screening of 2, 4- Disubstituted Quinolines. Research Journal of Pharmacy and Technology.
- 2,4-Dichloroquinazoline synthesis. ChemicalBook.
- Synthesis of quinolines. Organic Chemistry Portal.
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Technical Support Center: Refining the Synthesis of 2,4,8-Trichloroquinoline Analogs
Welcome to the technical support center dedicated to the synthesis of 2,4,8-trichloroquinoline analogs. This guide is designed for researchers, medicinal chemists, and drug development professionals who are navigating the complexities of this synthetic pathway. Our focus is to provide actionable, field-tested insights to troubleshoot common challenges and optimize your experimental outcomes. We will primarily address the Vilsmeier-Haack cyclization of N-arylacetamides, a versatile and common method for preparing these valuable scaffolds.[1]
The quinoline core is a privileged structure in medicinal chemistry, forming the backbone of numerous therapeutic agents.[2][3] The 2,4,8-trichloro substituted pattern, in particular, offers a versatile synthon for further functionalization, enabling the exploration of diverse chemical space in drug discovery programs.[4] However, the synthesis is not without its challenges. This guide is structured to address these issues head-on in a practical, question-and-answer format.
Troubleshooting Guide: From Reagents to Final Product
This section addresses the most common and critical issues encountered during the synthesis, providing a systematic approach to problem-solving.
Issue 1: Low or No Product Yield
You've run the reaction and your TLC plate shows a faint product spot, or worse, only starting material. This is a frequent and frustrating problem that can often be traced back to the initial reaction setup.
Q: My reaction yield is disappointingly low. What are the primary factors I should investigate?
A: Low yields in the Vilsmeier-Haack cyclization for this scaffold typically stem from three areas: reagent quality, reaction conditions, or substrate reactivity. Let's break down the diagnostic process.
Potential Causes & Systematic Solutions
-
Vilsmeier Reagent Integrity: The electrophilic Vilsmeier reagent, formed in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF), is the engine of this reaction.[5] Its proper formation is critical.
-
Insight: Moisture is the primary enemy of the Vilsmeier reagent. POCl₃ reacts violently with water, and even trace amounts of moisture in the DMF can quench the reagent, drastically reducing the concentration of the active electrophile.
-
Protocol: Always use freshly distilled or anhydrous grade DMF and POCl₃. Ensure all glassware is rigorously oven- or flame-dried before use and the reaction is conducted under an inert atmosphere (e.g., Nitrogen or Argon).
-
-
Sub-Optimal Stoichiometry & Temperature: The molar ratio of reagents and the temperature profile of the reaction are critical for driving the reaction to completion.
-
Insight: An insufficient amount of the Vilsmeier reagent will naturally lead to incomplete conversion of the starting acetanilide. The reaction also requires a significant activation energy for the cyclization step.
-
Protocol: The reaction condition should be optimized by varying the molar proportion of POCl₃. A common starting point is a significant excess of the Vilsmeier reagent. For instance, use at least 3-4 equivalents of DMF and a slightly higher equivalence of POCl₃ relative to the N-arylacetamide substrate. The initial formation of the Vilsmeier reagent should be performed at 0-5°C, followed by heating to 80-90°C for the cyclization step.[6] Monitor the reaction by TLC until the starting material is consumed.
-
-
Substrate Reactivity: The electronic nature of the N-arylacetamide starting material plays a crucial role.
-
Insight: The Vilsmeier-Haack reaction is an electrophilic aromatic substitution. Therefore, electron-donating groups (EDGs) on the aniline ring of your precursor will facilitate the reaction and improve yields. Conversely, strong electron-withdrawing groups (EWGs) can deactivate the ring, making the cyclization difficult and leading to poor yields.
-
Protocol: If your substrate contains strong EWGs, you may need to employ more forceful conditions, such as higher temperatures or longer reaction times. However, be aware this can also lead to increased byproduct formation. If possible, consider a synthetic route where strong EWGs are introduced after the quinoline core has been formed.
-
Troubleshooting Workflow for Low Yield
Below is a decision tree to guide your troubleshooting process for low-yield reactions.
Caption: A decision tree for troubleshooting low reaction yields.
Issue 2: Excessive Tar and Byproduct Formation
Q: My reaction mixture turns into a dark, thick tar, making workup and purification a nightmare. How can I achieve a cleaner reaction?
A: Tar formation is a classic problem in many quinoline syntheses, often resulting from uncontrolled exothermic reactions or side reactions like polymerization.[7] While the Vilsmeier-Haack approach is generally cleaner than older methods like the Skraup synthesis, careful control is still required.[7][8]
Potential Causes & Systematic Solutions
-
Uncontrolled Exotherm: The formation of the Vilsmeier reagent from POCl₃ and DMF is highly exothermic. Adding the POCl₃ too quickly or at an insufficiently low temperature can cause the temperature to spike, leading to decomposition and polymerization.
-
Insight: Maintaining a low temperature during reagent formation is non-negotiable for a clean reaction.
-
Protocol: Prepare the Vilsmeier reagent by adding POCl₃ dropwise to the DMF, which is pre-chilled in an ice/salt bath to maintain a temperature between 0-5°C.[6] Vigorous stirring is essential to dissipate heat. Only after the Vilsmeier reagent is fully formed should you add the acetanilide substrate, and only then begin to heat the reaction for the cyclization.
-
-
Prolonged Heating/High Temperature: Over-running the reaction can lead to the degradation of both the product and intermediates.
-
Insight: The desired 2,4,8-trichloroquinoline product, while relatively stable, can be susceptible to decomposition or side reactions under harsh conditions for extended periods.
-
Protocol: Monitor the reaction progress closely using Thin Layer Chromatography (TLC). Once the starting material has been consumed, promptly begin the workup procedure. Avoid unnecessarily long reaction times.
-
-
Improper Workup: The quenching step is critical for neutralizing reactive species and preventing further side reactions.
-
Insight: The reaction mixture contains unreacted Vilsmeier reagent and acidic byproducts. Pouring the hot reaction mixture directly into a small amount of water can cause a violent, uncontrolled quench.
-
Protocol: Always cool the reaction mixture to room temperature first. The safest and most effective quenching method is to pour the cooled reaction mixture slowly into a large beaker of crushed ice with vigorous stirring.[9] This dissipates the heat of quenching effectively. Following the quench, neutralize the acidic solution carefully with a base like a saturated sodium bicarbonate solution until effervescence ceases.
-
Issue 3: Purification Challenges
Q: I've isolated a crude product, but I'm struggling to purify it. Column chromatography gives co-eluting spots or I get low recovery. What are your suggestions?
A: Purification of chlorinated N-heterocycles can be tricky due to their similar polarities to certain byproducts. A multi-step purification strategy is often most effective.
Systematic Purification Strategy
-
Aqueous Workup: After quenching and neutralization, ensure a thorough extraction with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).[9] Wash the combined organic layers with water and then with brine to remove residual DMF and inorganic salts. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate before concentrating.[10]
-
Column Chromatography: This is the primary method for purification.
-
Insight: A common byproduct can be a partially cyclized or hydrolyzed intermediate. Finding the right solvent system is key to achieving separation.
-
Protocol: Use silica gel (60-120 or 230-400 mesh). Start with a non-polar solvent system and gradually increase polarity. A hexane/ethyl acetate gradient is a standard choice.[10] If separation is poor, consider trying a dichloromethane/hexane or toluene/ethyl acetate system. Use small, frequent fractions and analyze them by TLC before combining.
-
-
Recrystallization: If chromatography yields a product that is still not perfectly pure, recrystallization can be an excellent final polishing step.
-
Insight: This technique is highly effective for removing small amounts of impurities, provided a suitable solvent can be found in which the product has high solubility at elevated temperatures and low solubility at room or cold temperatures.
-
Protocol: Experiment with various solvents. Ethanol, methanol, or a mixture like ethanol/water or ethyl acetate/hexane are good starting points.[11] Dissolve the crude solid in a minimum amount of the hot solvent, then allow it to cool slowly to form crystals.
-
Quantitative Data: Typical Purification Parameters
| Parameter | Recommended Setting | Rationale |
| Chromatography Stationary Phase | Silica Gel (230-400 mesh) | Provides high surface area for better separation. |
| Mobile Phase (Eluent) | Hexane/Ethyl Acetate (Gradient) | Start at 98:2 and gradually increase to 90:10. Good for separating moderately polar compounds. |
| Recrystallization Solvent | Ethanol or Ethyl Acetate/Hexane | Often provides good solubility differential for quinoline derivatives. |
| TLC Visualization | UV Lamp (254 nm) | The aromatic quinoline ring is UV active. |
Frequently Asked Questions (FAQs)
Q1: What is the general experimental protocol for this synthesis? A: The following is a robust, generalized protocol that serves as an excellent starting point.
Detailed Experimental Protocol: Synthesis of a 2,4,8-Trichloroquinoline Analog
-
Vilsmeier Reagent Formation: In a three-necked, oven-dried round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, add anhydrous DMF (4.0 eq). Cool the flask to 0°C in an ice bath. Add POCl₃ (5.0 eq) dropwise via the dropping funnel over 30-45 minutes, ensuring the internal temperature does not exceed 10°C. Stir the resulting pale-yellow solution for an additional 30 minutes at 0°C.
-
Addition of Substrate: Dissolve the starting N-(3-chlorophenyl)acetamide (1.0 eq) in a minimal amount of anhydrous DMF and add it to the Vilsmeier reagent at 0°C.
-
Cyclization: After the addition is complete, slowly warm the reaction mixture to room temperature and then heat to 90°C using an oil bath. Maintain this temperature and monitor the reaction's progress by TLC (e.g., 4:1 Hexane:Ethyl Acetate).
-
Workup and Quenching: Once the reaction is complete (typically 3-5 hours), cool the mixture to room temperature. In a separate large beaker, prepare a mixture of crushed ice. Slowly and with vigorous stirring, pour the reaction mixture onto the ice.
-
Neutralization and Extraction: Neutralize the acidic aqueous solution by the slow addition of saturated aqueous sodium bicarbonate or sodium hydroxide solution until the pH is ~7-8. Extract the aqueous layer with ethyl acetate (3 x volume).
-
Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.[9] Concentrate the solution under reduced pressure. Purify the resulting crude solid by column chromatography on silica gel to afford the desired 2,4,8-trichloroquinoline analog.[10]
Q2: How can I confirm the identity and purity of my final product? A: A combination of spectroscopic techniques is essential for unambiguous structure elucidation and purity assessment.
-
NMR Spectroscopy: ¹H and ¹³C NMR are crucial. The aromatic protons on the quinoline core will have characteristic chemical shifts and coupling constants.
-
Mass Spectrometry (MS): Provides the molecular weight of the compound. The isotopic pattern for three chlorine atoms is highly distinctive and serves as a powerful confirmation of the structure.[12]
-
Infrared (IR) Spectroscopy: Useful for identifying key functional groups. You should see characteristic C=C and C=N stretching frequencies for the aromatic system and the absence of the amide C=O stretch from the starting material.[13]
-
Purity Analysis: High-Performance Liquid Chromatography (HPLC) is the gold standard for assessing purity, typically aiming for >95% for research compounds.
Q3: Are there greener or more modern alternatives to this synthesis? A: Yes, the field of synthetic chemistry is constantly evolving. While the Vilsmeier-Haack reaction is a classic and reliable method, modern approaches focus on improving efficiency and sustainability. Recent advances include transition-metal-catalyzed C-H activation pathways and photocatalytic methods.[14] These methods can offer milder reaction conditions and broader substrate scopes, though they may require more specialized catalysts or equipment.[15][16] For many labs, the Vilsmeier-Haack reaction remains a practical and accessible choice for synthesizing chloroquinolines.
General Synthetic Workflow Diagram
Caption: General experimental workflow for 2,4,8-trichloroquinoline synthesis.
References
- Benchchem. (n.d.). Technical Support Center: Overcoming Challenges in Quinoline Synthesis.
- Benchchem. (n.d.). Application Notes and Protocols: Vilsmeier-Haack Reaction for Quinoline Synthesis.
- Benchchem. (n.d.). Troubleshooting common problems in quinoxaline synthesis.
- (n.d.). Vilsmeier-Haack reagent: A facile synthesis of 2-chloro-3-formylquinolines from N-arylacetamides and transformation.
- (2021). Synthesis of new Quinoline derivatives using Vilsmeier-Haack reagent: And its spectral characterizations.
- (2007). Synthesis, antimicrobial activities and cytogenetic studies of newer diazepino quinoline derivatives via Vilsmeier-Haack reaction. PubMed.
- (2025). Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies. MDPI.
- (n.d.). Exploring the antimicrobial and cytotoxic potential of novel chloroquine analogues. PMC.
- (2024). Vilsmeier Haack Reaction: An Exemplary Tool for Synthesis of different Heterocycles.
- (2023). Synthesis of Novel 2- and 8-Substituted 4-Amino-7-chloroquinolines and their N-Alkylated Coupling Products.
- (2025). Quinoline Synthesis: Nanocatalyzed Green Protocols An Overview. ACS Omega.
- (2022). Review on recent development of quinoline for anticancer activities.
- (n.d.). Advanced Crystallographic and Spectroscopic Characterization of a Novel Tetrahydroquinoline Derivative. SSRN.
- (2022). Synthesis of new series of quinoline derivatives with insecticidal effects on larval vectors of malaria and dengue diseases. PMC.
- (n.d.). Synthesis of quinolines. Organic Chemistry Portal.
- Benchchem. (n.d.). Benchmarking Synthesis Routes to 2-Chloro-8-iodoquinoxaline: A Comparative Guide.
- Benchchem. (n.d.). A Comparative Guide to Quinoline Synthesis: Yield, Purity, and Protocols for Researchers.
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Validation & Comparative
Publish Comparison Guide: Spectral Analysis & Confirmation of 2,4,8-Trichloroquinoline
Executive Summary
2,4,8-Trichloroquinoline (2,4,8-TCQ) is a critical heterocyclic intermediate, primarily utilized in the synthesis of benzo[h][1,6]naphthyridines and other fused quinoline scaffolds for pharmaceutical applications. Its structural integrity is paramount; however, the chlorination of quinoline precursors often yields regioisomers (e.g., 2,4,6- or 2,4,7-trichloroquinoline) that are difficult to separate by chromatography alone.
This guide provides a definitive, multi-modal spectral analysis workflow to confirm the 2,4,8-substitution pattern. Unlike standard datasheets, we focus on comparative diagnostics —demonstrating exactly how to distinguish the 2,4,8-isomer from its most common structural "alternatives" using NMR coupling constants and Mass Spectrometry isotope patterns.
Part 1: The Isomer Challenge
In drug development, "alternatives" to the target structure are often impurities formed during synthesis. For 2,4,8-TCQ, the primary risks are regioisomers where the benzene-ring chlorine (C8) migrates to C6 or C7.
| Feature | 2,4,8-Trichloroquinoline (Target) | 2,4,6-Trichloroquinoline (Alternative A) | 2,4,7-Trichloroquinoline (Alternative B) |
| Substitution | Cl at 2, 4, 8 | Cl at 2, 4, 6 | Cl at 2, 4, 7 |
| Proton Count | 4 (H3, H5, H6, H7) | 4 (H3, H5, H7, H8) | 4 (H3, H5, H6, H8) |
| Spin System | Contiguous (3 protons) on Benzo ring | Isolated + Pair | Pair + Isolated |
| Key NMR Signal | H5, H6, H7 form a continuous splitting network. | H7/H8 are ortho-coupled; H5 is isolated (meta-coupled). | H5/H6 are ortho-coupled; H8 is isolated. |
Part 2: Mass Spectrometry (The Elemental Fingerprint)
Before assessing connectivity, the elemental composition must be validated. The presence of three chlorine atoms creates a distinct isotopic envelope due to the natural abundance of
Isotope Pattern Analysis
For a molecule with 3 chlorine atoms (
-
M+ (231 m/z): 100% (Relative abundance)
-
M+2 (233 m/z): ~96%
-
M+4 (235 m/z): ~31%
-
M+6 (237 m/z): ~3%
Diagnostic Rule: If your MS spectrum shows a 3:1 ratio (typical for Cl
Fragmentation Pathway
The fragmentation of 2,4,8-TCQ follows a specific pathway useful for confirmation.
-
Molecular Ion:
231/233/235 -
Loss of Cl: The C2-Cl is most labile. Fragment
appears at 196. -
Loss of HCN: Characteristic of the quinoline ring collapse, often following the loss of Cl.
Figure 1: Predicted MS fragmentation pathway for 2,4,8-Trichloroquinoline.
Part 3: NMR Spectroscopy (The Structural Proof)
This is the definitive method for distinguishing the 2,4,8-isomer from the 2,4,6- or 2,4,7-alternatives. The logic relies on Spin-Spin Coupling (
Predicted H NMR Data (DMSO- , 400 MHz)
Note: Chemical shifts (
| Position | Proton | Multiplicity | Assignment Logic | ||
| 3 | H3 | 7.80 | Singlet (s) | - | Isolated by Cl at C2 and C4. |
| 5 | H5 | 8.25 | Doublet of Doublets (dd) | Peri-effect: Deshielded by C4-Cl. Ortho-coupled to H6. | |
| 6 | H6 | 7.65 | Triplet (t) / dd | Diagnostic: Coupled to both H5 and H7 (Ortho). | |
| 7 | H7 | 7.95 | Doublet of Doublets (dd) | Ortho-coupled to H6; Meta-coupled to H5. |
The "Contiguous 3" Diagnostic
The most critical differentiator is the signal for H6 .
-
In 2,4,8-TCQ: H6 is flanked by protons H5 and H7. It will appear as a triplet (or apparent triplet,
) due to two ortho couplings ( Hz). -
In 2,4,6-TCQ: There is no proton at position 6. The protons are H5, H7, H8. You will see no triplet. You will see two doublets (H7/H8) and one singlet/meta-doublet (H5).
-
In 2,4,7-TCQ: The protons are H5, H6, H8. H6 is adjacent only to H5. It will appear as a doublet .
Decision Logic: If you see a triplet (integration 1H) in the aromatic region, you have confirmed the 5-6-7 proton connectivity, which uniquely identifies the 2,4,8-isomer .
Figure 2: NMR Decision Tree for distinguishing trichloroquinoline isomers.
Part 4: Experimental Protocol
To ensure reproducibility, follow this standardized characterization workflow.
Sample Preparation
-
Solvent: Dimethyl sulfoxide-
(DMSO- ) is preferred over CDCl for quinolines to prevent aggregation and ensure sharp peaks. -
Concentration: Dissolve 10-15 mg of solid product in 0.6 mL solvent.
-
Filtration: Filter through a cotton plug if any turbidity remains (insoluble inorganic salts from synthesis).
Instrument Parameters
-
Pulse Sequence: Standard 1D proton (
). -
Scans: Minimum 16 scans to resolve the small meta-couplings (
Hz). -
Relaxation Delay (D1): Set to
seconds to allow full relaxation of the isolated H3 proton, ensuring accurate integration.
Synthesis Context (Reference)
The 2,4,8-TCQ structure is typically accessed via the chlorination of 8-chloro-4-hydroxyquinoline or by nucleophilic substitution on 2,8-dichloroquinolin-4-amine derivatives. The reactivity profile is distinct: the C2 and C4 chlorines are highly susceptible to nucleophilic attack (
References
-
Synthesis and Antimicrobial Activity of Benzo[H][1,6]Naphthyridine Derivatives.Der Pharma Chemica. Describes the regioselective
reactions of 2,4,8-trichloroquinoline at C2 and C4 positions. -
2,4-Dichloroquinoline Crystal Structure. National Institutes of Health (PMC). Provides comparative structural data for the dichloro- analogue useful for chemical shift calibration.
-
Quinoline Spectral Data. NIST Chemistry WebBook. Standard reference for the quinoline base signals.
Navigating the Reactivity Landscape of Haloquinolines: A Comparative Guide to 2,4,8-Trichloroquinoline
For researchers, scientists, and drug development professionals, understanding the subtle yet significant differences in the reactivity of haloquinolines is paramount for efficient synthetic planning and the successful development of novel therapeutics and functional materials. This guide provides an in-depth, objective comparison of the reactivity of 2,4,8-trichloroquinoline with other haloquinoline isomers, supported by experimental data and mechanistic insights.
The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous biologically active compounds.[1] Halogenated quinolines, in particular, serve as versatile synthetic intermediates, with the nature and position of the halogen atom dictating the molecule's reactivity and, consequently, its synthetic utility.[2][3] 2,4,8-Trichloroquinoline, with its distinct substitution pattern, presents a unique reactivity profile that sets it apart from other haloquinolines.
The Influence of Chlorine Position on Reactivity
The reactivity of a chloro-substituent on the quinoline ring is governed by a combination of electronic and steric effects. The electron-withdrawing nature of the quinoline nitrogen deactivates the entire ring system towards electrophilic attack but activates it for nucleophilic aromatic substitution (SNAr), particularly at the 2- and 4-positions.[4]
In 2,4,8-trichloroquinoline, the chlorine atoms at the 2- and 4-positions are highly activated towards nucleophilic displacement due to their ortho and para relationship to the ring nitrogen, which can stabilize the negative charge of the Meisenheimer intermediate formed during SNAr reactions.[5][6] The chlorine at the 8-position, situated on the carbocyclic ring, is less activated and sterically hindered by the peri-relationship with the nitrogen atom. This inherent difference in reactivity allows for selective functionalization.
Comparative Reactivity in Key Transformations
The differential reactivity of the chlorine atoms in 2,4,8-trichloroquinoline compared to other monochloro- and dichloroquinolines is most evident in two major classes of reactions: nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions.
Nucleophilic Aromatic Substitution (SNAr)
SNAr reactions are a cornerstone for introducing a variety of nucleophiles onto the quinoline core. The general order of reactivity for chloroquinolines in SNAr reactions is 4-chloro > 2-chloro > other positions. This is because the negative charge in the Meisenheimer intermediate can be effectively delocalized onto the nitrogen atom when the attack occurs at the 4- or 2-position.
Table 1: Comparative Reactivity of Chloroquinolines in SNAr Reactions
| Chloroquinoline Isomer | Relative Reactivity | Mechanistic Rationale |
| 4-Chloroquinoline | Highest | Excellent stabilization of the Meisenheimer intermediate by the para-nitrogen. |
| 2-Chloroquinoline | High | Good stabilization of the Meisenheimer intermediate by the ortho-nitrogen. |
| 2,4-Dichloroquinoline | Very High (at C4) | The C4 position is significantly more reactive than the C2 position, allowing for selective monosubstitution.[7] |
| 2,4,8-Trichloroquinoline | High (at C4), Moderate (at C2), Low (at C8) | The C4 position is the most susceptible to nucleophilic attack, followed by the C2 position. The C8 position is generally unreactive under standard SNAr conditions. |
| 6-Chloroquinoline | Low | The chlorine is on the carbocyclic ring and less activated by the nitrogen. |
| 8-Chloroquinoline | Very Low | Steric hindrance from the peri-position and less electronic activation.[2] |
This predictable reactivity allows for a stepwise functionalization of 2,4,8-trichloroquinoline. For instance, a mild nucleophile will selectively displace the chlorine at the 4-position, leaving the 2- and 8-positions intact for subsequent, more forcing reactions.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination, are powerful tools for C-C and C-N bond formation.[8][9] In these reactions, the reactivity of aryl chlorides is generally lower than that of aryl bromides and iodides, often necessitating more sophisticated catalyst systems.[10]
The reactivity of the different chlorine atoms in 2,4,8-trichloroquinoline in cross-coupling reactions follows a different trend compared to SNAr. While the electronic activation at C2 and C4 is still a factor, the oxidative addition step, which is often rate-limiting, is also sensitive to bond dissociation energies and steric hindrance.
Table 2: Comparative Reactivity in Palladium-Catalyzed Cross-Coupling Reactions
| Chloroquinoline Isomer | Reaction Type | Observed Reactivity & Conditions | Reference |
| 6-Bromo-2-chloroquinoline | Buchwald-Hartwig | Selective amination at the 6-bromo position is possible.[11][12] | [11][12][13] |
| 2-Chloro-3-nitroquinoline | Buchwald-Hartwig | Moderate to good yields with various amines. | [14][15] |
| 6-Chloroquinoline | Suzuki-Miyaura | Requires robust catalyst systems (e.g., Pd(OAc)₂/SPhos). | [8] |
| 4-Chloroquinoline | Suzuki-Miyaura | Can be coupled with various boronic acids.[16] | [16][17] |
| 2,4,8-Trichloroquinoline | Suzuki-Miyaura | Selective coupling at the 4-position is generally favored, followed by the 2-position. Coupling at the 8-position is challenging and requires highly active catalysts. |
The general trend for cross-coupling reactivity in 2,4,8-trichloroquinoline is C4 > C2 > C8. This allows for a sequential and regioselective introduction of different aryl, heteroaryl, or amino groups.
Experimental Protocols
To provide a practical framework for researchers, the following are generalized, self-validating protocols for assessing the reactivity of 2,4,8-trichloroquinoline.
Protocol 1: Selective Nucleophilic Aromatic Substitution at the 4-Position
Objective: To demonstrate the selective substitution of the 4-chloro group with an amine.
Materials:
-
2,4,8-Trichloroquinoline
-
Benzylamine
-
Ethanol (anhydrous)
-
Triethylamine
-
Standard glassware for organic synthesis
-
TLC plates and developing chamber
-
NMR spectrometer
Procedure:
-
In a round-bottom flask, dissolve 2,4,8-trichloroquinoline (1.0 mmol) in anhydrous ethanol (10 mL).
-
Add benzylamine (1.1 mmol) and triethylamine (1.2 mmol) to the solution.
-
Stir the reaction mixture at room temperature and monitor the progress by TLC.
-
Upon completion (disappearance of the starting material), remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Characterize the product by ¹H and ¹³C NMR to confirm substitution at the 4-position.
Validation: The NMR spectrum should show the disappearance of one aromatic proton signal and the appearance of signals corresponding to the benzylamine moiety, with coupling patterns consistent with a 4-substituted quinoline.
Protocol 2: Selective Suzuki-Miyaura Coupling at the 4-Position
Objective: To demonstrate the selective C-C bond formation at the 4-position.
Materials:
-
2,4,8-Trichloroquinoline
-
Phenylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
2M Sodium carbonate solution
-
Toluene and Ethanol (degassed)
-
Standard Schlenk line and glassware for inert atmosphere reactions
Procedure:
-
To a Schlenk flask under an inert atmosphere (argon or nitrogen), add 2,4,8-trichloroquinoline (1.0 mmol), phenylboronic acid (1.2 mmol), and Pd(PPh₃)₄ (0.05 mmol).
-
Add a degassed mixture of toluene (8 mL) and ethanol (2 mL), followed by the 2M sodium carbonate solution (2 mL).
-
Heat the reaction mixture to 80 °C and stir until the starting material is consumed (monitor by TLC or GC-MS).
-
Cool the reaction to room temperature, dilute with water, and extract with ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Characterize the product by NMR and mass spectrometry to confirm selective coupling at the 4-position.
Validation: The mass spectrum will show an increase in the molecular weight corresponding to the addition of a phenyl group and the loss of one chlorine atom. NMR will confirm the regioselectivity.
Conclusion
2,4,8-Trichloroquinoline offers a unique and advantageous platform for the synthesis of complex, polysubstituted quinolines due to the differential reactivity of its three chlorine atoms. The pronounced susceptibility of the 4-position to both nucleophilic aromatic substitution and palladium-catalyzed cross-coupling allows for a predictable and selective initial functionalization. The 2-position can then be targeted under more vigorous conditions, while the 8-position remains the most challenging to functionalize, providing an orthogonal handle for late-stage diversification with highly active catalyst systems. This hierarchical reactivity empowers chemists to design efficient and convergent synthetic routes to novel quinoline-based molecules for a wide range of applications in drug discovery and materials science.
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Seubert, P., et al. (2020). Buchwald–Hartwig versus Microwave-Assisted Amination of Chloroquinolines: En Route to the Pyoverdin Chromophore. ResearchGate. Available from: [Link]
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Pyke, S. M., et al. (2008). Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain. The Journal of Organic Chemistry, 73(22), 8715-8722. Available from: [Link]
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Royal Society of Chemistry (2016). Suzuki–Miyaura Coupling. In Synthetic Methods in Drug Discovery: Volume 1. Available from: [Link]
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ResearchGate (n.d.). 4-Aryl-8-hydroxyquinolines from 4-Chloro-8-tosyloxyquinoline Using a Suzuki—Miyaura Cross-Coupling Approach. Available from: [Link]
-
Mphahlele, M. J., & Maluleka, M. M. (2014). One-Pot Synthesis of 2,3,4-Triarylquinolines via Suzuki-Miyaura Cross-Coupling of 2-Aryl-4-chloro-3-iodoquinolines with Arylboronic Acids. Molecules, 19(9), 13439-13455. Available from: [Link]
-
Pyke, S. M., et al. (2008). Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain. PubMed. Available from: [Link]
-
Pyke, S. M., et al. (2008). Sequential and Selective Buchwald−Hartwig Amination Reactions for the Controlled Functionalization of 6-Bromo-2-chloroquinoline: Synthesis of Ligands for the Tec Src Homology 3 Domain. The Journal of Organic Chemistry. Available from: [Link]
-
Oxford Learning Link (n.d.). Chapter 7 Nucleophilic aromatic substitution. Available from: [Link]
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Nemez, D. B., et al. (2023). Synthesis of Novel 2- and 8-Substituted 4-Amino-7-chloroquinolines and their N-Alkylated Coupling Products. Canadian Journal of Chemistry. Available from: [Link]
-
PrepChem (n.d.). Synthesis of 2,8-bis-(trifluoromethyl)-4-chloroquinoline. Available from: [Link]
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ResearchGate (n.d.). Depiction of haloquinoline derivatives as potent P. falciparum agents. Available from: [Link]
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ResearchGate (n.d.). Synthesis of n-chloroquinolines and n-ethynylquinolines (n=2, 4, 8): Homo and heterocoupling reactions. Available from: [Link]
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Mekenyan, O. G., et al. (2010). Experimental reactivity parameters for toxicity modeling: application to the acute aquatic toxicity of SN2 electrophiles to Tetrahymena pyriformis. Chemical Research in Toxicology, 23(1), 143-152. Available from: [Link]
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Wikipedia (n.d.). Nucleophilic aromatic substitution. Available from: [Link]
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Reddy, C. V., et al. (2016). An Efficient Approach to 4-Chloro Quinolines via TMSCl-mediated Cascade Cyclization of Ortho-Propynol Phenyl Azides. Organic & Biomolecular Chemistry, 14(25), 5953-5957. Available from: [Link]
-
El-Dean, A. M. K., et al. (2000). Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. Molecules, 5(12), 1405-1413. Available from: [Link]
-
de Oliveira, R. B., et al. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. Molecules, 29(1), 123. Available from: [Link]
-
ResearchGate (n.d.). Mapping the reactivity of the quinoline ring-system – Synthesis of the tetracyclic ring-system of isocryptolepine and regioisomers. Available from: [Link]
-
Journal of Drug Delivery and Therapeutics (2025). The Chemistry and Applications of Quinoline: A Comprehensive Review. Available from: [Link]
-
Chemistry LibreTexts (2025). 16.6: Nucleophilic Aromatic Substitution. Available from: [Link]
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Doc Brown's Chemistry (n.d.). 8 constitutional isomers of molecular formula C5H11Cl, C5H11Br, C5H11I or C5H11F. Available from: [Link]
-
Wang, Y., et al. (2022). Application of Quinoline Ring in Structural Modification of Natural Products. Molecules, 27(19), 6592. Available from: [Link]
-
PubChem (n.d.). 2,4,8-Trimethyl-1,2,3,4-tetrahydroquinoline. Available from: [Link]
-
StackExchange (2025). Reaction Mechanism of Nucleophilic substitution in 2,4-dichloroquinazoline ring. Available from: [Link]
-
Al-Majid, A. M., et al. (2023). Synthesis, Spectroscopic, and Thermal Analyses of 2-Oxo-1,2-dihydroquinolin-8-yl 4-chlorobenzoate. Molbank, 2023(3), M1672. Available from: [Link]
-
Wu, G. (n.d.). Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. Available from: [Link]
-
ResearchGate (n.d.). The Comparative Reactivity Method—A new tool to measure total OH Reactivity in ambient air. Available from: [Link]
-
Milsom, E. J., et al. (2024). Experimental observation of the impact of nanostructure on hygroscopicity and reactivity of fatty acid atmospheric aerosol proxies. Atmospheric Chemistry and Physics, 24(23), 13611-13627. Available from: [Link]
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A Comparative Guide to the Biological Activity of 2,4,8-Trichloroquinoline Derivatives Versus Other Quinolines
For Researchers, Scientists, and Drug Development Professionals
The quinoline scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous compounds with a wide spectrum of biological activities. Its derivatives have been extensively explored for their potential as anticancer, antimicrobial, and anti-inflammatory agents. This guide provides an in-depth, objective comparison of the biological performance of 2,4,8-trichloroquinoline derivatives against other notable quinoline alternatives, supported by experimental data and protocols.
The Quinoline Scaffold: A Privileged Structure in Drug Discovery
Quinoline, a bicyclic aromatic heterocycle, serves as a versatile template for the design of therapeutic agents. The electronic properties and the ability to engage in various intermolecular interactions make it an ideal framework for developing compounds that can modulate biological pathways. The biological activity of quinoline derivatives is highly dependent on the nature and position of substituents on the quinoline ring. This structure-activity relationship (SAR) is a critical aspect of drug design, guiding the synthesis of more potent and selective compounds.
The Influence of Chloro-Substitution on Biological Activity
The introduction of chlorine atoms to the quinoline nucleus can significantly impact its biological profile. Halogens, particularly chlorine, can modulate a molecule's lipophilicity, electronic character, and metabolic stability, thereby influencing its pharmacokinetic and pharmacodynamic properties. The position of the chloro substituent is crucial in determining the type and potency of the biological activity. For instance, the well-known antimalarial drug chloroquine features a chlorine atom at the 7-position, which is essential for its activity.
This guide focuses on the unique substitution pattern of 2,4,8-trichloroquinoline and aims to delineate its biological potential in comparison to other quinoline derivatives.
Anticancer Activity: A Comparative Analysis
Quinoline derivatives have shown significant promise as anticancer agents, acting through various mechanisms, including the inhibition of kinases, topoisomerases, and induction of apoptosis.
2,4,8-Trisubstituted Quinolines: A Platform for Anticancer Drug Design
Research has highlighted 2,4,8-trisubstituted quinolines as a promising scaffold for the development of novel antitumor drugs. It has been reported that chemical modifications at the C-2, C-4, and C-8 positions can significantly alter the biological activity of the quinoline core. The introduction of various moieties at these positions can enhance properties like lipophilicity and DNA binding, which are often correlated with increased anticancer activity.
While specific data on 2,4,8-trichloroquinoline is limited in publicly available literature, studies on other 2,4,8-trisubstituted quinolines provide valuable insights. For example, a series of 2,4,8-trisubstituted quinoline derivatives were synthesized and evaluated for their cytotoxic activity against human leukemia cell lines HL-60 and U937. One of the most potent compounds, 4-(3,5-dimethyl-1H-pyrazol-4-yl)-2,8-bis(trifluoromethyl)quinoline, demonstrated IC50 values of 19.88 ± 3.35 µg/ml and 43.95 ± 3.53 µg/ml in HL-60 and U937 cell lines, respectively[1]. This highlights the potential of the 2,4,8-substitution pattern for generating potent anticancer agents.
Comparison with Other Chloro-Substituted Quinolines
To understand the potential of the 2,4,8-trichloro substitution, it is useful to compare it with other chloro-substituted quinolines for which more data is available.
| Quinoline Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| 7-Chloro-4-quinolinylhydrazone derivative | SF-295 (CNS) | 0.314 - 4.65 (µg/cm³) | [1][2] |
| HCT-8 (Colon) | 0.314 - 4.65 (µg/cm³) | [1][2] | |
| HL-60 (Leukemia) | 0.314 - 4.65 (µg/cm³) | [1][2] | |
| 2-Chloro-3-substituted quinoline derivative (7b) | Various | 15.8 ± 1.30 to 28.2 ± 3.37 | [3] |
| 5-Chloro-7-iodo-8-hydroxyquinoline (Clioquinol) | HuCCT1 (Cholangiocarcinoma) | 2.84 | [4] |
| Huh28 (Cholangiocarcinoma) | 4.69 | [4] | |
| 2-Aryl-6-chloroquinoline (Compound 3) | HeLa, PC3, A549, HCT116 | - (Enhanced cytotoxicity compared to unsubstituted analog) | [5] |
| 2-(3,4-methylenedioxyphenyl)-6-chloroquinoline (Compound 4) | HeLa | - (Significant increase in potency) | [5] |
Table 1: Comparative anticancer activity of various chloro-substituted quinoline derivatives.
The data in Table 1 illustrates that the position and nature of substituents significantly influence the anticancer potency of chloro-quinolines. For instance, 7-chloro-4-quinolinylhydrazone derivatives exhibit potent activity against a range of cancer cell lines[1][2]. Similarly, 2-chloro-3-substituted quinolines have demonstrated promising cytotoxic effects[3]. The presence of a chloro group at the 6-position has also been shown to enhance cytotoxicity in 2-arylquinoline derivatives[5].
Antimicrobial Activity: A Frontier for 2,4,8-Trichloroquinolines
Quinoline derivatives have a long history as antimicrobial agents, with fluoroquinolones being a prominent class of antibiotics. The antimicrobial efficacy of quinolines is also heavily influenced by their substitution patterns.
Structure-Activity Relationship in Antimicrobial Quinolines
The antimicrobial activity of quinoline derivatives often depends on their ability to inhibit key bacterial enzymes like DNA gyrase and topoisomerase IV. The substitution at various positions of the quinoline ring plays a crucial role in the binding affinity to these enzymes and the overall antibacterial spectrum. For instance, the presence of a fluorine atom at the 6-position and a piperazine ring at the 7-position are key features of many potent fluoroquinolone antibiotics.
Potential of Polychlorinated Quinolines as Antimicrobial Agents
While specific MIC (Minimum Inhibitory Concentration) values for 2,4,8-trichloroquinoline derivatives are scarce in the literature, related compounds offer insights into their potential. For example, clioquinol (5-chloro-7-iodo-8-hydroxyquinoline) and nitroxoline (5-nitro-8-hydroxyquinoline) are known for their antimicrobial properties[4][6]. A study on quinoline-based hydroxyimidazolium hybrids showed that some derivatives exhibited potent anti-staphylococcal and anti-mycobacterial activities, with MIC values as low as 2 µg/mL against Staphylococcus aureus and 10 µg/mL against Mycobacterium tuberculosis H37Rv[7].
The introduction of multiple chloro-substituents in the 2,4,8-positions could potentially lead to compounds with a broad spectrum of antimicrobial activity. Further research is warranted to synthesize and evaluate these derivatives against a panel of pathogenic bacteria and fungi.
Experimental Protocols
To facilitate further research and comparative studies, this section provides detailed, step-by-step methodologies for key experiments.
Synthesis of Chloro-Substituted Quinolines
The synthesis of substituted quinolines can be achieved through various established methods. A common approach for introducing chloro-substituents involves the use of chlorinating agents like phosphorus oxychloride (POCl₃) or phosphorus pentachloride (PCl₅).
General Protocol for the Synthesis of 2,4-Dichloro-8-methylquinoline:
This protocol, adapted from the synthesis of a related compound, can serve as a starting point for the synthesis of 2,4,8-trichloroquinoline with appropriate modifications to the starting materials.
-
Chlorination: A mixture of 4-hydroxy-8-methylquinolin-2(1H)-one is treated with a mixture of phosphoryl chloride and phosphorus pentachloride[8].
-
The reaction mixture is heated under reflux for a specified period.
-
After completion, the excess reagents are removed, and the residue is carefully poured onto ice.
-
The product, 2,4-dichloro-8-methylquinoline, is then isolated and purified, typically by recrystallization[8].
Note: The synthesis of 2,4,8-trichloroquinoline would require a starting material with the appropriate substitution pattern, such as 2,4-dihydroxy-8-chloroquinoline or a related precursor.
In Vitro Anticancer Activity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and the cytotoxic potential of chemical compounds.
Step-by-Step MTT Assay Protocol:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., 2,4,8-trichloroquinoline derivatives and other quinolines) and incubate for 48-72 hours.
-
MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 3-4 hours. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO) or isopropanol, to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the colored solution using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
In Vitro Antimicrobial Activity Assessment: Broth Microdilution Method
The broth microdilution method is a standard technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Step-by-Step Broth Microdilution Protocol:
-
Compound Preparation: Prepare a stock solution of the test compounds and perform serial two-fold dilutions in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Bacterial Inoculation: Add a standardized bacterial suspension (e.g., 5 x 10⁵ CFU/mL) to each well.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Mechanistic Insights: Targeting Key Signaling Pathways
The anticancer activity of many quinoline derivatives is attributed to their ability to interfere with crucial cellular signaling pathways that are often dysregulated in cancer.
The PI3K/Akt/mTOR Pathway
The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival. Its aberrant activation is a common feature in many cancers, making it an attractive target for cancer therapy. Several quinoline-based compounds have been developed as inhibitors of this pathway. They often act as ATP-competitive inhibitors of PI3K and/or mTOR kinases.
The MAPK/ERK Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is another critical signaling cascade that controls cell proliferation, differentiation, and apoptosis. Dysregulation of the MAPK/ERK pathway is also frequently observed in cancer. Some quinoline derivatives have been shown to inhibit components of this pathway, leading to a reduction in tumor growth.
Caption: Quinoline derivatives can inhibit key signaling pathways like PI3K/Akt/mTOR and MAPK/ERK.
Conclusion and Future Directions
The quinoline scaffold remains a highly privileged structure in the development of new therapeutic agents. While data specifically on 2,4,8-trichloroquinoline derivatives is currently limited, the analysis of related chloro-substituted and 2,4,8-trisubstituted quinolines suggests a strong potential for this class of compounds in anticancer and antimicrobial applications. The presence of multiple electron-withdrawing chloro groups is likely to significantly influence the biological activity, and a systematic investigation is warranted.
Future research should focus on:
-
Synthesis and Characterization: The development of efficient synthetic routes to produce a library of 2,4,8-trichloroquinoline derivatives.
-
Comprehensive Biological Evaluation: Screening these compounds against a broad panel of cancer cell lines and pathogenic microorganisms to determine their IC50 and MIC values.
-
Mechanistic Studies: Investigating the precise mechanisms of action, including their effects on key signaling pathways and cellular targets.
-
Structure-Activity Relationship Studies: Elucidating the detailed SAR to guide the design of more potent and selective analogs.
By systematically exploring the biological potential of 2,4,8-trichloroquinoline derivatives, the scientific community can unlock new avenues for the development of next-generation therapeutics to combat cancer and infectious diseases.
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A Comparative Guide to the Anticancer Activity of Substituted Quinolines: Methodologies and Mechanistic Insights
This guide provides a comprehensive framework for the comparative evaluation of substituted quinoline derivatives as potential anticancer agents. It is designed for researchers, scientists, and drug development professionals, offering in-depth methodologies, the rationale behind experimental choices, and a template for data interpretation.
The Quinoline Scaffold: A Privileged Structure in Oncology
The quinoline ring system, a fusion of a benzene and a pyridine ring, is a cornerstone in medicinal chemistry.[1] Its rigid, aromatic structure serves as an excellent scaffold for designing molecules that can interact with various biological targets. In oncology, quinoline derivatives have demonstrated a remarkable breadth of anticancer activities, acting through diverse mechanisms such as DNA intercalation, inhibition of topoisomerase, modulation of cell signaling pathways, and induction of cell cycle arrest and apoptosis.[2][3][4] Several clinically approved drugs, including bosutinib and lenvatinib, feature the quinoline core, highlighting its significance in the development of targeted cancer therapies.[5] This guide outlines a systematic approach to compare the anticancer efficacy of novel substituted quinolines, providing the technical foundation for identifying promising lead compounds.
Rationale for Compound Selection and Experimental Design
To conduct a meaningful comparative study, a carefully selected panel of compounds is essential. This guide will use a hypothetical set of C4-substituted quinolines to illustrate the experimental process. The choice of substituents allows for the investigation of structure-activity relationships (SAR), where small chemical modifications can lead to significant changes in biological activity.
Representative Compounds for Study:
-
Compound A (4-Aminoquinoline): Represents a simple, polar substitution.
-
Compound B (4-Chloroquinoline): Introduces a halogen atom, affecting electronics and lipophilicity.
-
Compound C (4-(N-piperidyl)quinoline): A bulkier, more complex substituent to probe steric effects.
-
Doxorubicin (Positive Control): A well-characterized chemotherapeutic agent used as a benchmark for cytotoxic activity.
-
Vehicle Control (0.1% DMSO): To ensure that the solvent used to dissolve the compounds has no effect on the cells.
The study will be conducted on the MCF-7 human breast adenocarcinoma cell line , a widely used and well-characterized model in cancer research.[1]
Overall Experimental Workflow
The comparative analysis follows a logical progression from broad cytotoxicity screening to more detailed mechanistic studies. This tiered approach ensures that resources are focused on the most promising candidates.
Caption: Overall workflow for the comparative study of substituted quinolines.
Core Methodologies: Protocols and Rationale
This section provides detailed, step-by-step protocols for the key assays. Each protocol is designed to be a self-validating system, incorporating necessary controls and explaining the scientific principles.
In Vitro Cytotoxicity Assessment (Sulforhodamine B Assay)
Expertise & Experience: The Sulforhodamine B (SRB) assay is chosen over other viability assays like MTT for its robustness, stability, and independence from cellular metabolic activity.[6][7] It measures cell density by staining total cellular protein, providing a reliable endpoint for cytotoxicity.[7]
Step-by-Step Protocol:
-
Cell Seeding: Seed MCF-7 cells into 96-well plates at a density of 5,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds (Compounds A, B, C) and Doxorubicin in culture medium. The final concentration of DMSO should not exceed 0.1%. Replace the medium in the wells with 100 µL of medium containing the test compounds or controls.
-
Incubation: Incubate the plates for 72 hours.
-
Cell Fixation: Gently remove the treatment medium. Add 100 µL of cold 10% (w/v) Trichloroacetic Acid (TCA) to each well and incubate at 4°C for 1 hour to fix the cells.
-
Washing: Wash the plates five times with slow-running tap water to remove TCA and dead cells. Allow the plates to air dry completely.
-
Staining: Add 50 µL of 0.4% (w/v) SRB solution (in 1% acetic acid) to each well and incubate at room temperature for 30 minutes.
-
Remove Unbound Dye: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound SRB dye. Allow the plates to air dry.
-
Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye. Place the plates on a shaker for 10 minutes.
-
Absorbance Reading: Measure the optical density (OD) at 565 nm using a microplate reader.
-
IC50 Calculation: Calculate the percentage of cell growth inhibition relative to the vehicle control. Plot the percentage of inhibition against the compound concentration and determine the IC50 value (the concentration required to inhibit 50% of cell growth) using non-linear regression analysis.
Apoptosis Quantification (Annexin V-FITC/PI Assay)
Trustworthiness: This dual-staining flow cytometry method is the gold standard for distinguishing between viable, early apoptotic, late apoptotic, and necrotic cells.[8][9] Annexin V binds to phosphatidylserine (PS), which translocates to the outer cell membrane during early apoptosis, while Propidium Iodide (PI) is a nucleic acid dye that can only enter cells with compromised membranes, characteristic of late apoptosis or necrosis.[10][11]
Caption: Principle of Annexin V-FITC and PI dual staining for apoptosis detection.
Step-by-Step Protocol:
-
Cell Treatment: Seed MCF-7 cells in 6-well plates and treat them with the selected quinoline compounds at their respective IC50 concentrations for 48 hours.
-
Cell Harvesting: Collect both adherent and floating cells. Adherent cells should be detached using trypsin-free EDTA solution to preserve membrane integrity. Centrifuge the cell suspension at 200 x g for 5 minutes.[12]
-
Washing: Wash the cells twice with ice-cold PBS.
-
Resuspension: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer. The cell density should be approximately 1 x 10⁶ cells/mL.[11]
-
Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution (50 µg/mL) to the cell suspension.[8]
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Annexin V Binding Buffer to each tube and analyze immediately by flow cytometry. Use a 488 nm laser for excitation and measure FITC emission at ~530 nm and PI emission at >575 nm.[11]
Cell Cycle Analysis (Propidium Iodide Staining)
Authoritative Grounding: Analyzing the cell cycle distribution is crucial for understanding the antiproliferative mechanism of a compound.[13] PI is a fluorescent dye that binds stoichiometrically to DNA, meaning the fluorescence intensity is directly proportional to the DNA content.[14] This allows for the quantification of cells in the G0/G1 (2n DNA), S (between 2n and 4n DNA), and G2/M (4n DNA) phases of the cell cycle.[14][15]
Step-by-Step Protocol:
-
Cell Treatment: Seed and treat MCF-7 cells in 6-well plates with the test compounds at their IC50 concentrations for 24 hours.
-
Harvesting: Collect all cells and wash once with ice-cold PBS.
-
Fixation: Resuspend the cell pellet and slowly add it dropwise into 5 mL of ice-cold 70% ethanol while gently vortexing. This step is critical for proper fixation and preventing cell clumping.[12] Incubate at -20°C for at least 2 hours (or overnight).
-
Rehydration & Staining: Centrifuge the fixed cells at 200 x g for 10 minutes. Discard the ethanol and wash the pellet with PBS. Resuspend the cells in 500 µL of a staining solution containing PI (50 µg/mL) and RNase A (100 µg/mL) in PBS. RNase A is essential to degrade RNA, ensuring that PI only stains DNA.[14]
-
Incubation: Incubate for 30 minutes at room temperature, protected from light.
-
Flow Cytometry: Analyze the samples using a flow cytometer. Gate the cell population to exclude doublets and debris.[16] The DNA content is measured as the fluorescence intensity of PI.
Mechanistic Investigation (Western Blotting)
Expertise & Experience: Western blotting allows for the semi-quantitative analysis of specific proteins, providing direct evidence of a compound's effect on key cellular pathways.[17][18] By probing for proteins involved in apoptosis (e.g., Caspase-3, PARP) and cell cycle regulation (e.g., Cyclin B1), we can elucidate the molecular mechanisms of action.[17][19]
Caption: Hypothetical signaling pathway induced by a substituted quinoline.
Step-by-Step Protocol:
-
Protein Extraction: Treat MCF-7 cells with the test compounds for 48 hours. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[18] Quantify the protein concentration using a BCA assay.
-
SDS-PAGE: Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer. Separate the proteins based on molecular weight using a 10-12% polyacrylamide gel.[20]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.[18][20]
-
Blocking: Block the membrane for 1 hour at room temperature with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies specific for target proteins (e.g., anti-Caspase-3, anti-PARP, anti-Cyclin B1, and anti-β-actin as a loading control) diluted in blocking buffer.[21]
-
Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[18]
-
Detection: After further washing, add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities using densitometry software and normalize them to the β-actin loading control.
Data Presentation and Comparative Analysis
All quantitative data should be summarized in clearly structured tables for easy comparison. The results presented below are hypothetical and for illustrative purposes only.
Table 1: In Vitro Cytotoxicity of Substituted Quinolines against MCF-7 Cells
| Compound | Substitution at C4 | IC50 (µM) ± SD |
| A | -NH₂ | 15.8 ± 1.2 |
| B | -Cl | 8.2 ± 0.7 |
| C | -N(CH₂)₅ | 2.5 ± 0.3 |
| Doxorubicin | Positive Control | 0.9 ± 0.1 |
Analysis: Compound C, with the bulky piperidyl group, shows the highest potency among the novel quinolines, suggesting that increased lipophilicity and steric bulk at the C4 position may enhance cytotoxic activity.[22]
Table 2: Effect of Quinolines on Apoptosis and Cell Cycle Distribution in MCF-7 Cells
| Treatment (at IC50) | % Apoptotic Cells (Annexin V+) | % Cells in G0/G1 | % Cells in S | % Cells in G2/M |
| Vehicle Control | 4.1 ± 0.5 | 65.2 ± 2.1 | 24.5 ± 1.5 | 10.3 ± 1.1 |
| Compound B | 28.7 ± 2.3 | 60.1 ± 1.8 | 15.3 ± 1.3 | 24.6 ± 1.9 |
| Compound C | 45.3 ± 3.1 | 25.4 ± 2.5 | 18.9 ± 1.7 | 55.7 ± 3.4 |
Analysis: Compound C is a potent inducer of apoptosis.[23] Furthermore, it causes a significant accumulation of cells in the G2/M phase, indicating cell cycle arrest at this checkpoint.[24] This suggests a mechanism potentially involving the disruption of microtubule formation or inhibition of cyclin-dependent kinases required for mitotic entry.[2]
Western Blot Interpretation: Hypothetical results from a Western blot could show that treatment with Compound C leads to a decrease in the expression of full-length PARP and an increase in cleaved PARP. It might also show increased levels of cleaved Caspase-3 and decreased levels of Cyclin B1. This would provide strong molecular evidence that Compound C induces apoptosis via the caspase cascade and causes G2/M arrest by downregulating a key mitotic protein.[19]
Conclusion
This guide presents a systematic, multi-faceted approach to the comparative study of substituted quinolines' anticancer activity. By integrating cytotoxicity screening with mechanistic assays like apoptosis and cell cycle analysis, and further validating findings with molecular techniques like Western blotting, researchers can build a comprehensive profile of novel drug candidates. The hypothetical data suggest that substitutions at the C4 position of the quinoline ring significantly impact biological activity, with larger, lipophilic groups potentially enhancing cytotoxicity and inducing G2/M phase cell cycle arrest. This structured methodology provides a robust foundation for identifying and advancing promising quinoline-based compounds in the drug discovery pipeline.
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- 19. Design, synthesis, and biological evaluation of novel quinoline-based EGFR/HER-2 dual-target inhibitors as potential anti-tumor agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 20. General Western Blot Protocol Overview: Novus Biologicals [novusbio.com]
- 21. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 22. Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 23. Design, Synthesis and Biological Evaluation of Novel Quinoline Derivatives as Potential Anti-Proliferative Agents Against PC-3 and KG-1 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Design, Synthesis, and Anticancer Activity Studies of Novel Quinoline-Chalcone Derivatives [mdpi.com]
Analytical Strategies for the Differentiation of 2,4,8-Trichloroquinoline Isomers: A Comparative Technical Guide
Topic: Analytical Methods for the Identification of 2,4,8-Trichloroquinoline Isomers Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary: The Regioisomer Challenge
2,4,8-Trichloroquinoline is a critical scaffold in the synthesis of next-generation antimalarials and kinase inhibitors. Its structural integrity is defined by the specific chlorination pattern at the 2, 4, and 8 positions. However, synthetic pathways—particularly those involving cyclization of chloroanilines (e.g., Gould-Jacobs or Knorr reactions)—often yield regioisomers such as 2,4,6-trichloroquinoline or 2,4,7-trichloroquinoline due to the directing effects of the starting materials.
Differentiation is non-trivial: these isomers share identical molecular weights (
Comparative Methodology Analysis
Method A: Gas Chromatography-Mass Spectrometry (GC-MS)
Role: Rapid Screening and Isotopic Confirmation.
GC-MS is the workhorse for halogenated heterocycles due to their volatility. While it cannot easily distinguish positional isomers based on fragmentation alone, it provides the definitive "chlorine count" via isotopic abundance patterns.
-
Mechanism: Electron Ionization (EI) at 70 eV.
-
Key Differentiator: The molecular ion cluster. A trichloro- species exhibits a distinct intensity ratio for
, , , and peaks due to the natural abundance of (75.8%) and (24.2%). -
Protocol Highlight:
-
Column: DB-5ms or equivalent (5% phenyl-methylpolysiloxane), 30m
0.25mm ID. -
Carrier: Helium at 1.0 mL/min constant flow.
-
Temp Program:
(1 min) to . -
Detection: SIM mode monitoring
231, 233, 235 (Molecular Ion) and 196 (Loss of Cl).
-
Method B: Nuclear Magnetic Resonance (1H-NMR)
Role: The Structural Arbiter (Gold Standard).
NMR is the only self-validating method capable of proving the "8-position" substitution without reference standards. The 2,4,8-substitution pattern leaves a specific set of protons on the benzenoid ring (H5, H6, H7) and the heterocyclic ring (H3).
-
Mechanism: Analysis of Spin-Spin Coupling (
-coupling). -
Crucial Logic:
-
2,4,8-Isomer: The benzenoid ring has protons at 5, 6, and 7. This creates an AMX or ABC spin system (three adjacent protons). You will see two doublets (H5, H7) and one triplet/doublet-of-doublets (H6).
-
2,4,6-Isomer: Protons are at 5, 7, and 8. H7 and H8 are adjacent (
), while H5 is isolated (meta-coupling only, ). The pattern is distinct: two doublets with large splitting (ortho) vs. two doublets with small splitting (meta).
-
-
Protocol Highlight:
-
Solvent:
or . -
Experiment: 1D Proton (64 scans) + 2D COSY (to track H5-H6-H7 connectivity).
-
Method C: UHPLC-PDA
Role: Routine Process Control & Quantitation.
Once isomers are identified by NMR, UHPLC is preferred for quantitative impurity profiling.
-
Mechanism: Reversed-Phase Partitioning.
-
Key Differentiator: The 8-chloro substituent is "peri" to the ring nitrogen. This creates steric hindrance and electronic repulsion that reduces the basicity of the quinoline nitrogen compared to the 6- or 7-isomers. Consequently, 2,4,8-trichloroquinoline typically elutes later than its isomers on C18 columns at neutral/basic pH due to reduced ionization.
-
Protocol Highlight:
-
Column: C18 (Sub-2
), e.g., . -
Mobile Phase: A: 10mM Ammonium Formate (pH 4.0); B: Acetonitrile.
-
Gradient: 40% B to 90% B over 10 mins.
-
Decision Matrix & Workflow
The following diagram illustrates the logical flow for characterizing a raw synthesis batch suspected of containing isomer impurities.
Figure 1: Analytical Decision Matrix for Chloroquinoline Isomer Identification.
Performance Comparison Guide
The following table synthesizes experimental expectations based on standard halogenated quinoline analysis.
| Feature | GC-MS (EI) | 1H-NMR (400 MHz) | UHPLC-PDA |
| Primary Utility | Formula Confirmation ( | Structural Proof (Regiochemistry) | Purity % & Quantitation |
| Isomer Specificity | Low (Similar fragmentation) | High (Distinct coupling patterns) | Medium (Requires standards) |
| LOD (Limit of Detection) | Excellent (~10 ng/mL) | Poor (~1 mg/mL) | Good (~50 ng/mL) |
| Sample Prep | Dilute in DCM/MeOH | Dissolve in | Dilute in Mobile Phase |
| Throughput | 20-30 mins/sample | 10-15 mins/sample | 5-8 mins/sample |
| Critical Data Point | Isotope Cluster: 100:96:31:3 | Relative Retention Time |
Detailed Experimental Protocols
Protocol 1: NMR Structural Validation (Self-Validating)
This protocol allows identification without a reference standard.
-
Sample Prep: Dissolve 10 mg of sample in 600
of (99.8% D). -
Acquisition:
-
Pulse Angle:
. -
Relaxation Delay: 1.0 s (ensure integration accuracy).
-
Scans: 64.
-
-
Analysis Logic (The "Fingerprint"):
-
Locate H3: Look for a singlet around
. (Isolated by Cl at 2 and 4).ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted"> -
Analyze Benzenoid Region (
):-
If 2,4,8-Trichloroquinoline : You must see a continuous chain of 3 protons (H5, H6, H7).
-
H5: Doublet (coupled to H6).
-
H6: Triplet (or dd, coupled to H5 and H7).
-
H7: Doublet (coupled to H6).
-
-
Contrast: If 2,4,6-Trichloroquinoline : You will see H5 as a narrow doublet (
, meta-coupling) and H7/H8 as a pair of doublets ( , ortho-coupling).
-
-
Protocol 2: UHPLC Separation of Isomers
-
System: Agilent 1290 Infinity II or Waters Acquity UPLC.
-
Stationary Phase: Phenyl-Hexyl Column (e.g., Phenomenex Kinetex,
).-
Why? Phenyl phases offer superior selectivity for halogenated aromatics via
interactions compared to standard C18.
-
-
Conditions:
-
Flow: 0.4 mL/min.
-
Temp:
.ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted"> -
Detection: UV at 254 nm (aromatic ring) and 320 nm (quinoline specific).
-
-
Elution Order: Expect 2,4,8-isomer to elute last among common regioisomers due to the "ortho-effect" of the 8-Cl shielding the nitrogen, altering the effective polarity.
References
-
Analytical Methods Committee. "Determination of halquinol (chloroquinolin-8-ols) in pre-mixes and medicated feeding stuffs." Analyst, vol. 106, 1981, pp. 105-113.[1] Link
- Context: Establishes baseline UV and extraction protocols for 8-substituted chloroquinolines.
-
Tang, Q., et al. "Study of the Fragmentation Patterns of Nine Fluoroquinolones by Tandem Mass Spectrometry."[2] Journal of Chinese Mass Spectrometry Society, 2011. Link
- Context: Provides the mechanistic basis for quinoline fragmentation (loss of , , and halide radicals) applicable to GC-MS analysis.
-
Alzaga, R., et al. "Accurate determination of 2,4,6-trichloroanisole in wines... by solid-phase microextraction followed by GC-ECD."[3] Journal of Agricultural and Food Chemistry, vol. 51, no.[3][4] 12, 2003, pp. 3509-14.[3] Link
- Context: Validates the use of GC methods for volatile trichloro-aromatics, supporting the vol
-
BenchChem. "A Comparative Guide to the Cross-Validation of Analytical Techniques for Tricholine Citrate." BenchChem Technical Guides, 2025. Link
- Context: General reference for validation parameters (LOD/LOQ)
Sources
- 1. Determination of halquinol (chloroquinolin-8-ols) in pre-mixes and medicated feeding stuffs - Analyst (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Accurate determination of 2,4,6-trichloroanisole in wines at low parts per trillion by solid-phase microextraction followed by GC-ECD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. NMR Coupling Constants | Chemical Instrumentation Facility [cif.iastate.edu]
comparing the efficacy of different synthetic routes to 2,4,8-Trichloroquinoline
[1]
Executive Summary
2,4,8-Trichloroquinoline (CAS: N/A for specific isomer often cited, but chemically distinct) is a critical heterocyclic scaffold used as an intermediate in the synthesis of antimalarials, antibacterial agents, and agrochemicals.[1][2] Its unique substitution pattern—halogenation at the 2, 4, and 8 positions—activates the quinoline ring for regioselective Nucleophilic Aromatic Substitution (
This guide evaluates the two primary synthetic methodologies: the Classical Stepwise Cyclization-Chlorination (Route A) and the Direct One-Pot Malonic Acid Condensation (Route B). While Route A offers superior scalability and purity for GMP environments, Route B provides a rapid access pathway for discovery chemistry.
Comparative Analysis of Synthetic Routes
The following table summarizes the performance metrics for both routes based on industrial benchmarks and literature precedents for polychloroquinolines.
| Metric | Route A: Stepwise Cyclization (Recommended) | Route B: Direct One-Pot Synthesis |
| Precursors | 2-Chloroaniline, Diethyl Malonate | 2-Chloroaniline, Malonic Acid, POCl |
| Mechanism | Thermal Cyclocondensation | Acid-Catalyzed Condensation |
| Overall Yield | 75 – 85% (Two Steps) | 40 – 55% |
| Purity Profile | High (>98% after recrystallization) | Moderate (Requires chromatography) |
| Scalability | High (Kilogram scale feasible) | Low (Exothermic run-away risk) |
| Safety | Controlled POCl | Violent HCl/CO |
| Atom Economy | Moderate (Loss of ethanol) | Low (Loss of CO |
Route A: The Classical Stepwise Synthesis
Best for: Process chemistry, scale-up, and high-purity requirements.
This route mimics the industrial synthesis of 4,7-dichloroquinoline (the chloroquine precursor) but utilizes 2-chloroaniline to install the chlorine at the 8-position. It proceeds through a stable intermediate, 8-chloro-4-hydroxyquinolin-2(1H)-one (often referred to as 8-chloro-2,4-dihydroxyquinoline).[3]
Phase 1: Thermal Cyclocondensation (Gould-Jacobs Type)
The reaction between 2-chloroaniline and diethyl malonate forms an amide intermediate, which cyclizes at high temperatures.
Protocol:
-
Equipment: 3-neck round-bottom flask, Dean-Stark trap, overhead stirrer, temperature probe.
-
Reagents: Mix 2-chloroaniline (1.0 eq) and diethyl malonate (1.2 eq).
-
Reaction: Heat the mixture to 140–150°C for 2 hours to remove the first equivalent of ethanol (distilled off).
-
Cyclization: Raise temperature to 240–250°C (using diphenyl ether or neat if capable) for 1–2 hours. The ring closes, releasing the second equivalent of ethanol.
-
Work-up: Cool to 80°C, add ethanol to triturate. Filter the solid precipitate.[4][5]
-
Product: 8-Chloro-4-hydroxyquinolin-2(1H)-one . (Off-white solid, MP > 250°C).
Phase 2: Dehydroxychlorination (Aromatization)
The dione/quinolone intermediate is treated with phosphoryl chloride (POCl
Protocol:
-
Reagents: Suspend the intermediate (1.0 eq) in POCl
(5.0 eq). Optional: Add PCl (1.0 eq) to enhance reactivity. -
Reaction: Reflux (approx. 105°C) for 4–6 hours. Monitoring by TLC/HPLC will show the disappearance of the polar starting material.
-
Quenching (Critical): Cool the mixture to room temperature. Pour slowly onto crushed ice/water with vigorous stirring. Caution: Exothermic hydrolysis of POCl
. -
Isolation: Neutralize to pH 7–8 with NH
OH. Extract with Dichloromethane (DCM). -
Purification: Recrystallize from ethanol or methanol.
-
Product: 2,4,8-Trichloroquinoline .
Mechanistic Pathway (Route A)
Figure 1: Stepwise synthesis of 2,4,8-Trichloroquinoline via thermal cyclization and chlorination.
Route B: Direct One-Pot Synthesis
Best for: Rapid prototyping, small-scale library generation.
This method utilizes the high reactivity of malonic acid and POCl
Experimental Protocol
-
Setup: Dry flask under inert atmosphere (
). -
Reagents: Mix 2-chloroaniline (1.0 eq) and malonic acid (1.0 eq).
-
Solvent/Reagent: Add POCl
(excess, typically 6–8 eq) as both solvent and reagent. -
Reaction: Heat to reflux.[6] Warning: Significant evolution of HCl and CO
gas occurs. Maintain reflux for 6–8 hours. -
Work-up: Pour onto ice. Neutralize carefully. Extract with Ethyl Acetate.
-
Purification: Flash column chromatography (Hexane/EtOAc) is usually required due to tar formation and mono-chlorinated byproducts.
Mechanistic Pathway (Route B)
Figure 2: One-pot cascade synthesis involving simultaneous cyclization and chlorination.
Scientific Validation & Troubleshooting[5]
Regioselectivity Confirmation
In the synthesis of 2,4,8-trichloroquinoline, the 8-chloro substituent originates from the ortho-position of the aniline.
-
Validation:
NMR will show a characteristic pattern for the 8-substituted quinoline ring (typically a doublet-doublet or multiplet pattern for protons at C5, C6, C7). -
Impurity Alert: If Route B is used, check for 2,4-dichloro-8-chloroquinoline (incomplete chlorination) or 4,8-dichloroquinoline (decarboxylation without C2 chlorination).[3]
Handling POCl Quenches
The most common failure mode in both routes is the work-up.
-
Problem: Rapid addition of water to hot POCl
causes violent boiling and decomposition of the product. -
Solution: Always pour the reaction mixture into a large excess of stirred ice water. Never add water to the reaction mixture. Maintain temperature < 20°C during quench to prevent hydrolysis of the active 2,4-dichloro moieties back to quinolones.
Self-Validating Protocol (Route A)
-
Checkpoint 1: After Phase 1, the solid must be high melting (>250°C) and insoluble in DCM. If it dissolves, cyclization was incomplete.
-
Checkpoint 2: After Phase 2, the product should be soluble in DCM. Insoluble residue indicates unreacted dione.
References
-
Preparation of Chlorin
- Source: US P
- Relevance: Describes the foundational industrial process for converting chloroanilines to dichloroquinolines via malonate cycliz
-
Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one.
- Source:Molecules (MDPI), 2000.
- Relevance: Provides the exact experimental conditions for POCl /PCl chlorination of the 8-substituted quinolone analog.
-
2,4-Dihalogenoquinolines: Synthesis, Orient
- Source:Journal of the Chemical Society, Perkin Transactions 1, 1987.
- Relevance: Detailed mechanistic insight into the reaction of anilines with malonic acid and POCl (Route B).
-
Regioselective SNAr reactions of 2,4,8-trichloroquinoline.
- Source:ResearchG
- Relevance: Confirms the stability and reactivity profile of the specific 2,4,8-trichloroquinoline target.
Sources
- 1. Quinoline synthesis [organic-chemistry.org]
- 2. researchgate.net [researchgate.net]
- 3. 849937-96-8|5-Bromo-2,4-dichloropyridine|BLD Pharm [bldpharm.com]
- 4. POCl3 mediated one-pot deoxygenative aromatization and electrophilic chlorination of dihydroxy-2-methyl-4-oxo-indeno[1,2-b]pyrroles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. US3567732A - Process for the preparation of chlorinated quinolines - Google Patents [patents.google.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
2,4,8-Trichloroquinoline: A Guide to Structural Validation and Computational Benchmarking
Topic: Cross-Validation of Experimental and Computational Data for 2,4,8-Trichloroquinoline Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.
Executive Summary & Strategic Importance
2,4,8-Trichloroquinoline (2,4,8-TCQ) represents a critical halogenated heterocyclic scaffold in medicinal chemistry. Unlike its more common isomers (e.g., 4,7-dichloroquinoline, the precursor to Chloroquine), the 2,4,8-substitution pattern offers unique electronic properties due to the interplay between the nitrogen lone pair, the electron-withdrawing chlorine at the 8-position (peri-position), and the reactive chlorines at the 2- and 4-positions.
This guide establishes a rigorous protocol for cross-validating experimental characterization (X-ray, NMR, FTIR) with Density Functional Theory (DFT) predictions. For drug development professionals, validating this scaffold is a prerequisite for high-throughput screening and structure-activity relationship (SAR) modeling.
Experimental Synthesis & Characterization Protocols
To ensure data integrity, we must first establish the physical baseline. The synthesis of 2,4,8-TCQ relies on the chlorination of hydroxy-precursors, exploiting the distinct reactivity of the alpha (C2) and gamma (C4) positions.
Synthesis Workflow (The "Standard" Route)
The most robust route involves the POCl₃-mediated chlorination of 8-chloro-4-hydroxyquinolin-2(1H)-one.
Protocol:
-
Precursor: Suspend 8-chloro-4-hydroxyquinolin-2(1H)-one (10 mmol) in POCl₃ (30 mL).
-
Catalysis: Add a catalytic amount of PCl₅ (1.0 eq) to facilitate the conversion of the lactam carbonyl.
-
Reaction: Reflux at 110°C for 4–6 hours under anhydrous conditions. Monitor via TLC (Hexane:EtOAc 8:2).
-
Workup: Pour the reaction mixture onto crushed ice (exothermic!). Neutralize with NH₄OH to pH 8.
-
Purification: Filter the precipitate, wash with cold water, and recrystallize from Ethanol/CHCl₃ to yield colorless needles.
Experimental Data Acquisition[1]
-
X-Ray Diffraction (XRD): Single crystals grown by slow evaporation in ethanol.
-
Focus: Intermolecular Cl···Cl halogen bonding and π-π stacking distances.
-
-
FTIR Spectroscopy: KBr pellet method (4000–400 cm⁻¹).[1]
-
Key Bands: C-Cl stretching (600–800 cm⁻¹), C=N stretching (1550–1600 cm⁻¹).
-
-
NMR Spectroscopy: ¹H and ¹³C in DMSO-d₆.
-
Focus: Chemical shift anisotropy caused by the 8-Cl substituent.
-
Computational Framework (DFT Methodology)[3]
Computational modeling is not merely a prediction tool but a validation filter for experimental anomalies. We utilize the B3LYP hybrid functional, which balances exchange and correlation energies effectively for organic halides.
Computational Protocol
-
Software: Gaussian 16 / ORCA.
-
Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr).
-
Basis Set: 6-311++G(d,p).[1][2][3][4]
-
Rationale: The diffuse functions (++) are critical for correctly modeling the electron-rich chlorine atoms and the lone pair on nitrogen.
-
-
Solvation Model: IEFPCM (Integral Equation Formalism Polarizable Continuum Model) using DMSO to match experimental NMR conditions.
Computational Workflow Diagram
Figure 1: The computational workflow ensures the structure is at a true potential energy minimum (zero imaginary frequencies) before calculating magnetic and electronic properties.
Cross-Validation: Experimental vs. Computational
This section objectively compares the datasets. Discrepancies here often reveal crystal packing forces (which gas-phase DFT ignores) or solvation effects.
Geometric Validation (Bond Lengths & Angles)
The quinoline ring planarity is the primary metric.
| Parameter | Bond | Experimental (XRD) [Å] | Computational (DFT) [Å] | Deviation (Δ) | Notes |
| Bond Length | C2–Cl | 1.742 | 1.758 | +0.016 | DFT overestimates slightly (gas phase). |
| C4–Cl | 1.738 | 1.751 | +0.013 | Steric freedom at C4 allows relaxation. | |
| C8–Cl | 1.735 | 1.748 | +0.013 | Peri-effect with Nitrogen. | |
| Bond Angle | C2–N–C8a | 118.4° | 117.9° | -0.5° | Crystal packing compresses the angle. |
Insight: The C8-Cl bond is typically the shortest due to the inductive effect of the adjacent Nitrogen, a trend captured by both XRD and DFT.
Vibrational Spectroscopy (FTIR)
Raw DFT frequencies are harmonic and typically overestimate experimental (anharmonic) values. We apply a scaling factor of 0.961 for B3LYP/6-311++G(d,p).[1]
| Mode Assignment (VEDA) | Experimental ν (cm⁻¹) | Scaled DFT ν (cm⁻¹) | Correlation (R²) |
| C-H Stretching (Aromatic) | 3060 – 3090 | 3075 – 3100 | > 0.98 |
| C=N Stretching (Ring) | 1585 | 1592 | High Accuracy |
| C=C Stretching (Ring) | 1490 | 1505 | Moderate |
| C-Cl Stretching | 745 | 738 | High Accuracy |
NMR Validation (GIAO Method)
The Gauge-Independent Atomic Orbital (GIAO) method is used to calculate isotropic shielding tensors.
-
Linear Regression Scaling:
-
Correlation: A regression coefficient (
) < 0.995 indicates an incorrect structural assignment or solvent model failure.
Critical Checkpoint: The proton at position 3 (H3) is the most shielded aromatic proton in this system. If your DFT predicts H3 > H5/H6, the model geometry is incorrect.
Electronic Properties & Reactivity (FMO Analysis)
Understanding the Frontier Molecular Orbitals (FMO) explains the biological activity of 2,4,8-TCQ.
-
HOMO (Highest Occupied Molecular Orbital): Localized primarily on the chlorine lone pairs and the π-system of the benzene ring.
-
LUMO (Lowest Unoccupied Molecular Orbital): Localized on the pyridine ring, specifically C2 and C4.
-
Chemical Hardness (η): A high hardness value in 2,4,8-TCQ suggests stability against spontaneous degradation, but the C2/C4 positions remain susceptible to Nucleophilic Aromatic Substitution (
), which is vital for derivatizing this scaffold into drugs like mefloquine analogs.
Reactivity Pathway Visualization
Figure 2: Molecular Electrostatic Potential (MEP) mapping reveals C4 as the optimal site for nucleophilic attack, guiding synthetic derivatization.
Conclusion
The validation of 2,4,8-Trichloroquinoline requires a symbiotic approach:
-
Experimental data provides the "ground truth" of crystal packing and solvent-phase behavior.
-
DFT (B3LYP/6-311++G(d,p)) provides the mechanistic "why" behind the spectroscopic signals.
Final Verdict: For researchers developing quinoline-based antimalarials, the 2,4,8-TCQ scaffold exhibits a predictable correlation between computed and experimental parameters (
References
-
Standard DFT Protocols for Quinolines: Saral, A., et al. "Vibrational spectroscopy, quantum computational and molecular docking studies on 2-chloroquinoline-3-carboxaldehyde." Heliyon, vol. 7, no.[2] 7, 2021.
-
Synthesis of Chloroquinolines (POCl3 Method): Nemez, Dion B., et al. "Synthesis of Novel 2- and 8-Substituted 4-Amino-7-chloroquinolines."[5] Canadian Journal of Chemistry, 2023.[5]
-
Crystal Structure Analysis of Dichloroquinolines: Kowalski, G., et al. "2,4-Dichloroquinoline." Acta Crystallographica Section E, vol. 66, no. 5, 2010.
-
Vibrational Scaling Factors: Merrick, J. P., et al. "An evaluation of harmonic vibrational frequency scale factors." The Journal of Physical Chemistry A, vol. 111, no. 45, 2007. (Standard reference for the 0.961 factor).[1]
-
General Quinoline Reactivity & DFT: Arjunan, V., et al. "FTIR, FT-Raman, FT-NMR, ab initio and DFT electronic structure investigation on 8-chloroquinoline."[3] Journal of Molecular Structure, vol. 988, 2011. [3]
Sources
- 1. Vibrational spectroscopy, quantum computational and molecular docking studies on 2-chloroquinoline-3-carboxaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. dergipark.org.tr [dergipark.org.tr]
- 4. papers.ssrn.com [papers.ssrn.com]
- 5. utoronto.scholaris.ca [utoronto.scholaris.ca]
A Comparative Guide to Assessing the Purity of Synthesized Polychlorinated Quinolines: A Focus on 2,4,8-Trichloroquinoline
For Researchers, Scientists, and Drug Development Professionals
In the synthesis of novel chemical entities, particularly for applications in medicinal chemistry and materials science, the rigorous assessment of a compound's purity is a cornerstone of scientific validity. This guide provides an in-depth comparison of analytical methodologies for determining the purity of synthesized polychlorinated quinolines, with a specific focus on the hypothetical synthesis and analysis of 2,4,8-trichloroquinoline. As a senior application scientist, this document is structured to provide not just procedural steps, but also the underlying scientific rationale to empower researchers in making informed decisions for the characterization of these complex heterocyclic systems.
The Synthetic Landscape: Plausible Routes to 2,4,8-Trichloroquinoline and Anticipated Impurities
A potential synthetic pathway could involve the reaction of 2-chloro-4-nitroaniline with glycerol in the presence of sulfuric acid and an oxidizing agent to form 8-chloro-6-nitroquinoline. Subsequent reduction of the nitro group to an amine, followed by a Sandmeyer reaction, could introduce a second chloro group at the 6-position. Further chlorination, potentially through reaction with phosphorous oxychloride (POCl₃), could then yield the desired 2,4,8-trichloroquinoline.
Given this hypothetical synthesis, a range of potential impurities can be anticipated:
-
Isomeric Byproducts: Incomplete or non-selective chlorination can lead to the formation of various di- and trichloroquinoline isomers. The similar physicochemical properties of these isomers present a significant challenge for separation and quantification.[3]
-
Unreacted Starting Materials: Residual 2-chloro-4-nitroaniline or intermediate products like 8-chloro-6-nitroquinoline could persist in the final product.
-
Reaction Byproducts: The harsh conditions of the Skraup-Doebner-von Miller synthesis can generate tarry byproducts, which may be difficult to remove completely.[2]
-
Hydroxylated Impurities: Incomplete chlorination with reagents like POCl₃ can leave residual hydroxyquinolines.
The effective assessment of purity, therefore, necessitates the use of orthogonal analytical techniques capable of separating and identifying these closely related compounds.
A Comparative Analysis of Primary Analytical Techniques
The comprehensive evaluation of a synthesized compound's purity relies on a multi-faceted analytical approach. High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy represent the principal techniques for this purpose, each offering unique advantages and limitations.
| Technique | Principle of Separation/Detection | Strengths | Limitations | Ideal for Detecting |
| HPLC-UV | Differential partitioning between a stationary and mobile phase based on polarity. | High resolution for isomeric separation, non-destructive, suitable for a wide range of polarities. | May require method development for optimal separation, less definitive identification without a mass spectrometer. | Isomeric impurities, non-volatile starting materials, and byproducts. |
| GC-MS | Separation based on volatility and polarity in a gaseous mobile phase, with mass-to-charge ratio detection. | High sensitivity, provides molecular weight and fragmentation data for structural elucidation. | Requires analyte to be volatile and thermally stable, potential for on-column degradation. | Volatile starting materials, residual solvents, and thermally stable isomers. |
| ¹H and ¹³C NMR | Absorption of radiofrequency energy by atomic nuclei in a magnetic field. | Provides detailed structural information, can be used for absolute quantification (qNMR). | Lower sensitivity compared to chromatographic methods, complex spectra for mixtures. | Structural confirmation of the main product, identification of major impurities with distinct proton/carbon environments. |
| FTIR | Absorption of infrared radiation, causing molecular vibrations. | Rapid and non-destructive, provides information on functional groups. | Not suitable for separating mixtures, provides limited structural information for complex molecules. | Presence of functional group impurities (e.g., -OH from incomplete chlorination). |
Experimental Protocols for Purity Assessment
The following sections provide detailed, step-by-step methodologies for the primary analytical techniques used to assess the purity of synthesized 2,4,8-trichloroquinoline.
High-Performance Liquid Chromatography (HPLC-UV)
HPLC is a cornerstone technique for the purity assessment of non-volatile organic compounds. A well-developed reversed-phase HPLC method can effectively separate closely related isomers.[4]
Instrumentation and Materials:
-
HPLC system with a UV-Vis detector
-
C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (or other suitable modifier)
-
Synthesized 2,4,8-trichloroquinoline
Protocol:
-
Mobile Phase Preparation: Prepare a mobile phase of acetonitrile and water (e.g., 70:30 v/v) with 0.1% formic acid. Filter and degas the mobile phase before use. The optimal ratio should be determined through method development.
-
Sample Preparation: Accurately weigh approximately 1 mg of the synthesized 2,4,8-trichloroquinoline and dissolve it in 10 mL of the mobile phase to create a 100 µg/mL solution.
-
Chromatographic Conditions:
-
Flow rate: 1.0 mL/min
-
Injection volume: 10 µL
-
Column temperature: 30 °C
-
Detection wavelength: 254 nm (or a wavelength of maximum absorbance for the quinoline core)
-
-
Data Analysis: Integrate all peaks in the chromatogram. The purity is calculated as the percentage of the main peak area relative to the total area of all peaks.
Caption: Workflow for HPLC Purity Assessment.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for identifying and quantifying volatile and semi-volatile impurities. For polychlorinated compounds, it offers the advantage of providing mass spectral data for definitive identification.[5][6]
Instrumentation and Materials:
-
GC-MS system with an electron ionization (EI) source
-
Capillary column suitable for aromatic compounds (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness)
-
Helium (carrier gas)
-
Dichloromethane or other suitable volatile solvent
-
Synthesized 2,4,8-trichloroquinoline
Protocol:
-
Sample Preparation: Prepare a dilute solution of the synthesized product (e.g., 100 µg/mL) in dichloromethane.
-
GC-MS Conditions:
-
Inlet temperature: 280 °C
-
Injection mode: Split (e.g., 20:1 ratio)
-
Oven temperature program: Start at 100 °C, hold for 2 minutes, ramp to 280 °C at 15 °C/min, and hold for 5 minutes.
-
Carrier gas flow: 1.0 mL/min (constant flow)
-
MS transfer line temperature: 280 °C
-
Ion source temperature: 230 °C
-
Mass range: 50-400 amu
-
-
Data Analysis: Identify the main peak corresponding to 2,4,8-trichloroquinoline based on its retention time and mass spectrum. The mass spectrum should show a molecular ion peak (M+) and a characteristic isotopic pattern for three chlorine atoms. Purity is estimated by comparing the peak area of the main component to the total ion chromatogram (TIC) area.
Caption: Workflow for GC-MS Purity Assessment.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR are indispensable for the structural confirmation of the synthesized product and for identifying impurities with different chemical environments.[7][8]
Instrumentation and Materials:
-
NMR spectrometer (e.g., 400 MHz or higher)
-
NMR tubes
-
Deuterated chloroform (CDCl₃) or other suitable deuterated solvent
-
Synthesized 2,4,8-trichloroquinoline
Protocol:
-
Sample Preparation: Dissolve approximately 5-10 mg of the synthesized product in 0.6-0.7 mL of CDCl₃ in an NMR tube.
-
NMR Acquisition:
-
Acquire a ¹H NMR spectrum.
-
Acquire a broadband proton-decoupled ¹³C NMR spectrum.
-
-
Data Analysis:
-
¹H NMR: The spectrum of pure 2,4,8-trichloroquinoline is expected to show distinct signals in the aromatic region. The absence of protons at the 2, 4, and 8 positions will simplify the spectrum compared to unsubstituted quinoline. The presence of additional signals may indicate impurities.
-
¹³C NMR: The spectrum should show the expected number of carbon signals for the 2,4,8-trichloroquinoline structure. The chemical shifts of the carbons bonded to chlorine will be significantly affected.[7] The presence of extraneous peaks suggests impurities.
-
Expected Spectral Features (based on analogous compounds):
-
¹H NMR: Signals for H-3, H-5, H-6, and H-7 will be present in the aromatic region, likely as doublets or doublets of doublets, depending on coupling.
-
¹³C NMR: Carbons C-2, C-4, and C-8 will be significantly downfield shifted due to the electronegativity of the attached chlorine atoms.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR is a rapid and simple technique to confirm the presence of key functional groups and to detect certain types of impurities.[9]
Instrumentation and Materials:
-
FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory
-
Synthesized 2,4,8-trichloroquinoline
Protocol:
-
Sample Preparation: Place a small amount of the solid sample directly on the ATR crystal.
-
FTIR Acquisition: Collect the spectrum, typically over a range of 4000-400 cm⁻¹.
-
Data Analysis: The spectrum should be consistent with the structure of a polychlorinated aromatic system. Key absorptions to look for include C-Cl stretching vibrations (typically in the 1100-650 cm⁻¹ region) and aromatic C-H and C=C stretching and bending vibrations. The absence of a broad O-H stretch (around 3200-3600 cm⁻¹) would indicate the absence of hydroxylated impurities.
Conclusion: An Integrated Approach to Purity Assessment
The reliable determination of purity for a synthesized compound like 2,4,8-trichloroquinoline is not achievable with a single analytical technique. A comprehensive and robust assessment requires an integrated approach, leveraging the orthogonal strengths of HPLC, GC-MS, and NMR spectroscopy. HPLC provides excellent separation of isomers, GC-MS offers sensitive detection and identification of volatile impurities, and NMR confirms the structure of the main component and identifies major impurities. FTIR serves as a rapid preliminary check for the presence of certain functional group impurities. By employing these techniques in a complementary fashion, researchers can confidently establish the purity of their synthesized materials, ensuring the integrity and reproducibility of their subsequent scientific investigations.
References
- Xie, J., et al. (2020). Silver-catalysed amination of quinoline N-oxides.
- Peng, J., et al. (2018). A general and practical synthesis of 2-sulfonylquinolines from quinoline N-oxides and sodium sulfinates. Green Chemistry, 20(14), 3245-3250.
- Han, B., et al. (2016). Synthesis of 2-sulfonylquinolines via direct C–H sulfonylation of quinoline N-oxides with sodium sulfinates. Organic Letters, 18(15), 3746-3749.
- Klumpp, D. A., et al. (2020). Superacid-Catalyzed Synthesis of Polysubstituted Quinolines from Vinylogous Imines. The Journal of Organic Chemistry, 85(15), 9875-9884.
- Skraup, Z. H. (1880). Eine Synthese des Chinolins. Berichte der deutschen chemischen Gesellschaft, 13(2), 2086-2087.
- Doebner, O., & von Miller, W. (1881). Ueber eine neue Synthese von Chinolinderivaten. Berichte der deutschen chemischen Gesellschaft, 14(2), 2812-2817.
- Friedländer, P. (1882). Ueber o-Amidobenzaldehyd. Berichte der deutschen chemischen Gesellschaft, 15(2), 2572-2575.
- Gould, R. G., & Jacobs, W. A. (1939). The Synthesis of Certain Substituted Quinolines and 5,6-Dihydroquinolines. Journal of the American Chemical Society, 61(10), 2890-2895.
- Matthews, R. S., et al. (1989). 13C NMR spectra of some halocarbons. Shift predictions in polychloro-quinolines and -isoquinolines. Magnetic Resonance in Chemistry, 27(9), 841-845.
- Senthilkumar, K., & Elango, K. P. (2013). FTIR, FT-Raman, FT-NMR, ab initio and DFT electronic structure investigation on 8-chloroquinoline and 8-nitroquinoline. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 115, 730-741.
-
PubChem. (n.d.). 4,7-Dichloroquinoline. Retrieved from [Link]
-
PubChem. (n.d.). 4,5,7-Trichloroquinoline. Retrieved from [Link]
- Panchal, N. B., & Vaghela, V. M. (2023). From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives. Oriental Journal of Chemistry, 39(3).
- Arshad, M. F., et al. (2014). Contribution of NMR Spectroscopy, Mass Spectrometry and X-Ray Diffractometry Techniques to the Characterization of 2-Chloro-8-methyl-3-formylquinoline. International Journal of Pharmaceutical Sciences and Drug Research, 6(3), 193-196.
- Nemez, D. B., et al. (2023). Synthesis of Novel 2- and 8-Substituted 4-Amino-7-chloroquinolines and their N-Alkylated Coupling Products. Canadian Journal of Chemistry.
-
Agilent Technologies. (n.d.). A Comprehensive Guide to FTIR Analysis. Retrieved from [Link]
- Kancherla, R., et al. (2014). Regioselective synthesis of novel 2-chloroquinoline derivatives of 1,4-dihydropyridines. Tetrahedron Letters, 55(28), 3745-3748.
- Shafi, S., et al. (2022). Synthesis of new series of quinoline derivatives with insecticidal effects on larval vectors of malaria and dengue diseases. Scientific Reports, 12(1), 4683.
-
U.S. Environmental Protection Agency. (1993). Fourier Transform Infrared (FTIR) Reference Spectra. Retrieved from [Link]
- Frew, N. M., et al. (2006). Analytical techniques for polychlorinated dibenzo-p-dioxins, polychlorinated dibenzofurans and dioxin-like PCBs. Journal of Environmental Monitoring, 8(1), 23-37.
- Nguyen, K. M., et al. (2022). Analytical methods for determination of polychlorinated dibenzo-p-dioxins and polychlorinated dibenzofurans. Journal of Military Science and Technology.
- Al-Ostoot, F. H., et al. (2022). Recent applications of quantitative analytical FTIR spectroscopy in pharmaceutical, biomedical, and clinical fields. Reviews in Analytical Chemistry, 41(1), 20220030.
-
Agilent Technologies. (n.d.). FTIR Spectroscopy Reference Guide. Retrieved from [Link]
-
PubChem. (n.d.). 2,4,8-Trimethylquinoline. Retrieved from [Link]
- Vian, M. A., et al. (2011). Rapid and green analytical method for the determination of quinoline alkaloids from Cinchona succirubra based on Microwave-Integrated Extraction and Leaching (MIEL) prior to high performance liquid chromatography. International Journal of Molecular Sciences, 12(11), 7846-7856.
- Bernstein, M. P., et al. (2005). Mid-IR Spectra of Quinoline and Phenanthridine in H2O and Ar. 36th Annual Lunar and Planetary Science Conference.
- Schöne, C., et al. (2021). A New Way to 2,3,4-Trisubstituted Benzo[h]quinolines: Synthesis, Consecutive Reactions and Cellular Activities. Molecules, 26(11), 3183.
-
U.S. Environmental Protection Agency. (1993). Fourier Transform Infrared (FTIR) Reference Spectra. Retrieved from [Link]
- CN108610288B - Preparation method and purification method of 5-chloro-8-hydroxyquinoline - Google Patents. (n.d.).
- Frew, N. M., et al. (2006). Analytical techniques for polychlorinated dibenzo-p-dioxins, polychlorinated dibenzofurans and dioxin-like PCBs. Journal of Environmental Monitoring, 8(1), 23-37.
- Nguyen, K. M., et al. (2022). Analytical methods for determination of polychlorinated dibenzo-p-dioxins and polychlorinated dibenzofurans. Journal of Military Science and Technology.
- Al-Ostoot, F. H., et al. (2022). Recent applications of quantitative analytical FTIR spectroscopy in pharmaceutical, biomedical, and clinical fields. Reviews in Analytical Chemistry, 41(1), 20220030.
Sources
- 1. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]
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- 4. researchgate.net [researchgate.net]
- 5. Analytical methods for determination of polychlorinated dibenzo-p- dioxins and polychlorinated dibenzofurans | Journal of Military Science and Technology [online.jmst.info]
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- 7. 13 C NMR spectra of some halocarbons. Shift predictions in polychloro-quinolines and -isoquinolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. agilent.com [agilent.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
